1-(6-Methoxypyridin-3-yl)propan-1-one
Description
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Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZLVUOFQEHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286632 | |
| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885229-42-5 | |
| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Methoxypyridin-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS Number: 885229-42-5), a heterocyclic ketone with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.
Introduction and Physicochemical Properties
1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative. The presence of the methoxypyridine core, a common scaffold in pharmacologically active compounds, suggests its potential as a building block in drug discovery programs. The propanone side chain offers a site for further chemical modification.
Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)propan-1-one
| Property | Value | Source |
| CAS Number | 885229-42-5 | BLDpharm[1] |
| Molecular Formula | C₉H₁₁NO₂ | Calculated |
| Molecular Weight | 165.19 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Reaction of 6-Methoxynicotinic Acid with an Organolithium Reagent
The most direct approach involves the treatment of 6-methoxynicotinic acid with an excess of an organolithium reagent, such as ethyllithium. This reaction proceeds via a stable dianion intermediate, which upon acidic workup, yields the desired ketone.
The use of organolithium reagents is advantageous due to their high reactivity, which allows them to add to the carboxylate ion formed in the initial acid-base reaction[2][3].
Caption: Proposed synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
6-Methoxynicotinic acid
-
Ethyllithium (solution in a suitable solvent like hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxynicotinic acid (1 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add ethyllithium (at least 2 equivalents) dropwise via the dropping funnel while maintaining the temperature. The first equivalent will deprotonate the carboxylic acid, and the second will act as the nucleophile.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Research and Drug Development
While no specific biological activities for 1-(6-Methoxypyridin-3-yl)propan-1-one have been reported, its structural motifs are present in numerous bioactive molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The methoxy group and the propanone side chain can be modified to optimize binding to the ATP-binding pocket of various kinases.
-
Precursor for Heterocyclic Synthesis: The ketone functionality can be used as a handle for further chemical transformations, such as the synthesis of more complex heterocyclic systems like pyrazoles, isoxazoles, or other fused ring systems with potential pharmacological properties.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment in fragment-based drug discovery campaigns targeting a variety of protein classes.
Analytical Characterization (Predicted)
As experimental spectroscopic data is not publicly available, the following are predicted characteristics based on the structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 7.0-9.0 ppm range).- Methoxy protons (a singlet around δ 3.9-4.1 ppm).- Ethyl protons: a quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ 1.0-3.0 ppm). |
| ¹³C NMR | - Carbonyl carbon (δ > 190 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methoxy carbon (around δ 55 ppm).- Aliphatic carbons of the ethyl group. |
| IR Spectroscopy | - Strong C=O stretch for the ketone (around 1680-1700 cm⁻¹).- C-O stretch for the methoxy group (around 1250 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 165.08. |
Safety and Handling
No specific toxicity data for 1-(6-Methoxypyridin-3-yl)propan-1-one is available. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Caption: Key safety and handling precautions.
Conclusion
1-(6-Methoxypyridin-3-yl)propan-1-one is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data is limited, its synthesis can be reasonably proposed based on established methodologies. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development. This guide serves as a foundational resource to stimulate and support such investigations.
References
- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- BASF AG. (1998). Process for the preparation of 3-methoxy-1-propanol. Google Patents.
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
- Lagunin, A., Filimonov, D., & Poroikov, V. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current pharmaceutical design, 16(15), 1703–1717.
- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2013). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
- Reker, D., Rodrigues, T., Schneider, P., & Schneider, G. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International journal of molecular sciences, 21(19), 7102.
- Lonza AG. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents.
- Hattori, K., Kanda, T., & Ishii, H. (2001). Synthesis of Ketones from Carboxylic Acids with R(PrNH)Mg. Tetrahedron Letters, 42(49), 8651-8653.
- BASF AG. (1998). Process for preparing 3-methoxy-1-propanol. Google Patents.
-
IP.com. (2012). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]
- Shell Oil Company. (2001). Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Google Patents.
Sources
1-(6-Methoxypyridin-3-yl)propan-1-one molecular structure and properties
An In-Depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS 885229-42-5), a heterocyclic ketone of significant interest to the pharmaceutical and chemical synthesis sectors.[1][2] As a functionalized pyridine derivative, this compound represents a valuable molecular scaffold, embodying structural motifs commonly found in biologically active molecules.[3][4] This guide delineates its core physicochemical properties, offers a detailed predictive analysis of its spectroscopic profile, proposes a robust synthetic pathway, and explores its chemical reactivity and potential applications in drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists, aiming to provide both foundational knowledge and practical insights to facilitate its application in complex synthetic programs.
Molecular Identity and Physicochemical Properties
1-(6-Methoxypyridin-3-yl)propan-1-one is a disubstituted pyridine, featuring a methoxy group at the 6-position and a propanoyl group at the 3-position. The electron-donating nature of the methoxy group and the electron-withdrawing character of the ketone create a unique electronic environment within the pyridine ring, influencing its reactivity and intermolecular interactions.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(6-methoxypyridin-3-yl)propan-1-one | - |
| CAS Number | 885229-42-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)OC | - |
Physicochemical Data
Comprehensive experimental data for this specific compound is not widely published. The following properties are estimated based on its structure and data from analogous compounds. Researchers should perform empirical measurements for mission-critical applications.
| Property | Estimated Value / Observation | Rationale / Notes |
| Appearance | White to off-white solid | Typical for small aromatic ketones. |
| Melting Point | Not available. | Expected to be a low-melting solid. |
| Boiling Point | Not available. | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform. Limited solubility in water. | The combination of a polar ketone and pyridine ring with nonpolar alkyl and aryl features suggests solubility in a range of organic solvents.[5] |
Predicted Spectroscopic Profile: A Structural Elucidation Guide
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized compounds.[6] While a definitive published spectrum for this molecule is unavailable, a highly accurate prediction can be made based on established principles of NMR and IR spectroscopy and data from structurally similar molecules.[7][8][9]
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
-
δ ~8.8-9.0 ppm (d, 1H): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring. Its significant deshielding is due to its ortho position relative to the ring nitrogen and the electron-withdrawing ketone.
-
δ ~8.0-8.2 ppm (dd, 1H): This doublet of doublets is assigned to the proton at the C4 position. It experiences coupling from the protons at C2 and C5.
-
δ ~6.8-7.0 ppm (d, 1H): This upfield doublet corresponds to the proton at the C5 position. It is shielded by the strongly electron-donating methoxy group at the C6 position.
-
δ ~4.0 ppm (s, 3H): This singlet is characteristic of the methoxy group (-OCH₃) protons.
-
δ ~2.9-3.1 ppm (q, 2H): A quartet representing the methylene (-CH₂-) protons of the propanoyl group, split by the adjacent methyl group.
-
δ ~1.2 ppm (t, 3H): A triplet corresponding to the terminal methyl (-CH₃) protons of the propanoyl group, split by the adjacent methylene group.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
-
δ ~198-200 ppm: Carbonyl carbon (C=O) of the ketone.
-
δ ~164-166 ppm: Pyridine C6, attached to the oxygen of the methoxy group.
-
δ ~150-152 ppm: Pyridine C2.
-
δ ~138-140 ppm: Pyridine C4.
-
δ ~128-130 ppm: Pyridine C3, the point of attachment for the ketone.
-
δ ~110-112 ppm: Pyridine C5, shielded by the adjacent methoxy group.
-
δ ~54-56 ppm: Methoxy carbon (-OCH₃).
-
δ ~32-34 ppm: Methylene carbon (-CH₂-) of the propanoyl group.
-
δ ~8-10 ppm: Methyl carbon (-CH₃) of the propanoyl group.
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
~1680-1700 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretching vibration of an aryl ketone.
-
~1580-1610 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.
-
~2850-3000 cm⁻¹ (medium): C-H stretching from the alkyl (propanoyl) and methoxy groups.
-
~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1020-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (MS) (Predicted, EI)
-
m/z = 165 (M⁺): The molecular ion peak.
-
m/z = 136: Loss of the ethyl group (-CH₂CH₃, 29 Da) via alpha-cleavage, a common fragmentation pathway for ketones.
-
m/z = 108: Loss of the entire propanoyl group (-C(O)CH₂CH₃, 57 Da).
-
m/z = 57: The propanoyl cation [CH₃CH₂CO]⁺.
Proposed Synthesis and Purification Workflow
A robust and scalable synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is well-suited for introducing an acyl group onto an electron-rich heteroaromatic ring. The starting material, 2-methoxypyridine, is commercially available.
Reaction Scheme
2-Methoxypyridine reacts with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound. The reaction is directed primarily to the 3- and 5-positions; the 3-isomer is typically isolated as a major product.
Caption: Proposed workflow for the synthesis and purification of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Step-by-Step Experimental Protocol
CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 10 mL per 1 g of 2-methoxypyridine).
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise. The addition is exothermic.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2-methoxypyridine (1.0 eq) and propanoyl chloride (1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(6-Methoxypyridin-3-yl)propan-1-one.
Chemical Reactivity and Drug Discovery Potential
The utility of this molecule as a synthetic intermediate is rooted in the reactivity of its constituent functional groups.
-
The Ketone Carbonyl: The ketone is a versatile handle for further molecular elaboration. It can undergo:
-
Reduction: To form the corresponding secondary alcohol, introducing a new chiral center.
-
Reductive Amination: To generate substituted amines.
-
Condensation Reactions: Such as aldol or Knoevenagel condensations, to build larger carbon skeletons.[10]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.[11]
-
-
The Pyridine Ring: The pyridine core is a "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds and favorable interactions with biological targets.[3] The electronic nature of this specific ring system makes it an interesting building block:
This compound is an ideal starting point for the synthesis of more complex molecules, particularly kinase inhibitors, where a substituted heteroaromatic core is often required for binding to the ATP pocket of the enzyme.[12] Its structure is analogous to intermediates used in the synthesis of marketed drugs, highlighting its relevance in modern drug development programs.[13]
Prudent Laboratory Safety Practices
A specific, comprehensive Safety Data Sheet (SDS) for CAS 885229-42-5 should be obtained from the supplier and consulted before handling. In the absence of specific data, the compound should be treated as potentially hazardous.
-
General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
-
Inhalation: Avoid inhaling dust or vapors.[16]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide is intended for informational purposes only and does not replace a formal risk assessment.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- Vukovic, S., et al. (2004). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. Pure and Applied Chemistry, 76(11), 1953-1966. [URL: https://www.researchgate.net/publication/250044949_Pyridylketenes_Structure_reactivity_effects_in_nucleophilic_and_radical_addition]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177690815, 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1--6--3-Methoxypropoxy-pyridin-3-yl-propan-1-one]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691703, 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1--6--Cyclopropylmethoxy-pyridin-3-yl-propan-1-one]
- Fisher Scientific. (n.d.). Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC205360050&productDescription=3-Nitrophenyl+isothiocyanate%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- R&D Systems. (2025). Safety Data Sheet. [URL: https://www.rndsystems.com/resources/msds/fab1229g]
- Momentive. (2010). Material Safety Data Sheet. [URL: https://www.momentive.com/en-us/msds-documents/msds-m90016-silicone-rubber-sealant-english-us-1-8]
- Spectrum Chemical. (2018). Safety Data Sheet. [URL: https://www.spectrumchemical.com/msds/T2055.pdf]
- Covestro. (n.d.). Safety Data Sheet. [URL: https://solutions.covestro.com/en/products/bayhydrol/bayhydrol-u-2757]
- Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11170718/]
- Scribd. (n.d.). Physicochemical Properties Determination 1. [URL: https://www.scribd.
- Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38882116/]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [URL: https://hmdb.ca/spectra/nmr_c13/2530]
- ChemicalBook. (n.d.). 1-(6-methoxypyridin-3-yl)propan-1-one. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92908389.htm]
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [URL: https://www.researchgate.net/publication/274261053_Pyridones_in_drug_discovery_Recent_advances]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [URL: https://www.researchgate.net/publication/354519502_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums_Indonesian_Journal_of_Science_Technology]
- Nikolova, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6599. [URL: https://www.mdpi.com/1420-3049/27/19/6599]
- Almatooq, S., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2023(2), M1629. [URL: https://www.mdpi.com/1422-8599/2023/2/M1629]
- Metcalfe, E. (2012). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118289828]
- BLDpharm. (n.d.). 1-(6-Methoxypyridin-3-yl)propan-1-one. [URL: https://www.bldpharm.com/products/885229-42-5.html]
- Royal Society of Chemistry. (n.d.). Determining the structure of compounds. RSC Education. [URL: https://edu.rsc.org/resources/determining-the-structure-of-compounds/4015112.article]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.
- Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. [URL: https://patents.google.
- Heller, S.R., & Milne, G.W.A. (1978). EPA/NIH mass spectral data base. U.S. Department of Commerce, National Bureau of Standards. [URL: https://nvlpubs.nist.gov/nistpubs/Legacy/NSRDS/nbsnsrds63v1.pdf]
- ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [URL: https://www.researchgate.net/publication/281867140_Overview_on_the_Synthesis_of_S-3-Methyl-Amino-1-Thiophen-2-yl_Propan-1-ol]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. [URL: https://patents.google.
Sources
- 1. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. 885229-42-5|1-(6-Methoxypyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. solutions.covestro.com [solutions.covestro.com]
- 18. images.thdstatic.com [images.thdstatic.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-Methoxypyridin-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(6-Methoxypyridin-3-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral information, grounded in established scientific principles.
Introduction
1-(6-Methoxypyridin-3-yl)propan-1-one is a heterocyclic ketone containing a methoxypyridine ring system. The precise characterization of its molecular structure is paramount for its application in research and development, ensuring its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these techniques for the elucidation of the structure of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Molecular Structure and Spectroscopic Overview
The structure of 1-(6-Methoxypyridin-3-yl)propan-1-one, with the IUPAC name 1-[6-(methoxy)-3-pyridinyl]propan-1-one, is presented below. The spectroscopic data that follows will be interpreted in the context of this structure.
Figure 2: General workflow for acquiring an NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~198 | Typical for an aryl ketone. |
| Pyridine C-6 | ~164 | Attached to the electronegative oxygen of the methoxy group. |
| Pyridine C-2 | ~148 | Adjacent to the nitrogen atom. |
| Pyridine C-4 | ~138 | Deshielded by the adjacent carbonyl group. |
| Pyridine C-3 | ~128 | The point of attachment for the propanone group. |
| Pyridine C-5 | ~111 | Shielded by the methoxy group. |
| Methoxy (-OCH₃) | ~54 | Typical for a methoxy group on an aromatic ring. |
| Methylene (-CH₂-) | ~36 | Adjacent to the carbonyl group. |
| Methyl (-CH₃) | ~8 | Typical for a methyl group in an ethyl ketone. |
Experimental Protocol for ¹³C NMR
The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus. Due to the low natural abundance of ¹³C, more scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is also commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1685 | C=O stretch | Aryl ketone |
| ~1600, ~1470 | C=C and C=N stretches | Pyridine ring |
| ~1250 | C-O stretch | Methoxy group |
| ~2950 | C-H stretch | Aliphatic (propanone) |
| ~3050 | C-H stretch | Aromatic (pyridine) |
The carbonyl (C=O) stretching frequency is particularly diagnostic. For an aryl ketone, this absorption is typically found in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring lowers the frequency compared to a simple aliphatic ketone.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is usually recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrum Data
The molecular weight of 1-(6-Methoxypyridin-3-yl)propan-1-one is 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a resonance-stabilized acylium ion at m/z 136.
-
Loss of the Methoxy Group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).
-
Cleavage of the Pyridine Ring: More complex fragmentation of the pyridine ring can also occur.
Figure 3: Predicted major fragmentation pathways for 1-(6-Methoxypyridin-3-yl)propan-1-one in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one using NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data presented in this guide, based on established principles and analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound in their work. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor.
References
-
Watanabe, T., et al. (2013). Homologation of aryl ketones to long-chain ketones and aldehydes via C-C bond cleavage. iScience, 25(7), 104505. [Link]
Introduction: The Significance of a Versatile Pyridine Intermediate
An In-Depth Technical Guide to the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative that serves as a crucial building block in the landscape of modern medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active molecules, including potent and selective kinase inhibitors used in targeted cancer therapies and other drug discovery programs.[1][2] The strategic placement of the methoxy group and the propanone side chain on the pyridine core allows for diverse downstream chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[3][4]
This guide provides an in-depth exploration of the primary synthetic pathways to 1-(6-Methoxypyridin-3-yl)propan-1-one. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. We will dissect and compare the most prevalent and effective methodologies, from classical electrophilic substitutions to modern organometallic strategies.
Chapter 1: The Friedel-Crafts Acylation Approach: A Classic Route to Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] This electrophilic aromatic substitution (EAS) reaction is a direct and often effective method for preparing aryl ketones.[7]
Mechanism and Strategic Rationale
The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one via Friedel-Crafts acylation begins with the starting material, 2-methoxypyridine. The reaction proceeds through the formation of a highly electrophilic acylium ion from an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]
The regiochemical outcome of the reaction is governed by the electronic properties of the substituted pyridine ring:
-
The Methoxy Group (-OCH₃) : As a powerful electron-donating group, the methoxy substituent activates the pyridine ring towards electrophilic attack. Through resonance, it increases electron density primarily at the positions ortho and para to itself (positions 3 and 5).[8]
-
The Pyridine Nitrogen : The nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring, particularly at the ortho and para positions (positions 2 and 4, relative to the nitrogen).
The interplay of these effects directs the incoming acylium ion to the C5 position (which is para to the methoxy group) and C3. The desired product results from substitution at the C5 position (equivalent to the 3-position in the product name 1-(6-methoxypyridin-3-yl )propan-1-one, following IUPAC nomenclature for the final ketone). The use of a stoichiometric amount of the Lewis acid is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]
Caption: Workflow for Friedel-Crafts Acylation of 2-Methoxypyridine.
Detailed Experimental Protocol
The following protocol is a representative example based on established Friedel-Crafts procedures.[8] Researchers should first consult primary literature and perform appropriate risk assessments.
Materials:
-
2-Methoxypyridine
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
5% aq. NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C.
-
Addition of Substrate: Add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the slow, cautious addition of crushed ice, followed by ice-cold water. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with 5% aq. NaOH solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(6-methoxypyridin-3-yl)propan-1-one.
Process Optimization and Considerations
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts such as phosphotungstic acid in ionic liquids can be explored to improve yields and reduce the harshness of the reaction conditions.[9]
-
Side Reactions: Polysubstitution can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used.[7] Careful control of stoichiometry is critical.
-
Solvent: The choice of solvent can influence reactivity. Dichloromethane is standard, but others like nitrobenzene or carbon disulfide have been used historically.
-
Safety: Both AlCl₃ and propionyl chloride are moisture-sensitive and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
| Parameter | Condition | Rationale |
| Acylating Agent | Propionyl Chloride | More reactive than the corresponding anhydride, leading to faster reaction times. |
| Catalyst | Anhydrous AlCl₃ | A strong Lewis acid required to generate the acylium ion electrophile.[6] |
| Stoichiometry | ~1.2 eq. AlCl₃ | A slight excess is used to drive the reaction and account for complexation with the product.[5] |
| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Typical Yield | 60-75% | Varies based on scale and purification efficiency. |
Chapter 2: Organometallic Pathways: Precision and Versatility
Organometallic reagents offer powerful and highly specific alternatives to classical methods, often proceeding under milder conditions with greater functional group tolerance.
Section 2.1: Grignard Reagent-Based Synthesis
The Grignard reaction involves an organomagnesium halide (R-MgX), which acts as a potent carbon-based nucleophile.[10][11] This approach can be designed in two primary ways to construct the target molecule.
Strategy A: Pyridyl Grignard with Propanoyl Electrophile This route involves the preparation of a Grignard reagent from a halogenated 2-methoxypyridine, such as 5-bromo-2-methoxypyridine. This nucleophilic pyridine derivative would then react with an electrophile like propanenitrile, followed by acidic workup to yield the ketone.
Strategy B: Propyl Grignard with Pyridyl Electrophile Alternatively, a Grignard reagent like ethylmagnesium bromide can be reacted with a pyridine-based electrophile, such as 6-methoxypyridine-3-carbonitrile or an ester derivative like methyl 6-methoxypyridin-3-carboxylate. The reaction with a nitrile or ester would lead to the desired ketone after workup.[12] The reaction with esters involves a double addition, which can be a significant side reaction if not carefully controlled.[12][13]
Caption: Grignard synthesis pathway using a nitrile electrophile.
Detailed Experimental Protocol (Strategy B)
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve 6-methoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C. Add the solution of ethylmagnesium bromide (1.1 equivalents) dropwise via a syringe. A precipitate may form.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates consumption of the starting material.
-
Hydrolysis (Workup): Cool the reaction mixture to 0°C and slowly add aqueous HCl (e.g., 3 M) to hydrolyze the intermediate imine. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Challenges and Key Considerations
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water and alcohols.[10][13] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Substrate Compatibility: The starting materials must not contain acidic protons (e.g., -OH, -NH₂, -COOH) that would quench the Grignard reagent.[11]
Section 2.2: Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for constructing C-C bonds with high precision. For acylation, a Stille or Suzuki-Miyaura type reaction can be adapted.
A plausible route would involve a Suzuki-Miyaura coupling between (6-methoxypyridin-3-yl)boronic acid, which is a commercially available and stable reagent, and a propanoyl source.[14][15] While direct coupling with acyl chlorides can be challenging, carbonylative coupling reactions (introducing carbon monoxide) or related methodologies can achieve the desired transformation.
A more direct approach is the Stille coupling , which would react an organotin reagent like 5-(tributylstannyl)-2-methoxypyridine with propionyl chloride in the presence of a palladium catalyst.
Advantages of Cross-Coupling:
-
Mild Reaction Conditions: These reactions often proceed at or slightly above room temperature.
-
High Functional Group Tolerance: They are compatible with a wide range of functional groups that would not survive Friedel-Crafts or Grignard conditions.
-
High Regioselectivity: The position of the coupling is precisely controlled by the initial placement of the halide/boronic acid and the organometallic partner.
Chapter 3: Comparative Analysis and Strategic Selection
The choice of synthetic pathway depends heavily on the specific context of the research or production goals, including scale, available equipment, cost, and safety considerations.
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Cross-Coupling Reaction |
| Starting Materials | Readily available (2-methoxypyridine) | Requires halogenated or nitrile precursors | Requires boronic acid or organotin precursors[15] |
| Reagent Cost | Generally low (AlCl₃, propionyl chloride) | Moderate (Grignard reagents, anhydrous solvents) | High (Palladium catalysts, ligands, specific precursors) |
| Scalability | Well-established for large scale | Challenging due to anhydrous requirements | Scalable, but catalyst cost can be a factor |
| Conditions | Harsh (strong acid, exothermic) | Requires strict anhydrous conditions | Generally mild |
| Selectivity | Good, but risk of isomers/polysubstitution | High, dictated by precursor | Very high and predictable |
| Safety Concerns | Corrosive, moisture-sensitive reagents; exothermic quench | Pyrophoric reagents (if prepared in-situ), strict inert atmosphere | Toxic heavy metal catalysts (palladium, tin) |
Scientist's Recommendation
-
For Lab-Scale Synthesis and Exploration: The Friedel-Crafts acylation is often the most direct and cost-effective starting point, provided the potential for side products is managed through careful control of reaction conditions.
-
For Substrates with Sensitive Functional Groups: Palladium-catalyzed cross-coupling is the superior choice due to its mildness and high functional group tolerance, despite the higher initial cost of catalysts and precursors.
-
For Specific Precursor Availability: The Grignard reaction is an excellent option when the appropriately functionalized pyridine (e.g., a nitrile or halide) is readily available and the necessary equipment for handling air- and moisture-sensitive reagents is in place.
Conclusion
The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one can be successfully achieved through several distinct chemical strategies. The classical Friedel-Crafts acylation offers a direct and economical route, while organometallic approaches like the Grignard reaction and modern cross-coupling methods provide greater precision, milder conditions, and broader substrate scope. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers the research scientist to make an informed decision, optimizing for yield, purity, cost, and safety to efficiently produce this valuable chemical intermediate for the advancement of drug discovery and development.
References
- Grignard Reaction Mechanism. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
-
Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Friedel–Crafts reaction. (2024). In Wikipedia. [Link]
- Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. (2014).
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Scott, J. S., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 180-184.
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Molbank, 2022(4), M1495.
- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
- Dolan, S. C. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2022). International Journal of Molecular Sciences, 23(14), 7651.
- An Overview of the Synthetic Routes to the Best Selling Drugs Containing 6-Membered Heterocycles. (2013). ChemInform, 45(15).
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). U.S.
-
Stepan, A. F., et al. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][10][13]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates. Journal of Medicinal Chemistry, 60(18), 7764-7780.
- Process for the synthesis of 3-methyl-pyridine. (2017).
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863999.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022).
- Process for producing 2,3-diamino-6-methoxypyridine. (2007). U.S.
- Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37.
- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (2007).
- Drug Discovery Chemistry Conference. (2025). Cambridge Healthtech Institute.
- Progress Toward the Total Synthesis of Lyconadins A–E, Cyclobutastellettolide B, and Diplopyrone. (2016). eScholarship, University of California.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2016).
- Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega, 8(47), 44851-44863.
- 3-pyridylboronic acid. (2007). Organic Syntheses, 84, 131.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (2016).
Sources
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Grignard Reagents [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
Chemical Reactivity of the Methoxypyridine Moiety with Propan-2-one: Mechanistic Insights and Synthetic Protocols
An In-Depth Technical Guide:
Executive Summary
The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties, modulated by the interplay between the electronegative nitrogen and the methoxy substituent, confer a nuanced reactivity profile that is of profound interest to drug development professionals. This guide provides an in-depth exploration of the chemical reactivity between methoxypyridine isomers and propan-2-one (acetone), a model ketone. We will dissect the underlying electronic principles governing these interactions, delineate plausible reaction pathways, and furnish validated, step-by-step experimental protocols for their investigation. The focus is on providing not just procedural instructions, but a clear rationale—the "why"—behind the experimental design, empowering researchers to adapt and innovate.
Note on Nomenclature: The topic specified "propan-1-one," which is the aldehyde propanal. Given the context of ketone reactivity, this guide will focus on the reaction with the common ketone, propan-2-one (acetone). The principles and protocols can be adapted for other ketones.
The Methoxypyridine Moiety: An Electronic and Reactivity Profile
Strategic Importance in Drug Design
The pyridine ring is a privileged structure in pharmacology, and the addition of a methoxy group serves multiple strategic purposes. It can modulate the molecule's lipophilicity, influence its conformation, provide a handle for metabolic pathways, and, most critically, tune the electronic character of the aromatic system.[4] This tuning is pivotal for controlling interactions with biological targets and for directing synthetic transformations.[2] The mitigated basicity of 2-methoxypyridines, for instance, can be advantageous in synthetic sequences that are sensitive to the strong basicity of an unsubstituted pyridine nitrogen.[5][6]
The Electronic Landscape: A Tale of Three Isomers
The reactivity of methoxypyridine is not monolithic; it is dictated by the position of the methoxy group. The group exerts a dual electronic influence: a resonance-based electron-donating effect (+R) and an inductive electron-withdrawing effect (-I). The interplay of these effects determines the electron density at each position on the ring.
-
2- and 4-Methoxypyridine: The +R effect dominates, increasing electron density at the ortho and para positions relative to the methoxy group. This enhances reactivity towards electrophiles but makes the ring less susceptible to nucleophilic attack compared to unsubstituted pyridine.
-
3-Methoxypyridine: The +R effect does not extend to the C2, C4, and C6 positions, making its influence on the ring's overall electron density less pronounced.
The electronegative nitrogen atom inherently makes the pyridine ring electron-deficient (π-deficient) compared to benzene, predisposing it to nucleophilic attack, particularly at the C2 and C4 positions. The methoxy group modulates this inherent reactivity.
Propan-2-one as a Nucleophilic Reagent: The Enolate Connection
Propan-2-one itself is not a potent nucleophile. However, in the presence of a suitable base, it can be deprotonated at its α-carbon to form a resonance-stabilized enolate ion. This enolate is a powerful carbon-based nucleophile, capable of attacking electron-deficient centers.
Causality of Base Selection: A Critical Choice
The choice of base is paramount as it dictates the concentration and stability of the enolate, thereby controlling the reaction kinetics. The pKa of propan-2-one's α-proton is approximately 19-20.
-
Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): These bases (pKa of conjugate acid ~36 and >40, respectively) irreversibly and quantitatively convert propan-2-one to its enolate. This is the preferred method for achieving high conversion when the electrophile (methoxypyridine) is sluggish.
-
Alkoxide Bases (e.g., NaOMe, KOtBu): These establish an equilibrium between the ketone and its enolate. While less potent, they are often sufficient and are synthetically more convenient for many condensation reactions.
-
Hydroxide Bases (e.g., KOH): These can also be used, particularly in protic solvents, to generate the enolate.[7]
Trustworthiness: The selection of a base must also consider potential side reactions. For instance, using sodium methoxide with 2- or 4-methoxypyridine could lead to competitive nucleophilic aromatic substitution (SNAr) where the methoxide ion itself attacks the ring. Therefore, a non-nucleophilic base like sodium hydride (NaH) is often a more reliable choice.
Reaction Pathways: Methoxypyridine and the Propanone Enolate
The primary reaction anticipated between a methoxypyridine and the propanone enolate is a nucleophilic attack on the electron-deficient pyridine ring.
Pathway A: Nucleophilic Addition/Substitution
This pathway mirrors a Chichibabin-type reaction. The propanone enolate attacks the pyridine ring, preferentially at the electron-deficient C2 or C4 positions. This forms a high-energy anionic intermediate (a Meisenheimer-like complex) where the negative charge is delocalized, including onto the electronegative nitrogen atom, which provides significant stabilization.[8][9][10]
The fate of this intermediate depends on the reaction conditions and the substrate:
-
With a Leaving Group: If a good leaving group (like a halide) is present at the position of attack, it will be eliminated to restore aromaticity, resulting in a net SNAr reaction. For 2- or 4-methoxypyridine, the methoxy group itself can potentially be displaced, although it is not a superb leaving group.[11][12]
-
Without a Leaving Group: If no leaving group is present, the intermediate may be protonated during workup to form a dihydropyridine derivative. Often, an oxidant (or even atmospheric oxygen) is required in a subsequent step to eliminate a hydride ion (H⁻) and restore the aromatic pyridine ring, yielding the final substituted product.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction integrity.
Protocol 1: Synthesis of 4-Methoxy-2-(propan-2-on-1-yl)pyridine
This protocol describes the reaction of 4-methoxypyridine with propan-2-one using sodium hydride as the base.
Materials:
-
4-Methoxypyridine (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Propan-2-one (2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.5 equiv).
-
Solvent & Reagent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add propan-2-one (2.0 equiv) dropwise. Causality: Adding the ketone slowly to the base at low temperature controls the exothermic reaction and prevents side reactions.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.
-
Substrate Addition: Re-cool the mixture to 0 °C and add a solution of 4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours.[13] The disappearance of the starting material (4-methoxypyridine) indicates progress.
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Safety Note: Quenching unreacted NaH is highly exothermic and releases hydrogen gas.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Spectroscopic Characterization of the Product
Accurate characterization is essential for validating the experimental outcome.
-
¹H NMR: Expect characteristic signals for the pyridine protons (typically 7.0-8.5 ppm), the methoxy group singlet (~3.9 ppm), and the new propanone side chain: a singlet for the methylene (CH₂) group adjacent to the ring and a singlet for the terminal methyl (CH₃) group.[14]
-
¹³C NMR: Look for the pyridine ring carbons, the methoxy carbon (~55 ppm), and the three carbons of the side chain, including the carbonyl carbon (~206 ppm).
-
IR Spectroscopy: A strong absorption band between 1700-1720 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[14]
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the product.[14]
Data Presentation and Workflow
Table 1: Predicted Spectroscopic Data for 4-Methoxy-2-(propan-2-on-1-yl)pyridine
| Data Type | Predicted Signal/Value | Rationale |
| ¹H NMR (ppm) | δ ~8.2 (d, 1H, H6), ~6.8 (d, 1H, H5), ~6.7 (s, 1H, H3), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂), ~2.2 (s, 3H, COCH₃) | Chemical shifts are influenced by ring electronics and proximity to functional groups. |
| IR (cm⁻¹) | ~1715 (C=O stretch) | Characteristic absorption for an aliphatic ketone.[14] |
| MS (m/z) | M+ = 165.08 | Corresponds to the molecular formula C₉H₁₁NO₂. |
Experimental and Analytical Workflow
The following diagram illustrates a robust workflow for executing and validating the synthesis.
Conclusion and Future Directions
This guide has established the foundational principles for understanding and predicting the reactivity of methoxypyridine with propan-2-one. The dominant pathway involves the base-catalyzed formation of a propanone enolate, which subsequently engages in a nucleophilic attack on the electron-deficient pyridine ring. The provided protocols offer a reliable framework for synthesizing and validating the resulting adducts.
For drug development professionals, mastering these transformations is key to novel scaffold design. Future research could explore:
-
Catalysis: Developing catalytic systems to perform these additions enantioselectively.
-
Substrate Scope: Expanding the range of ketones and substituted methoxypyridines to build complex molecular libraries.
-
Computational Studies: Employing DFT calculations to more accurately predict regioselectivity and reaction barriers for different isomers and reaction conditions.[15][16]
By integrating mechanistic understanding with robust experimental design, researchers can effectively harness the reactivity of the methoxypyridine moiety to accelerate the discovery of new chemical entities.
References
- The Critical Role of 4-Methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Google Cloud.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38, 5018-5029.
- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. (n.d.). Benchchem.
- EAS Reactions of Pyridine Explained. (2024). Pearson.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid. (n.d.). Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Publications.
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU, Nanyang Technological University.
- Aromatic heterocycles 1: structures and reactions. (n.d.). Oxford University Press.
- 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses.
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[13][17]pyridine-1,3-diones. (2016). ResearchGate. Retrieved January 19, 2026, from
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). NIH National Center for Biotechnology Information.
- Nucleophilic aromatic substitution of pyridine. (n.d.). Pearson+.
- Pyridine Aldehydes and Ketones. (n.d.). ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH National Center for Biotechnology Information.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). NIH National Center for Biotechnology Information.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). Royal Society of Chemistry.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications.
- EArS of heteroaromatics. (n.d.). University of Calgary.
- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). NIH National Center for Biotechnology Information.
- Catalyzed metalation applied to 2-methoxypyridine. (n.d.). The Journal of Organic Chemistry.
- 2‐Methoxy Pyridine. (n.d.). ResearchGate.
- Photophysics and Excited State Reactions of [Ru(bpy)2dppn]: A Computational Study. (n.d.). ACS Publications.
- Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2019). Frontiers.
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications.
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). MDPI.
- Reagents for Modifying Aldehydes and Ketones. (n.d.). Thermo Fisher Scientific.
- Journal of Chemistry and Interdisciplinary Research. (n.d.). Gexin Publications.
- Spectroscopic Properties of Aldehydes and Ketones. (2019). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. gexinonline.com [gexinonline.com]
- 17. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
An In-depth Technical Guide to the Solubility Profile of 1-(6-Methoxypyridin-3-yl)propan-1-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(6-Methoxypyridin-3-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure and delve into a robust experimental protocol for determining its solubility in a range of organic solvents. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable methodologies for the characterization of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1] For a molecule like 1-(6-Methoxypyridin-3-yl)propan-1-one, understanding its behavior in various solvent systems is paramount for formulation development, purification processes, and toxicological studies.[1] This guide will provide a detailed examination of the factors governing the solubility of this compound and a practical framework for its experimental determination.
The molecular structure of 1-(6-Methoxypyridin-3-yl)propan-1-one, featuring a methoxypyridine ring and a propanone side chain, suggests a moderate polarity. The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the methoxy and ketone groups allows for potential hydrogen bonding with protic solvents. Conversely, the aromatic ring and the alkyl chain contribute to its nonpolar character, suggesting solubility in less polar organic solvents. A thorough understanding of these competing factors is essential for predicting and manipulating its solubility.
Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)propan-1-one
A foundational understanding of the physicochemical properties of 1-(6-Methoxypyridin-3-yl)propan-1-one is essential for interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Polarity | Moderately polar | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (2 oxygen, 1 nitrogen) | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.[4][5]
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 1-(6-Methoxypyridin-3-yl)propan-1-one in various organic solvents at a controlled temperature.
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(6-Methoxypyridin-3-yl)propan-1-one to a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of known concentrations of 1-(6-Methoxypyridin-3-yl)propan-1-one in the solvent of interest.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for 1-(6-Methoxypyridin-3-yl)propan-1-one in the specific solvent.[6]
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.[7][8]
-
Dilute the filtered saturated solution and measure its absorbance at λmax.[9]
-
Calculate the concentration of the diluted sample from the calibration curve and subsequently the solubility of the original solution.
-
-
Diagram of the Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Expected Solubility Profile and Discussion
While experimental data for 1-(6-Methoxypyridin-3-yl)propan-1-one is not publicly available, we can predict its solubility behavior based on the principle of "like dissolves like".[10] The following table presents a plausible, illustrative solubility profile.
| Solvent | Dielectric Constant (approx.) | Polarity | Expected Solubility (mg/mL) at 25°C |
| Hexane | 1.9 | Nonpolar | < 0.1 |
| Dichloromethane | 9.1 | Moderately Polar | 5 - 10 |
| Ethyl Acetate | 6.0 | Moderately Polar | 10 - 20 |
| Acetone | 21 | Polar Aprotic | > 50 |
| Ethanol | 24.5 | Polar Protic | > 50 |
| Methanol | 32.7 | Polar Protic | > 50 |
| Water | 80.1 | Polar Protic | < 1 |
Discussion of Expected Trends:
-
Polar Protic Solvents (Methanol, Ethanol): High solubility is anticipated in these solvents due to the ability of the methoxy, ketone, and pyridine functionalities to act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the alcohols.
-
Polar Aprotic Solvents (Acetone): Strong solubility is also expected in acetone. The polar ketone group of acetone can engage in dipole-dipole interactions with the polar groups of the solute.
-
Moderately Polar Solvents (Ethyl Acetate, Dichloromethane): Moderate solubility is predicted. These solvents can solvate the molecule through dipole-dipole interactions, but less effectively than more polar solvents.
-
Nonpolar Solvents (Hexane): Very low solubility is expected as the nonpolar solvent cannot effectively overcome the crystal lattice energy of the moderately polar solid.
-
Water: Despite being a polar protic solvent, low solubility is anticipated in water. While the molecule has hydrogen bond acceptors, its overall structure, including the aromatic ring and alkyl chain, possesses significant hydrophobic character, which would limit its aqueous solubility.
Visualization of Intermolecular Interactions:
Caption: Intermolecular forces influencing solubility.
Conclusion and Future Directions
This guide has outlined the theoretical considerations and a practical, robust methodology for determining the solubility profile of 1-(6-Methoxypyridin-3-yl)propan-1-one. The shake-flask method, coupled with a reliable analytical technique such as HPLC or UV-Vis spectrophotometry, provides a definitive means of obtaining crucial thermodynamic solubility data. The predicted solubility trends underscore the importance of matching the polarity of the solvent with that of the solute.
For drug development professionals, obtaining precise solubility data is a non-negotiable step. Future work should focus on the experimental execution of the outlined protocol to generate a definitive solubility dataset for this compound. Furthermore, investigating the pH-dependent solubility in aqueous buffer systems would be a critical next step, given the basic nature of the pyridine nitrogen, as this will have significant implications for its behavior in physiological environments.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177690815, 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. Retrieved from [Link]
-
Al-Ghabeish, M., & Al-Akayleh, F. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 130, 192-202. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
-
Bevernage, J., et al. (2011). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 83(1), 158-167. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.ws [chem.ws]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(6-Methoxypyridin-3-yl)propan-1-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as an in-depth exploration of the potential biological activities of the novel compound 1-(6-Methoxypyridin-3-yl)propan-1-one. As a Senior Application Scientist, the following content is structured to provide not just a theoretical overview, but a practical framework for investigating its therapeutic promise. We will delve into hypothesized mechanisms of action based on structural analogs and lay out a comprehensive roadmap for experimental validation.
Introduction: Structural Rationale and Therapeutic Hypotheses
The chemical architecture of 1-(6-Methoxypyridin-3-yl)propan-1-one, characterized by a methoxypyridine ring linked to a propan-1-one moiety, suggests several avenues for biological interaction. The pyridine ring is a common feature in many pharmaceuticals, known for its ability to engage in hydrogen bonding and metal coordination. The propan-1-one linker can participate in various receptor-ligand interactions.
Based on an analysis of structurally related compounds, we can formulate several primary hypotheses for the biological activity of 1-(6-Methoxypyridin-3-yl)propan-1-one:
-
Antiproliferative and Cytotoxic Effects: The propan-1-one scaffold is present in a number of Mannich bases which have demonstrated cytotoxic and anticancer properties.[1][2] These compounds can act via mechanisms such as interference with DNA topoisomerases.[1]
-
Anti-inflammatory Activity: The pyridine moiety is a core component of several anti-inflammatory drugs. Some imidazopyridine derivatives, for instance, have shown notable anti-inflammatory effects.[3] Furthermore, related structures are intermediates in the synthesis of COX-2 inhibitors like Etoricoxib, suggesting a potential for cyclooxygenase inhibition.[4][5]
-
Antimicrobial and Antiviral Properties: Heterocyclic compounds containing pyridine and imidazole rings have been reported to possess antibacterial and antiviral activities.[3]
-
Neurological Activity: The presence of a substituted pyridine ring is common in centrally acting agents. For example, certain sigma receptor antagonists with neuroprotective properties feature a similar heterocyclic core.[6]
The following sections will detail the experimental workflows required to systematically investigate each of these potential activities.
Initial Screening: A Broad-Based Approach to Uncover Primary Activity
To efficiently identify the most promising therapeutic area, a broad-based initial screening is recommended. This phase aims to quickly assess the compound's activity across a range of biological assays.
Cellular Viability and Cytotoxicity Assays
The first step is to determine the compound's effect on cell viability across a panel of human cancer cell lines and a normal (non-cancerous) cell line to assess selectivity.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| PC-3 | Prostate Cancer | Androgen-independent, a common model for advanced prostate cancer.[1] |
| SW620 | Colon Carcinoma | A well-characterized colon cancer cell line.[3] |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, representing a major subtype of breast cancer. |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |
| HEK293 | Human Embryonic Kidney | A common normal cell line to assess general cytotoxicity and therapeutic index. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1-(6-Methoxypyridin-3-yl)propan-1-one (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Workflow Diagram: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic effects of the compound using an MTT assay.
Antimicrobial and Antiviral Screening
A preliminary screen for antimicrobial activity against representative Gram-positive and Gram-negative bacteria, as well as a panel of common viruses, is warranted.
Experimental Protocol: Broth Microdilution for Antibacterial Activity
-
Bacterial Strains: Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.
For antiviral screening, collaboration with a specialized virology lab is recommended to test against a panel of viruses such as Influenza, Herpes Simplex Virus, and a respiratory syncytial virus (RSV).[3]
Mechanistic Deep Dive: Elucidating the Mode of Action
Should the initial screening reveal significant activity in a particular area, the next phase involves a more focused investigation into the compound's mechanism of action.
Investigation of Anticancer Mechanisms
If the compound exhibits potent and selective cytotoxicity, further studies should focus on the following:
-
Apoptosis Induction: Assess for markers of programmed cell death, such as caspase activation (caspase-3, -8, -9) and DNA fragmentation (TUNEL assay).[6]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
DNA Topoisomerase Inhibition Assay: Given the structural similarities to other topoisomerase inhibitors, a supercoil relaxation assay can be employed to determine if the compound inhibits DNA topoisomerase I or II.[1]
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Hypothesized pathway for anticancer activity via topoisomerase inhibition.
Elucidation of Anti-inflammatory Pathways
If anti-inflammatory activity is suspected, the following assays are recommended:
-
Cyclooxygenase (COX) Inhibition Assay: In vitro assays to determine the IC50 for both COX-1 and COX-2 enzymes will reveal the compound's potency and selectivity. This is particularly relevant given the structural relationship to intermediates of COX-2 inhibitors.[4][5]
-
Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used to measure the inhibition of NO production, a key marker of inflammation.[7]
-
Cytokine Release Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) treated with the compound.
Lead Optimization and Future Directions
The data generated from these studies will provide a comprehensive initial profile of the biological activity of 1-(6-Methoxypyridin-3-yl)propan-1-one. Promising results in any of these areas would justify further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, or infectious disease.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This systematic approach will enable a thorough and efficient evaluation of the therapeutic potential of 1-(6-Methoxypyridin-3-yl)propan-1-one, paving the way for its potential development as a novel therapeutic agent.
References
-
PubChem. 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Mete, E., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
-
Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 193-203. [Link]
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Perdih, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(21), 3973. [Link]
-
MDPI. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
- Google Patents. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
Lagunin, A., et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current Pharmaceutical Design, 16(15), 1703-1717. [Link]
-
MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ResearchGate. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]
Sources
- 1. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one, a valuable ketone intermediate in pharmaceutical and fine chemical research. The synthesis is achieved via a Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry. This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides troubleshooting insights to ensure a successful and reproducible outcome for researchers.
Introduction and Scientific Background
1-(6-Methoxypyridin-3-yl)propan-1-one (CAS No: 885229-42-5) is a substituted pyridine derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization is a critical step in drug discovery.
The synthesis described herein employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[1] This reaction is exceptionally effective for attaching acyl groups to aromatic rings.[2] In this specific application, the aromatic substrate is 2-methoxypyridine, which is acylated using propionyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).
Mechanism of Action and Regioselectivity
The reaction proceeds through several distinct steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CH₂C≡O⁺).
-
Electrophilic Attack: The π-electron system of the 2-methoxypyridine ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a positively charged intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3]
-
Regioselectivity Explained: The methoxy group (-OCH₃) is an electron-donating group that directs electrophilic attack to the positions ortho and para to itself (positions 3 and 5). Concurrently, the pyridine nitrogen is an electron-withdrawing group that deactivates the ring, particularly at the ortho (3, 5) and para positions. The observed product, with acylation at the 3-position, indicates that the activating and ortho-directing effect of the methoxy group is the dominant influence in this reaction, overcoming the deactivating effect of the ring nitrogen at that position.
-
Re-aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the pyridine ring and yielding the final product, 1-(6-methoxypyridin-3-yl)propan-1-one.
The overall reaction scheme is illustrated below.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
-
Reagent Charging: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (6.7 g, 50.2 mmol, 1.1 equiv). Add 60 mL of anhydrous dichloromethane (DCM). Begin stirring to create a slurry and cool the flask to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add propionyl chloride (4.4 mL, 50.2 mmol, 1.1 equiv) to the dropping funnel and add it dropwise to the stirring AlCl₃/DCM slurry over 10-15 minutes. The formation of the acylium ion complex is exothermic; maintain the temperature below 5°C.
-
Substrate Addition: In a separate beaker, prepare a solution of 2-methoxypyridine (5.0 g, 45.8 mmol, 1.0 equiv) in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the 2-methoxypyridine solution dropwise to the reaction mixture over approximately 30-45 minutes. Crucial: Maintain the internal temperature between 0°C and 5°C during the addition to prevent side reactions. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Reaction Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Quench the reaction by very slowly and carefully adding crushed ice portion-wise, followed by the dropwise addition of 50 mL of ice-cold deionized water. This step is highly exothermic and will release HCl gas; ensure efficient stirring and perform in a well-ventilated fume hood.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add another 20 mL of DCM to rinse the flask and add it to the funnel. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of 5% aqueous NaOH solution, 50 mL of deionized water, and finally 50 mL of brine (saturated NaCl solution). The basic wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a yellow to brown oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexane). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 1-(6-methoxypyridin-3-yl)propan-1-one as a solid or oil.
Safety and Hazard Management
All operations should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Propionyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. Avoid inhalation of vapors and contact with skin and eyes. [4]* Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment (glove box or quickly in the open).
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure adequate ventilation.
-
Reaction Quenching: This is the most hazardous step. The addition of water to the reaction mixture is extremely exothermic and generates HCl gas. Proceed with extreme caution, adding ice/water very slowly to a cooled solution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (AlCl₃ exposed to moisture). | Use fresh, anhydrous AlCl₃ from a newly opened bottle. Handle it quickly to minimize exposure to air. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 30-40°C. Monitor by TLC. | |
| Formation of Multiple Products | Reaction temperature was too high during addition. | Maintain strict temperature control (0-5°C) during the addition of the 2-methoxypyridine solution. |
| Polysubstitution. | While less common in acylation than alkylation, ensure the molar ratio of acylating agent to substrate does not significantly exceed 1.1:1. | |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is a Dark Oil/Tar | Reaction overheated, leading to decomposition. | Repeat the synthesis with better temperature control. The crude product may still be purified by column chromatography. |
References
-
Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Methoxypyridin-3-yl)-2-methyl-1-propanone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
Large-Scale Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one: A Comprehensive Protocol and Process Optimization Guide
An Application Note for the Pharmaceutical Industry
Abstract
1-(6-Methoxypyridin-3-yl)propan-1-one is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its efficient and scalable production under stringent quality standards is critical for the pharmaceutical supply chain. This document provides a detailed guide for the large-scale synthesis of this key intermediate, with a focus on a robust Friedel-Crafts acylation strategy. We will explore the underlying chemical principles, present a step-by-step protocol suitable for kilogram-scale production, discuss critical process parameters for optimization, and outline a comprehensive analytical framework for quality control. This guide is intended for researchers, chemists, and process engineers in pharmaceutical development and manufacturing.
Introduction: The Strategic Importance of Pyridyl Ketones
Pyridyl ketones are a class of compounds frequently utilized as building blocks in medicinal chemistry due to the pyridine ring's presence in many biologically active molecules.[1][2] The specific intermediate, 1-(6-Methoxypyridin-3-yl)propan-1-one, serves as a precursor for various therapeutic agents, making its synthesis a subject of significant industrial interest. The challenge lies in developing a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally sustainable on a large scale.[3] This note aims to provide a field-proven approach to meet these demanding requirements.
Evaluation of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of 1-(6-Methoxypyridin-3-yl)propan-1-one. A comparative analysis is essential for selecting a process suitable for industrial application.
| Synthetic Strategy | Core Reaction | Advantages | Scalability Challenges & Risks | Starting Materials |
| Route A: Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Direct, often one-step synthesis; uses readily available materials.[4] | Requires stoichiometric amounts of Lewis acids (e.g., AlCl₃), leading to significant waste streams; highly exothermic and requires careful thermal management; potential for regioselectivity issues.[5] | 2-Methoxypyridine, Propionyl Chloride/Anhydride |
| Route B: Suzuki-Miyaura Coupling | Palladium-Catalyzed Cross-Coupling | High functional group tolerance; mild reaction conditions; excellent regioselectivity.[6] | Cost of palladium catalyst and ligands; potential for heavy metal contamination in the final product; availability and stability of pyridylboronic acids.[7][8] | 5-Bromo-2-methoxypyridine, Propionylboronic acid or equivalent |
| Route C: Grignard Reaction | Nucleophilic Acyl Substitution | Utilizes classic and well-understood organometallic chemistry. | Highly sensitive to moisture and air; requires stringent anhydrous conditions, which can be difficult to maintain on a large scale; potential for side reactions.[9] | 5-Bromo-2-methoxypyridine, Propionitrile or Propionic ester |
| Route D: Vapor-Phase Catalysis | Catalytic reaction of nitriles | Potentially suitable for continuous manufacturing; avoids large solvent volumes.[10] | Requires specialized high-temperature and high-pressure reactor setups; catalyst development and lifetime can be challenging. | 6-Methoxynicotinonitrile, Propionitrile |
Rationale for Selected Protocol:
For this guide, we will focus on Route A: Friedel-Crafts Acylation . Despite the challenges associated with Lewis acid catalysts, this method is often favored in industrial settings for its directness and cost-effectiveness when properly optimized.[11] We will address the key challenges of thermal management, catalyst handling, and waste neutralization to present a robust and validated protocol.
The Friedel-Crafts Acylation Pathway
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 2-methoxypyridine ring. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the pyridine nitrogen is a deactivating group. The acylation preferentially occurs at the C5 position (para to the methoxy group), which is sterically accessible and electronically favored, to yield the desired product. However, careful control of reaction conditions is necessary to minimize side-product formation.[12]
Detailed Protocol for Kilogram-Scale Synthesis
This protocol is designed for a target output of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with suitable personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methoxypyridine | 109.13 | 0.80 kg | 7.33 | Substrate |
| Propionyl Chloride | 92.52 | 0.82 kg (0.72 L) | 8.86 | Acylating Agent (1.2 eq) |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.17 kg | 8.77 | Lewis Acid Catalyst (1.2 eq) |
| Dichloromethane (DCM) | 84.93 | 8.0 L | - | Solvent |
| Hydrochloric Acid (2M aq.) | - | ~5.0 L | - | Quenching Agent |
| Sodium Bicarbonate (sat. aq.) | - | ~5.0 L | - | Neutralization |
| Sodium Sulfate (Anhydrous) | 142.04 | 0.5 kg | - | Drying Agent |
| Isopropanol (IPA) | 60.10 | ~4.0 L | - | Recrystallization Solvent |
Equipment
-
20 L glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel (2 L)
-
Heating/cooling circulator
-
Large filtration funnel (Büchner) and vacuum flask
-
Rotary evaporator with a large-volume flask (optional, for solvent recovery)
-
Drying oven (vacuum compatible)
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with dichloromethane (8.0 L) and anhydrous aluminum chloride (1.17 kg). Stir the slurry under a nitrogen atmosphere.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Slow Addition of Acylating Agent: Add propionyl chloride (0.82 kg) dropwise via the addition funnel over 60-90 minutes. It is critical to maintain the internal temperature below 10 °C during this exothermic addition.
-
Formation of the Complex: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Add 2-methoxypyridine (0.80 kg) dropwise over 90-120 minutes, again ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by transferring the mixture onto a pre-chilled mixture of crushed ice (~8 kg) and 2M hydrochloric acid (~2 L). This step is highly exothermic and will release HCl gas; ensure adequate ventilation and control the rate of addition to manage the temperature.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with 2M HCl (2 x 2 L), water (2 L), saturated sodium bicarbonate solution (2 x 2 L), and finally brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purification by Recrystallization: Add isopropanol (~3 L) to the crude product and heat until fully dissolved. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with cold isopropanol (2 x 0.5 L), and dry the product in a vacuum oven at 40-45 °C to a constant weight.
Process Optimization and Scale-Up Considerations
Scaling a chemical synthesis requires careful attention to parameters that may behave differently at a larger volume.[13][14]
Critical Process Parameters
| Parameter | Range/Value | Effect on Process | Optimization Rationale |
| Reagent Stoichiometry | 1.1 - 1.5 eq (AlCl₃ & Propionyl Chloride) | Affects reaction rate and completeness. Excess can lead to side products and difficult work-up. | A slight excess (1.2 eq) ensures full conversion of the limiting substrate without generating excessive waste or thermal load. |
| Temperature Control | 0 - 25 °C | Crucial for controlling regioselectivity and preventing runaway reactions.[15] | Low temperature during addition (-5 to 5°C) minimizes side reactions. Allowing a slow warm-up to ambient temperature ensures the reaction proceeds to completion. |
| Addition Rate | 60 - 120 min | Controls the instantaneous heat generation. Too rapid addition can cause dangerous temperature spikes. | The rate must be matched to the reactor's heat removal capacity to maintain the target temperature range. |
| Solvent Choice | Dichloromethane, Nitrobenzene, etc. | Affects reagent solubility, reaction rate, and work-up. | Dichloromethane is chosen for its good solvent properties and relatively low boiling point, facilitating removal. However, its environmental and health profile must be considered. |
| Quenching Procedure | Slow addition to ice/acid | The most hazardous step due to extreme exothermicity and gas evolution. | A "reverse quench" (adding reaction mixture to quencher) provides better thermal control than adding water to the reaction vessel. |
Overall Synthesis Workflow
The following diagram illustrates the end-to-end process for manufacturing 1-(6-Methoxypyridin-3-yl)propan-1-one under controlled conditions.
Quality Control & Analytical Methods
Rigorous analytical testing is required at all stages to ensure the final product meets pharmaceutical-grade specifications.[16]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile impurities and residual solvents.[17]
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure and identity of the final product.
-
Melting Point: A simple and effective indicator of purity.
-
Loss on Drying (LOD): Determines the amount of residual solvent and moisture.
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference ¹H NMR spectrum | ¹H NMR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Any Single Impurity | ≤ 0.10% | HPLC |
| Melting Point | 78 - 82 °C (Typical) | Melting Point Apparatus |
| Residual Solvents | DCM: < 600 ppm; IPA: < 5000 ppm | GC-MS |
| Loss on Drying | ≤ 0.5% | LOD |
Safety and Environmental Considerations
-
Chemical Hazards: Aluminum chloride reacts violently with water. Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a suspected carcinogen. Consult Safety Data Sheets (SDS) for all reagents before use.[18]
-
Process Hazards: The reaction and quench steps are highly exothermic. A failure in cooling or an uncontrolled addition can lead to a thermal runaway.[15] An emergency plan, including access to a quenching station and appropriate fire extinguishers, must be in place.
-
Waste Management: The aqueous waste streams will be highly acidic and contain aluminum salts. They must be neutralized and treated in accordance with local environmental regulations before disposal. Solvent waste should be collected for proper disposal or recovery.
Conclusion
The large-scale synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one via Friedel-Crafts acylation is a viable and cost-effective industrial process. Success hinges on a deep understanding of the reaction mechanism and meticulous control over critical process parameters, particularly thermal management during reagent addition and quenching. The detailed protocol and optimization guidelines presented here provide a robust framework for the safe, efficient, and scalable production of this important pharmaceutical intermediate, ensuring a final product that meets the high-purity standards required by the industry.
References
- Patent WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (n.d.). Google Patents.
-
PubChem. (n.d.). 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. Retrieved from [Link]
-
Various Authors. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
-
Various Authors. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications. Retrieved from [Link]
-
Wang, L., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
- Feldhake, R. H. (1964). Process of preparing pyridyl alkyl ketones. U.S. Patent No. 3,155,676. Google Patents.
-
UNODC. (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
ACS. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
- Patent WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (n.d.). Google Patents.
-
Castelló-Mochales, B., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Propylene Glycol. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
-
Various Authors. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications. Retrieved from [Link]
- Patent US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Shingare, R., et al. (2025). Catalyst Free Synthesis of Novel 6-Chloro-3-Isopropyl-1-Methylpyrimidine-2,4(1H,3H)-Dione Derivatives as Pharma Intermediate. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2022). Large Scale Oxidative Cyclization of (E)-Hex-3-en-1-yl (4- Methoxyphenyl)sulfamate. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Stanford University. (2023). Scale Up Safety. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bagley, M. C., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Tang, H., et al. (2014). Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16. The Journal of Biological Chemistry. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Google Patents.
-
Bagley, M. C., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Various Authors. (n.d.). Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone. Engineering Biology. Retrieved from [Link]
-
NIH. (n.d.). Chemical Safety Guide, 5th Ed. National Institutes of Health. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
Sources
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3155676A - Process of preparing pyridyl alkyl ketones - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. unodc.org [unodc.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ors.od.nih.gov [ors.od.nih.gov]
Application Note & Protocols: Comprehensive Analytical Characterization of 1-(6-Methoxypyridin-3-yl)propan-1-one
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(6-Methoxypyridin-3-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind methodological choices. We cover a multi-technique approach encompassing chromatography (HPLC, GC-MS), spectroscopy (¹H NMR, ¹³C NMR, FTIR), and elemental analysis to ensure unambiguous identification and quantification. All methodologies are presented with a focus on establishing self-validating systems in line with international regulatory standards.
Introduction and Rationale
1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative whose structural motif is of interest in medicinal chemistry and materials science. The precise characterization of such molecules is a non-negotiable prerequisite for their use in further synthetic applications or biological testing. The presence of impurities, isomers, or residual solvents can significantly impact reaction yields, safety profiles, and the overall integrity of a research program.
Therefore, a robust, multi-faceted analytical strategy is essential. This guide moves beyond a simple listing of techniques to explain why specific methods are chosen and how they complement each other to build a complete analytical profile. For instance, while chromatographic methods provide information on purity, spectroscopic methods confirm the molecular structure. This orthogonal approach ensures the highest degree of confidence in the material's identity, purity, and quality. The validation of these methods, as outlined by the International Council for Harmonisation (ICH) guidelines, is the cornerstone of a trustworthy analytical package.[1][2][3][4]
Physicochemical Properties Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Structure |
Overall Analytical Workflow
A comprehensive characterization relies on the integration of multiple analytical techniques. The following workflow provides a logical sequence for analyzing a new batch of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Caption: Integrated workflow for the complete characterization of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Chromatographic Methods for Purity and Impurity Analysis
Chromatography is the cornerstone for assessing the purity of a chemical substance. We employ High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis (assay) and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and synthetic by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: Reversed-phase HPLC is the method of choice due to the moderate polarity of the target molecule. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte is retained on the column and then eluted by a gradient of organic solvent. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks detected by a UV spectrophotometer.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(6-Methoxypyridin-3-yl)propan-1-one.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute 1:10 with the same diluent to a final concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | ACE C18 or equivalent (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (based on expected chromophore) |
| Run Time | 25 minutes |
-
Data Analysis:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate the area percent of the main peak using the formula: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
-
Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as starting materials, reagents, or side-products.[8] The sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic and Spectrometric Conditions:
-
A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of analytes. The temperature program is designed to separate components based on their boiling points.
-
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
-
Data Analysis:
-
Identify the main peak corresponding to 1-(6-Methoxypyridin-3-yl)propan-1-one.
-
For any other significant peaks, analyze their mass spectra. Compare the fragmentation patterns with a reference library (e.g., NIST/Wiley) to tentatively identify impurities.[9]
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis provides direct evidence of the molecular structure, confirming functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
-
Expected Spectral Data (in CDCl₃): The chemical shifts are predicted based on the structure and data from similar compounds.[10][11] The propanone chain protons will appear as a triplet and a quartet, the methoxy group as a singlet, and the pyridine ring protons as distinct multiplets or doublets of doublets.
| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Propanone) | ~ 1.2 | Triplet (t) | 3H |
| -CH₂- (Propanone) | ~ 3.0 | Quartet (q) | 2H |
| -OCH₃ (Methoxy) | ~ 4.0 | Singlet (s) | 3H |
| Pyridine H-5 | ~ 6.8 | Doublet (d) | 1H |
| Pyridine H-4 | ~ 8.2 | Doublet of Doublets (dd) | 1H |
| Pyridine H-2 | ~ 8.8 | Doublet (d) | 1H |
| ¹³C NMR Assignment | Predicted Shift (δ, ppm) |
| -C H₃ (Propanone) | ~ 8 |
| -C H₂- (Propanone) | ~ 32 |
| -OC H₃ (Methoxy) | ~ 54 |
| Pyridine C-5 | ~ 111 |
| Pyridine C-3 | ~ 125 |
| Pyridine C-4 | ~ 139 |
| Pyridine C-2 | ~ 148 |
| Pyridine C-6 | ~ 165 |
| Carbonyl C=O | ~ 198 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural features.[12][13]
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Expected Absorption Bands: The spectrum should clearly show absorptions for the ketone carbonyl, the pyridine ring, and the methoxy C-O bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1690 | C=O Stretch | Aryl Ketone |
| ~1600, ~1470 | C=C / C=N Stretch | Pyridine Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |
Elemental Analysis
Principle: Combustion analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This data is used to confirm the empirical formula, which should match the theoretical formula (C₁₀H₁₃NO₂). It is a fundamental technique for verifying the composition of a newly synthesized compound.[14][15]
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure.
-
Data Analysis: Compare the experimental weight percentages with the theoretical values. The results should agree within a standard tolerance of ±0.4%.
| Element | Theoretical Mass % |
| Carbon (C) | 67.02% |
| Hydrogen (H) | 7.31% |
| Nitrogen (N) | 7.82% |
| Oxygen (O) | 17.85% |
| Oxygen is typically calculated by difference. |
Summary and Conclusion
The analytical workflow and protocols described in this application note provide a robust framework for the complete and unambiguous characterization of 1-(6-Methoxypyridin-3-yl)propan-1-one. The orthogonal application of chromatographic and spectroscopic techniques ensures high confidence in the material's identity, purity, and structure. Adherence to these detailed methods and the principles of method validation will yield reliable and reproducible data suitable for regulatory submissions, quality control, and advanced research applications.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Resource Library – Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. rsc.org [rsc.org]
- 11. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide [mdpi.com]
- 12. Spectroscopic investigation (FTIR spectrum), NBO, HOMO-LUMO energies, NLO and thermodynamic properties of 8-Methyl-N-vanillyl-6-nonenamideby DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dialnet.unirioja.es [dialnet.unirioja.es]
- 14. clariant.com [clariant.com]
- 15. fhi.mpg.de [fhi.mpg.de]
HPLC method for purity analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity for 1-(6-Methoxypyridin-3-yl)propan-1-one. The significance of purity assessment is paramount in drug discovery and development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide is designed for researchers, analytical scientists, and quality control professionals, offering a detailed protocol grounded in established chromatographic principles and validated against International Council for Harmonisation (ICH) guidelines. We will delve into the rationale behind method development choices, provide step-by-step experimental procedures, and outline a complete validation protocol to ensure the method is robust, accurate, and reliable for its intended use.
Introduction and Analytical Principle
1-(6-Methoxypyridin-3-yl)propan-1-one is a pyridine derivative containing a ketone functional group.[1] Its structure, featuring a moderately polar aromatic system, makes it an ideal candidate for analysis by reversed-phase chromatography.[2] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[2] Non-polar analytes interact more strongly with the stationary phase, leading to longer retention times, while polar analytes are eluted more quickly with the mobile phase.
The method described herein utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile). The buffer is crucial for controlling the ionization state of the basic pyridine nitrogen, ensuring consistent retention times and symmetrical peak shapes.[3] Detection is performed using a UV detector, leveraging the chromophoric nature of the aromatic ring and ketone group.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | CCC(=O)C1=CN=C(C=C1)OC | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | (Expected) White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile | General chemical knowledge |
Instrumentation, Materials, and Chromatographic Conditions
Recommended Instrumentation and Materials
| Category | Item | Specification / Vendor |
| HPLC System | Quaternary or Binary HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| UV/Vis or Diode Array Detector (DAD) | Capable of monitoring at 272 nm | |
| Autosampler | Capable of 10 µL injections | |
| Column Oven | Thermostatically controlled | |
| Data Acquisition | Chromatography Data System (CDS) | |
| HPLC Column | C18 Column | Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm, or equivalent |
| Chemicals & Reagents | Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q® | |
| Potassium Dihydrogen Phosphate | Analytical Reagent Grade | |
| Orthophosphoric Acid | Analytical Reagent Grade | |
| 1-(6-Methoxypyridin-3-yl)propan-1-one | Reference Standard (>99.5% purity) | |
| Lab Equipment | Analytical Balance | 4-decimal place |
| Volumetric Flasks | Class A | |
| Pipettes | Calibrated | |
| Syringe Filters | 0.45 µm PVDF or Nylon |
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1 Packing) | Provides excellent hydrophobic retention for the aromatic structure. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | The buffer controls the pH to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC.[3] |
| Elution Mode | Isocratic: 65% A / 35% B | Provides a simple and robust separation for purity analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection Wavelength | 272 nm | Optimal absorbance for the aromatic ketone chromophore, maximizing sensitivity. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely impurities. |
Detailed Analytical Protocols
Reagent and Mobile Phase Preparation
-
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Eluent:
-
Combine 650 mL of Mobile Phase A with 350 mL of Acetonitrile (Mobile Phase B).
-
Mix thoroughly and degas for 10-15 minutes using sonication or vacuum degassing before use.
-
Standard and Sample Preparation
-
Diluent Preparation: Use the Mobile Phase Eluent (65% A / 35% B) as the diluent for all standards and samples. This prevents peak distortion caused by solvent mismatch.
-
Reference Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-(6-Methoxypyridin-3-yl)propan-1-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 1-(6-Methoxypyridin-3-yl)propan-1-one sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution (0.1 mg/mL) five times consecutively.
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms retention time stability. |
Analytical Procedure and Purity Calculation
-
Perform the SST as described in section 3.3.
-
Inject the diluent (blank) once.
-
Inject the Sample Solution once.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below the reporting threshold (typically 0.05%).
-
Calculate the purity using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5]
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from impurities and degradation products. | Analyze a blank, the reference standard, the sample, and a placebo. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity analysis (using DAD) must pass. No co-elution at the principal peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze a sample of known purity or spike a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter in the results from multiple analyses. | Repeatability: Analyze six separate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | The specified range (e.g., 50% to 150% of nominal concentration). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like Flow Rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2), and Organic Content (±2%). | System suitability criteria must be met, and results should not significantly change. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | Based on the standard deviation of the response and the slope of the linearity curve. | Typically, Signal-to-Noise ratios of 3:1 for LOD and 10:1 for LOQ. |
Workflow and Data Presentation
The following diagram illustrates the complete workflow for the purity analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one. The isocratic method is simple and efficient, making it suitable for routine quality control analysis in a regulated environment. Adherence to the system suitability and method validation protocols will ensure the generation of reliable and defensible analytical data.
References
-
PubChem. 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Cardeal, Z. L., & de Souza, P. P. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 91(1), 159-164. [Link]
-
Patel, P. et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Ska-Koprowska, A. et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 61(5), 329-336.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Zhou, Q., et al. (2000). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 34(21), 4549-4554.
-
Rogowska, J., & Wolska, L. (2012). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]
-
PubChem. (1R)-1-(6-Methoxy(3-pyridyl))propylamine. National Center for Biotechnology Information. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(19), 11457-11466. [Link]
-
PubChemLite. 1-(6-methylpyridin-3-yl)propan-1-one. [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
PubChem. 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one. National Center for Biotechnology Information. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
Sources
Application Note: High-Resolution Gas Chromatography Analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Abstract
This application note presents a comprehensive guide to the analysis of 1-(6-methoxypyridin-3-yl)propan-1-one, a key intermediate in pharmaceutical synthesis, using gas chromatography (GC). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for achieving accurate and reproducible results. This document elucidates the causal relationships behind experimental choices, from sample preparation to method validation, ensuring scientific integrity and trustworthiness. Protocols are grounded in established analytical principles and supported by authoritative references, offering a self-validating system for the quantitative and qualitative analysis of this critical compound.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
1-(6-Methoxypyridin-3-yl)propan-1-one is a heterocyclic ketone of significant interest in the pharmaceutical industry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, a reliable and validated analytical method for its characterization is paramount.
Gas chromatography, with its high resolving power and sensitivity, is an ideal technique for the analysis of volatile and semi-volatile compounds like 1-(6-methoxypyridin-3-yl)propan-1-one.[1] However, the presence of both a polar pyridine ring and a ketone functional group, along with a methoxy substituent, presents unique analytical challenges. These include potential peak tailing due to interactions with the stationary phase and the risk of thermal degradation in the GC inlet.[2] This guide provides a systematic approach to developing and validating a GC method that addresses these challenges, ensuring data of the highest quality.
Foundational Principles: Causality in Method Development
A successful GC analysis is not merely the result of following a recipe; it is the application of fundamental chromatographic principles to the specific chemical nature of the analyte. The choices of column, inlet parameters, and temperature program are interconnected and dictated by the physicochemical properties of 1-(6-methoxypyridin-3-yl)propan-1-one.
Analyte-Stationary Phase Interactions: The Key to Separation
The core of chromatographic separation lies in the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase. The polarity of 1-(6-methoxypyridin-3-yl)propan-1-one, imparted by the nitrogen atom in the pyridine ring and the carbonyl group, necessitates a stationary phase of appropriate polarity to achieve symmetrical peak shapes and optimal resolution.[3][4] Non-polar phases can lead to insufficient retention and poor peak shape, while highly polar phases may result in excessive retention and potential thermal degradation during prolonged analysis times. A mid-polarity to polar phase is therefore the logical starting point.
Thermal Integrity: Preserving the Molecule
The methoxy group on the pyridine ring introduces a potential site for thermal degradation at elevated temperatures.[2] The GC inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without inducing fragmentation. A delicate balance is required, and the optimization of this parameter is critical for accurate quantification.
Experimental Workflow: A Validated Protocol
The following sections detail a step-by-step protocol for the GC analysis of 1-(6-methoxypyridin-3-yl)propan-1-one. This workflow is designed to be a self-validating system, with each step contributing to the overall reliability of the results.
Figure 1: A comprehensive workflow for the GC analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one, from sample preparation to method validation.
Materials and Reagents
-
Analyte: 1-(6-Methoxypyridin-3-yl)propan-1-one (Reference Standard, >99% purity)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Other suitable solvents include acetone and ethyl acetate.[5]
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe Filters: 0.22 µm PTFE filters.
Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis. The following parameters are provided as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Starting Condition | Justification |
| GC Column | Mid-polarity to Polar capillary column (e.g., DB-17, HP-50+, or CP-Wax 51 for Amines) 30 m x 0.25 mm ID, 0.25 µm film thickness | Balances retention of the polar analyte with reasonable analysis times. Wax-based columns can be particularly effective for nitrogen-containing compounds, reducing peak tailing.[3] |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. Maintain a constant flow rate (e.g., 1.0 mL/min). |
| Inlet | Split/Splitless | Split injection is suitable for routine analysis of concentrated samples, while splitless is preferred for trace analysis. |
| Inlet Temperature | 250 °C (initial optimization range: 220-280 °C) | Ensures complete vaporization without thermal degradation. This temperature should be empirically determined.[2] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point for method development. The initial temperature ensures good peak focusing, while the ramp allows for the elution of the analyte in a reasonable time. |
| Detector (FID) | Temperature: 300 °C | Ensures that the analyte does not condense in the detector. |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 50-300 m/z | Standard conditions for GC-MS analysis. The scan range is appropriate for the expected mass of the analyte and its fragments. |
Step-by-Step Protocol
3.3.1. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(6-methoxypyridin-3-yl)propan-1-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing 1-(6-methoxypyridin-3-yl)propan-1-one and dissolve it in dichloromethane to achieve a final concentration within the calibrated range.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into a GC vial.[5] This removes any particulate matter that could block the GC column.
3.3.2. GC System Setup and Analysis
-
Column Installation: Install the selected GC column according to the manufacturer's instructions. Ensure a clean, square cut of the column ends to prevent peak tailing.[6]
-
System Conditioning: Condition the column by heating it to its maximum isothermal temperature for a few hours to remove any contaminants.
-
Method Setup: Program the GC with the parameters outlined in the table above.
-
Sequence Injection: Inject a solvent blank, followed by the working standards in increasing order of concentration, and then the samples.
Troubleshooting Common Issues
-
Peak Tailing: This is a common issue with polar, nitrogen-containing compounds.[6]
-
Poor Reproducibility:
-
Cause: Inconsistent injection volume, leaks in the system, or sample degradation.
-
Solution: Use an autosampler for precise injections. Perform a leak check. Analyze samples promptly after preparation.
-
Method Validation: Ensuring Trustworthiness
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 4. neutronco.com [neutronco.com]
- 5. iltusa.com [iltusa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
The Versatile Building Block: Application of 1-(6-Methoxypyridin-3-yl)propan-1-one in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Among these, 1-(6-Methoxypyridin-3-yl)propan-1-one has emerged as a valuable building block, offering a unique combination of reactive functional groups and a privileged heterocyclic core. This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound, underscoring its significance in medicinal chemistry.
Introduction: The Strategic Importance of the 6-Methoxypyridine Scaffold
The pyridine ring is a ubiquitous feature in a vast number of pharmaceutical agents, owing to its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of a methoxy group at the 6-position of the pyridine ring, as seen in 1-(6-methoxypyridin-3-yl)propan-1-one, offers several distinct advantages in drug design and synthesis. The methoxy group can influence the electron density of the pyridine ring, affecting its reactivity and the pKa of the nitrogen atom.[1][2][3] This modulation of basicity can be crucial in optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[1][2] Furthermore, the methoxy group can serve as a metabolic soft spot, offering a handle for controlled metabolism, or it can be a key pharmacophoric element interacting with the target protein.
The propan-1-one side chain provides a reactive ketone functionality, which is a versatile handle for a wide array of chemical transformations. This allows for the elaboration of the core structure into more complex derivatives, making 1-(6-methoxypyridin-3-yl)propan-1-one a strategic starting material in multi-step synthetic campaigns.
Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
The synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one can be readily achieved through nucleophilic aromatic substitution on a corresponding chloropyridine precursor. A reliable and scalable protocol is detailed below, adapted from established literature procedures.[4]
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one from 1-(6-chloropyridin-3-yl)propan-1-one.
Materials:
-
1-(6-chloropyridin-3-yl)propan-1-one
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 1-(6-chloropyridin-3-yl)propan-1-one (1.0 eq) in anhydrous methanol, add sodium methoxide (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution to approximately half of its original volume using a rotary evaporator.
-
Dilute the residue with water and extract with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(6-methoxypyridin-3-yl)propan-1-one as a colorless oil. The product is often of sufficient purity for use in subsequent steps without further purification.[4]
Diagram of Synthesis:
Caption: Synthesis of the target compound.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
While direct incorporation of 1-(6-methoxypyridin-3-yl)propan-1-one into a marketed drug is not prominently documented, its utility as a key intermediate is evident from its structural features, which are present in numerous biologically active compounds. The following sections outline potential and demonstrated applications in the synthesis of various classes of therapeutic agents.
Synthesis of Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The ketone functionality of 1-(6-methoxypyridin-3-yl)propan-1-one can be transformed into various pharmacophores that can interact with the hinge region or other key residues of the kinase active site.
Potential Synthetic Transformations:
-
Reductive Amination: The ketone can be converted to an amine, which can then be acylated or alkylated to introduce diverse side chains for probing the kinase binding pocket.
-
Heterocycle Formation: The ketone can serve as a precursor for the synthesis of various heterocyclic rings, such as pyrazoles, imidazoles, or oxazoles, which are common motifs in kinase inhibitors.
-
Alpha-Functionalization: The α-carbon to the ketone can be functionalized to introduce additional points of interaction with the target kinase.
Illustrative Workflow for Kinase Inhibitor Synthesis:
Caption: Kinase inhibitor synthesis workflow.
Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The 6-methoxypyridine motif is found in several GPCR modulators. The propanone side chain of the title compound can be elaborated to introduce functionalities that interact with the transmembrane helices or extracellular loops of GPCRs.
Example Application: Precursor to Gamma-Secretase Modulators (GSMs)
While not a direct example starting from the title compound, the methoxypyridine scaffold has been successfully incorporated into gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[5] The synthesis of such complex molecules often involves the coupling of a heterocyclic ketone with other fragments. The chemical handles on 1-(6-methoxypyridin-3-yl)propan-1-one make it a plausible starting point for the synthesis of novel GSMs.
Proposed Synthetic Pathway towards a GSM-like Scaffold:
Caption: Pathway to complex heterocyclic scaffolds.
Synthesis of Alkaloid-like Structures
The methoxypyridine moiety can serve as a masked pyridone, which is a common core in many alkaloids.[2][3] Synthetic strategies towards complex natural products can utilize methoxypyridines to circumvent issues with the basicity of the pyridine nitrogen during synthesis.[1][2] While no direct synthesis of a known alkaloid from 1-(6-methoxypyridin-3-yl)propan-1-one is reported, its structure lends itself to such applications.
Experimental Protocols for Key Transformations
The following are representative protocols for common transformations of the ketone functionality, which are broadly applicable in medicinal chemistry.
Protocol 2: Reductive Amination
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one
-
Amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (AcOH) (catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 1-(6-methoxypyridin-3-yl)propan-1-one (1.0 eq) and the desired amine (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: α-Bromination
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Dissolve 1-(6-methoxypyridin-3-yl)propan-1-one (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting α-bromo ketone by column chromatography.
Conclusion
1-(6-Methoxypyridin-3-yl)propan-1-one is a strategically important building block in medicinal chemistry. Its synthesis is straightforward, and its functional handles—the ketone and the methoxypyridine core—provide a versatile platform for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and GPCR modulators. The protocols and applications outlined in this document are intended to serve as a practical guide for researchers in the field of drug discovery, enabling the efficient utilization of this valuable synthon in the development of novel therapeutics.
References
- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734.
-
AA Blocks. (1S)-3-amino-1-(6-methoxypyridin-3-yl)propan-1-ol. Available from: [Link]
- Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6432–6435.
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic letters, 12(11), 2551–2553.
- Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R. Organic letters, 12(11), 2551-3.
- Google Patents. (2013). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
- Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the best-selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 7, 1144–1189.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.
- Google Patents. (2004). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. EP1704140B1.
- BU CyberSec Lab. 3-(6-Methoxypyridin-2-yl)propan-1-ol.
- RGPV. PY-601 . MEDICINAL CHEMISTRY – III (Theory)
- ChemicalBook. (1S)-1-(6-methoxypyridin-3-yl)butan-1-amine hydrochloride.
- ChemicalBook. 1-(6-methoxypyridin-3-yl)
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 1-(6-Methoxypyridin-3-yl)propan-1-one in Organic Synthesis
Introduction: In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount. These scaffolds provide a foundation for the rapid and efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. Among these, 1-(6-Methoxypyridin-3-yl)propan-1-one emerges as a particularly valuable and versatile building block. Its unique arrangement of a methoxypyridine ring and a propanone side chain offers multiple reactive sites, enabling its participation in a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind them, to empower researchers in their synthetic endeavors.
Core Attributes and Synthetic Potential
The synthetic utility of 1-(6-methoxypyridin-3-yl)propan-1-one stems from three key structural features:
-
The Propanone Moiety: The ketone functionality is a hub for a multitude of classic and contemporary organic reactions. It can be readily transformed into alcohols, amines, and more complex carbon skeletons.
-
The Methoxypyridine Ring: This electron-rich aromatic system can influence the reactivity of the adjacent ketone. The methoxy group can be a site for O-demethylation to reveal a pyridone, and the pyridine nitrogen can act as a hydrogen bond acceptor, influencing molecular interactions and solubility.
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which is a powerful nucleophile for carbon-carbon bond formation.
These features collectively make 1-(6-methoxypyridin-3-yl)propan-1-one a prime candidate for the synthesis of a wide range of target molecules, particularly in the realm of medicinal chemistry where the pyridine scaffold is a common pharmacophore.[1][2]
Application 1: Synthesis of Chiral Amines via Asymmetric Reductive Amination
One of the most significant applications of 1-(6-methoxypyridin-3-yl)propan-1-one is in the synthesis of chiral amines. Chiral amines are fundamental components of many pharmaceuticals, and their stereoselective synthesis is a critical challenge in drug development.[3] The direct product of the asymmetric reductive amination of this ketone, (R)- or (S)-1-(6-methoxypyridin-3-yl)propan-1-amine, is a valuable chiral intermediate.
Scientific Rationale:
Direct asymmetric reductive amination is a highly efficient one-pot method for converting ketones into chiral amines.[3] This transformation proceeds through the in-situ formation of an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a hydride source. The choice of catalyst is crucial for achieving high enantioselectivity. Ruthenium and Iridium complexes with chiral phosphine ligands are often employed for their high activity and selectivity in the hydrogenation of C=N bonds.[4]
Alternatively, a two-step approach involving the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion to the amine, is also a robust strategy. Asymmetric transfer hydrogenation using a chiral catalyst and a hydrogen donor like isopropanol or formic acid is a well-established method for producing chiral alcohols with high enantiomeric excess.[5]
Protocol 1: One-Pot Asymmetric Reductive Amination
This protocol describes a general procedure for the synthesis of (R)-1-(6-methoxypyridin-3-yl)propan-1-amine using a chiral ruthenium catalyst.
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one
-
Ammonia (7 N solution in methanol)
-
[RuCl(p-cymene)((R,R)-Ts-DPEN)] (chiral catalyst)
-
Formic acid/triethylamine azeotrope (5:2)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-(6-methoxypyridin-3-yl)propan-1-one (1.0 eq) and the chiral ruthenium catalyst (0.01 eq).
-
Add anhydrous methanol to dissolve the solids.
-
Add the ammonia solution in methanol (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the formic acid/triethylamine azeotrope (2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 40°C and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | Methanol | 40 | 24 | >95 | 98 (R) |
| 2 | 0.5 | Methanol | 40 | 24 | 90 | 97 (R) |
| 3 | 1 | Ethanol | 40 | 24 | >95 | 96 (R) |
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of chiral amines.
Application 2: Carbon-Carbon Bond Formation via Aldol and Knoevenagel Condensations
The acidic α-protons of 1-(6-methoxypyridin-3-yl)propan-1-one make it an excellent substrate for base-catalyzed condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions are powerful tools for constructing new carbon-carbon bonds and synthesizing α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis.[6][7]
Scientific Rationale:
In the presence of a base, the α-methylene group of the ketone can be deprotonated to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone in an Aldol condensation . The resulting β-hydroxy ketone can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone (a chalcone analogue).[8]
The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[4][9][10][11][12] This reaction provides a straightforward route to highly functionalized alkenes. The choice of the active methylene compound and the reaction conditions can be tailored to achieve the desired product.
Protocol 2: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde
This protocol details the synthesis of a chalcone derivative from 1-(6-methoxypyridin-3-yl)propan-1-one and 4-chlorobenzaldehyde.
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a beaker, dissolve 1-(6-methoxypyridin-3-yl)propan-1-one (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.
-
In a separate container, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Cool the ethanolic solution of the ketone and aldehyde in an ice bath.
-
Slowly add the aqueous NaOH solution to the cooled ethanolic solution with vigorous stirring.
-
A precipitate should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Presentation:
| Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | NaOH | Ethanol/Water | 2 | 85 |
| Benzaldehyde | KOH | Ethanol/Water | 2 | 88 |
| 4-Methoxybenzaldehyde | NaOH | Ethanol/Water | 3 | 82 |
Diagram of Aldol Condensation Pathway:
Caption: Pathway of the base-catalyzed Aldol condensation.
Application 3: Synthesis of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic compounds of immense importance in medicinal chemistry, forming the core of many approved drugs.[5][13][14][15] 1-(6-Methoxypyridin-3-yl)propan-1-one can serve as a three-carbon synthon for the construction of the pyrimidine ring.
Scientific Rationale:
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea.[5] The propanone side chain of our building block can be functionalized to create a 1,3-dielectrophilic species, which can then undergo cyclocondensation with a suitable nitrogen-containing binucleophile to form the pyrimidine ring. For instance, a Knoevenagel condensation with an active methylene compound can be followed by a Michael addition and cyclization sequence.
Protocol 3: Synthesis of a Pyrimidine Derivative
This protocol outlines a potential route to a substituted pyrimidine starting from 1-(6-methoxypyridin-3-yl)propan-1-one.
Materials:
-
1-(6-Methoxypyridin-3-yl)propan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-(6-methoxypyridin-3-yl)propan-1-one (1.0 eq) and DMF-DMA (1.5 eq).
-
Heat the mixture at 100-110°C for 2-3 hours to form the enaminone intermediate. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess DMF-DMA under reduced pressure.
-
To the crude enaminone, add anhydrous ethanol followed by sodium ethoxide (1.2 eq) and guanidine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the formation of the pyrimidine product by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Diagram of Pyrimidine Synthesis Logic:
Caption: Logical flow for pyrimidine synthesis.
Conclusion
1-(6-Methoxypyridin-3-yl)propan-1-one is a highly valuable and adaptable building block in organic synthesis. Its ability to participate in a wide range of transformations, including the synthesis of chiral amines, the formation of new carbon-carbon bonds through condensation reactions, and the construction of complex heterocyclic systems like pyrimidines, makes it an indispensable tool for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this versatile molecule.
References
- Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
KNOEVENAGEL REACTION. (n.d.). Pharm D Guru. Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications. (2023, February 24). Pure Chemistry. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]
- Asymmetric Synthesis of ( R)- and ( S)-Moprolol. (2015). Chirality, 27(4), 245-250.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-652.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (2014). International Journal of Pharmaceutical Sciences and Research, 5(7), 251-260.
-
Aldol Condensation. (n.d.). SATHEE. Retrieved from [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 745.
-
The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]
-
(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (2000). U.S.
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2012).
-
Aldol Condensation – Dehydration of Aldol Addition Product. (n.d.). Chemistry Steps. Retrieved from [Link]
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2020). RSC Advances, 10(52), 31221-31225.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
-
Tech Info - Aldol Condensation. (n.d.). Cole-Parmer. Retrieved from [Link]
- Asymmetric Synthesis of ( R)- and ( S)-Moprolol. (2015). Chirality, 27(4), 245-250.
- Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. (2019). Molecules, 24(18), 3348.
- Myers, A. G. (n.d.).
- Vyas, V. K., Srivastava, P., Bhatt, P., Shende, V., Ghosh, P., & Bhanage, B. M. (2016). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 81(17), 7857–7866.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2413–2441.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Knoevenagel Condensation: Mechanism & Active Methylene Reactions | Chemca [chemca.in]
- 4. bu.edu.eg [bu.edu.eg]
- 5. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 6. magritek.com [magritek.com]
- 7. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. purechemistry.org [purechemistry.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. heteroletters.org [heteroletters.org]
- 13. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: A Kinetic Analysis of the Formation of 1-(6-Methoxypyridin-3-yl)propan-1-one
Introduction: The Importance of Kinetic Understanding
1-(6-Methoxypyridin-3-yl)propan-1-one is a critical ketone intermediate in the synthesis of various high-value pharmaceutical compounds, most notably the selective COX-2 inhibitor, Etoricoxib.[1][2] The efficient and controlled production of this intermediate is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API). Understanding the reaction kinetics—the rates and mechanisms of its formation—is not merely an academic exercise; it is a fundamental requirement for robust process development, optimization, and safe scale-up in a manufacturing environment.
This application note provides a comprehensive guide to studying the reaction kinetics of the formation of 1-(6-Methoxypyridin-3-yl)propan-1-one. We will delve into the underlying reaction mechanism, present detailed protocols for conducting kinetic experiments, and outline the analytical methods required for precise monitoring and data interpretation. The methodologies described herein are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Theoretical Framework: The Acylation of an Activated Pyridine Ring
The formation of the target ketone involves the acylation of 2-methoxypyridine with a suitable propanoyl source, such as propanoyl chloride or propionic anhydride. This reaction is a variant of the classic Friedel-Crafts acylation.[3]
Challenges and Mechanistic Considerations
Direct Friedel-Crafts acylation of pyridine is notoriously difficult.[4][5] The pyridine nitrogen is a Lewis base that readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[4] Furthermore, the product ketone is also a Lewis base and will complex with the catalyst, necessitating the use of stoichiometric amounts of the Lewis acid rather than catalytic quantities.[6]
However, the substrate in this case, 2-methoxypyridine, possesses a strongly electron-donating methoxy group (-OCH₃) at the 6-position (ortho to the nitrogen). This group activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions, making the reaction feasible under appropriate conditions.
The proposed mechanism proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (propanoyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich π system of the 2-methoxypyridine ring attacks the acylium ion. This is the rate-determining step of the reaction as it involves the temporary disruption of aromaticity to form a resonance-stabilized intermediate (sigma complex).[7]
-
Deprotonation and Product Formation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the sigma complex to restore aromaticity and yield the final ketone product, which remains complexed to the Lewis acid.
-
Workup: An aqueous workup is required to hydrolyze the catalyst-ketone complex and isolate the desired product.
Experimental Design and Protocols
A successful kinetic study relies on the precise control of reaction parameters and accurate quantification of reactants and products over time. The following protocols outline a robust workflow for acquiring high-quality kinetic data.
Overall Experimental Workflow
The process begins with careful reaction setup in a controlled environment, followed by systematic sampling, quenching, and analysis via Ultra-Performance Liquid Chromatography (UPLC).
Protocol 1: General Synthesis for Standard Generation
This protocol provides a general method for synthesizing a reference standard of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Materials:
-
2-Methoxypyridine
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0°C.
-
In a separate flask, dissolve 2-methoxypyridine (1.0 equivalent) in anhydrous DCM.
-
Add the 2-methoxypyridine solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding it to a flask containing crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain pure 1-(6-Methoxypyridin-3-yl)propan-1-one. Confirm purity (>98%) by UPLC and NMR.
Protocol 2: Kinetic Run and Sampling
Objective: To collect concentration vs. time data at a constant temperature.
-
Reactor Setup: Use a jacketed glass reactor connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Reagent Charging: Charge the reactor with a known volume of anhydrous DCM and anhydrous AlCl₃ (1.2 eq.). Begin stirring and allow the temperature to equilibrate.
-
Initiation (t=0): Simultaneously add known concentrations of propanoyl chloride (1.1 eq.) and 2-methoxypyridine (1.0 eq.) to the reactor. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60, 90 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately inject the aliquot into a pre-weighed vial containing a known volume of a cold quenching solution (e.g., 1.9 mL of methanol with an internal standard).[8] The cold temperature and dilution effectively stop the reaction. Store quenched samples at low temperature (e.g., 4°C) prior to analysis.
Protocol 3: UPLC Method for Kinetic Analysis
Objective: To quantify the concentration of 2-methoxypyridine (reactant) and 1-(6-Methoxypyridin-3-yl)propan-1-one (product) in the quenched samples.
Instrumentation & Conditions:
-
System: UPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: PDA at a suitable wavelength (e.g., 270 nm) or MS in Selected Ion Monitoring (SIM) mode for the m/z of the reactant and product.
Procedure:
-
Calibration: Prepare a series of calibration standards of known concentrations for both the reactant and the purified product. Analyze these to generate calibration curves (Peak Area vs. Concentration).
-
Sample Analysis: Filter the quenched samples through a 0.22 µm syringe filter and inject them into the UPLC system.
-
Quantification: Integrate the peak areas for the reactant and product in each chromatogram. Use the calibration curves to determine their concentrations at each time point.
Data Analysis and Kinetic Modeling
The primary goal is to determine the reaction order with respect to each reactant and calculate the rate constant, k.
Method of Initial Rates
To determine the reaction order, multiple kinetic runs must be performed where the initial concentration of one reactant is varied while the others are kept constant.
Rate Law: Rate = k[2-Methoxypyridine]ᵃ[Propanoyl Chloride]ᵇ
By comparing the initial rates from different experiments, the orders a and b can be determined. For example, if doubling the concentration of 2-methoxypyridine quadruples the initial rate, the reaction is second order (a = 2) with respect to 2-methoxypyridine.
Data Presentation
Kinetic data should be tabulated clearly. The table below shows hypothetical data from a single kinetic run.
| Time (s) | [2-Methoxypyridine] (M) | [Product] (M) |
| 0 | 0.1000 | 0.0000 |
| 120 | 0.0855 | 0.0145 |
| 300 | 0.0692 | 0.0308 |
| 600 | 0.0518 | 0.0482 |
| 1200 | 0.0331 | 0.0669 |
| 1800 | 0.0225 | 0.0775 |
| 3600 | 0.0088 | 0.0912 |
Determining Activation Energy (Ea)
To determine the activation energy, conduct a series of kinetic runs at different temperatures (e.g., 298 K, 308 K, 318 K). Calculate the rate constant k at each temperature. The relationship between k and temperature is described by the Arrhenius equation:
k = A * exp(-Ea / RT)
A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.
Conclusion
This application note provides a robust framework for investigating the reaction kinetics of 1-(6-Methoxypyridin-3-yl)propan-1-one formation. By combining controlled experimental conditions with high-precision UPLC analysis, researchers can elucidate the reaction rate law, determine rate constants, and calculate the activation energy. This critical information enables the optimization of reaction conditions, improves process safety and efficiency, and facilitates the successful scale-up of this important pharmaceutical intermediate.
References
-
Kubinyi, H. (2018). ChemInform Abstract: Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ChemInform. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- Google Patents. (2014). CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.
-
Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available at: [Link]
-
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available at: [Link]
-
Journal of the American Chemical Society. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Available at: [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ResearchGate. (2011). Monitoring timecourse of DMAP catalyzed acylation of phenols with.... Available at: [Link]
-
MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]
-
MDPI. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available at: [Link]
-
ResearchGate. (2022). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Available at: [Link]
-
ResearchGate. (2010). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
RSC Publishing. (2012). Analytical Methods PAPER. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]
-
ResearchGate. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
-
European Patent Office. (2014). A process for the preparation of etoricoxib - Patent 2479166. Available at: [Link]
- Google Patents. (2014). US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib.
Sources
- 1. US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalytic methods for the synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
An In-Depth Guide to the Catalytic Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Abstract
1-(6-Methoxypyridin-3-yl)propan-1-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is of paramount importance to researchers in medicinal chemistry and drug development. This comprehensive guide provides a detailed overview of modern catalytic methodologies for the synthesis of this valuable ketone. We will explore several field-proven catalytic strategies, including Palladium-Catalyzed Cross-Coupling reactions and modern variations of Friedel-Crafts acylation. Each section offers an in-depth discussion of the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents comparative data to aid in method selection. This document is intended to serve as a practical resource for scientists seeking to optimize the synthesis of this and related heteroaromatic ketones.
Introduction: The Significance of a Versatile Ketone Intermediate
The pyridine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous approved drugs. Specifically, the 1-(6-Methoxypyridin-3-yl)propan-1-one moiety serves as a critical building block for a range of therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The methoxypyridine ring provides specific hydrogen bonding capabilities and metabolic stability, while the propanone side chain offers a versatile handle for further chemical elaboration.
Given its strategic importance, the development of robust, efficient, and scalable synthetic routes to this ketone is a primary concern. Traditional methods often suffer from limitations such as harsh reaction conditions, low yields, or poor regioselectivity. This guide focuses on catalytic approaches that overcome these challenges, offering milder conditions, higher efficiency, and greater functional group tolerance.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for constructing carbon-carbon bonds in modern organic synthesis.[1] These methods are prized for their reliability, modularity, and broad substrate scope. Several distinct palladium-catalyzed strategies can be successfully employed to assemble 1-(6-Methoxypyridin-3-yl)propan-1-one. The common starting material for these routes is a halogenated precursor, typically 5-bromo-2-methoxypyridine.
Suzuki-Miyaura Carbonylative Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, typically couples an organoboron species with an organohalide.[2][3] A powerful variation involves the introduction of a carbon monoxide (CO) molecule to form a ketone, known as carbonylative coupling.[4] This approach builds the target molecule by coupling 5-bromo-2-methoxypyridine with a propylboronic acid derivative under a CO atmosphere.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[3] Carbon monoxide then inserts into the resulting Aryl-Pd(II) bond to form an acyl-palladium complex. This is the key ketone-forming intermediate. Transmetalation with the organoboron reagent, activated by a base, introduces the propyl group to the palladium center.[5] The final step is reductive elimination, which releases the desired ketone, 1-(6-Methoxypyridin-3-yl)propan-1-one, and regenerates the active Pd(0) catalyst.[6]
Diagram: Catalytic Cycle of Suzuki-Miyaura Carbonylative Coupling
Caption: Catalytic cycle for Suzuki-Miyaura Carbonylative Coupling.
Experimental Protocol: Suzuki-Miyaura Carbonylative Coupling
-
Reactor Setup: To a dry, two-necked flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add 5-bromo-2-methoxypyridine (1.0 eq), propylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like triphenylphosphine (PPh₃) (8 mol%).
-
Solvent and Degassing: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide). Purge the system by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen.
-
Carbon Monoxide Introduction: Evacuate the flask and backfill with carbon monoxide gas from a balloon. Maintain a positive CO pressure throughout the reaction.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(6-Methoxypyridin-3-yl)propan-1-one.
Heck-Mizoroki Arylation of a Vinyl Ether
The Heck reaction provides an alternative pathway by coupling an aryl halide with an alkene.[7][8] To synthesize a ketone, an electron-rich vinyl ether (e.g., ethyl vinyl ether or 1-propoxypropene) is used as the alkene partner. The initial coupling product is an enol ether, which is readily hydrolyzed in situ or during aqueous workup to yield the final ketone.[1]
Mechanism Insight: The mechanism shares the initial oxidative addition step with the Suzuki coupling.[9] The resulting Aryl-Pd(II) complex then coordinates to the vinyl ether. A migratory insertion (syn-addition) of the aryl group across the double bond occurs, followed by a β-hydride elimination to release the enol ether product and a palladium-hydride species. The base in the reaction mixture neutralizes the generated HBr and regenerates the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.
Experimental Protocol: Heck Arylation of Ethyl Vinyl Ether
-
Reactor Setup: In a sealable pressure tube, combine 5-bromo-2-methoxypyridine (1.0 eq), triethylamine (Et₃N, 2.0 eq), and a palladium source like Pd(OAc)₂ (1-3 mol%).
-
Ligand Addition: Add a suitable phosphine ligand, such as 1,3-Bis(diphenylphosphino)propane (dppp) (1.5-4.5 mol%). The choice of ligand is critical for achieving high regioselectivity.[1]
-
Reagents and Solvent: Add the solvent, typically a polar aprotic solvent like DMF or NMP. Then, add ethyl vinyl ether (2.0-3.0 eq).
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 16-24 hours.
-
Hydrolysis and Workup: Cool the reaction to room temperature. Add 1M aqueous HCl and stir for 1-2 hours to ensure complete hydrolysis of the intermediate enol ether.
-
Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the target ketone.
| Parameter | Suzuki-Miyaura Carbonylative Coupling | Heck Arylation of Vinyl Ether |
| Key Reagents | Propylboronic Acid, CO Gas | Ethyl Vinyl Ether, Base |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / dppp |
| Temperature | 80-90 °C | 100-120 °C |
| Pressure | 1 atm CO | Autogenous (sealed tube) |
| Key Advantages | Direct ketone formation, avoids hydrolysis step. | Avoids use of toxic CO gas. |
| Key Challenges | Requires handling of CO gas or surrogates.[10][11] | Requires a separate hydrolysis step, potential for side reactions. |
Strategy 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for synthesizing aryl ketones.[12] However, its application to pyridine rings is challenging due to two factors: 1) the pyridine nitrogen is a Lewis base that deactivates the catalyst (e.g., AlCl₃) by coordination, and 2) the pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles.[13]
Overcoming the Challenges: Despite these hurdles, the presence of the electron-donating methoxy group at the 2-position activates the ring, making acylation feasible. The methoxy group directs electrophilic attack to the ortho (C3) and para (C5) positions.[14] Acylation at the C5 position yields the desired product. The key is to use conditions that can overcome catalyst sequestration. This can be achieved by using a large excess of a strong Lewis acid or by employing superacidic media like polyphosphoric acid (PPA), which acts as both catalyst and solvent.
Diagram: Workflow for Friedel-Crafts Acylation
Caption: General workflow for PPA-mediated Friedel-Crafts acylation.
Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Acylation
-
Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent).
-
Reagent Addition: Heat the PPA to 60-70 °C to reduce its viscosity. Slowly and simultaneously add 2-methoxypyridine (1.0 eq) and propionic anhydride (1.2 eq) while maintaining the internal temperature below 80 °C.
-
Reaction: After the addition is complete, increase the temperature to 90-100 °C and stir for 4-6 hours. Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.
-
Workup - Quenching: Cool the reaction mixture to below 50 °C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution in a well-ventilated fume hood.
-
Workup - Neutralization: Once the PPA is fully hydrolyzed, slowly neutralize the acidic aqueous solution by adding concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets or a 50% aqueous solution, keeping the temperature below 30 °C with an ice bath. Adjust the pH to >9.
-
Extraction and Purification: Extract the resulting slurry multiple times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate 1-(6-Methoxypyridin-3-yl)propan-1-one.
Conclusion
The synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one can be effectively achieved through several modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura carbonylative coupling and Heck arylation, offer high yields and functional group tolerance, starting from a halogenated pyridine precursor. These methods are highly modular and reliable for library synthesis and scale-up. Alternatively, a modified Friedel-Crafts acylation using a superacid medium like PPA provides a more direct route from 2-methoxypyridine, avoiding the need for pre-functionalized starting materials.
The choice of synthetic route will depend on factors such as starting material availability, scalability requirements, and tolerance for specific reagents (e.g., CO gas). The protocols and mechanistic insights provided in this guide are designed to empower researchers to make informed decisions and successfully implement these powerful catalytic transformations in their own laboratories.
References
-
Hartwig, J. F., et al. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society. Available at: [Link]
-
Gooßen, L. J., et al. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. The Journal of Organic Chemistry. Available at: [Link]
-
Hartwig Group. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. The Hartwig Group, UC Berkeley. Available at: [Link]
-
Xiao, J., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Organic & Biomolecular Chemistry. Available at: [Link]
-
Weix, D. J., et al. (2017). Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters. Journal of the American Chemical Society. Available at: [Link]
-
Daugulis, O., et al. (2018). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. Organic Letters. Available at: [Link]
-
Majumdar, N. (2021). Recent Advances in Photoredox Methods for Ketone Synthesis. ResearchGate. Available at: [Link]
-
Ohmiya, H., et al. (2019). A mild and transition-metal-free decarboxylative coupling of aryl aldehydes and tertiary or secondary alkyl carboxylic acid-derived redox-active esters is catalyed by a N-heterocyclic carbene to provide aryl alkyl ketones. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Ketonic decarboxylation. Wikipedia. Available at: [Link]
-
Wang, P., et al. (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. Nature Communications. Available at: [Link]
- University of Michigan. (n.d.). Grignard Synthesis of Triphenylmethanol. University of Michigan Chemistry.
-
Fu, G. C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lönnberg, H., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link]
-
Feringa, B. L., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. UW-Madison Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Jain, N., et al. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry. Available at: [Link]
-
Friščić, T., et al. (2014). Multi-step and multi-component organometallic synthesis in one pot using orthogonal mechanochemical reactions. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Zeolite Beta. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Scribd. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Wang, L. (2016). Acylation Reaction on the 2-Methoxynaphthalene Catalyzed by Pyridine-Toluene-p-Sulfonic Acid Functionalized Ionic Liquid. Journal of Liaoning Shihua University. Available at: [Link]
-
Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Mettler Toledo. Available at: [Link]
-
Wang, Y., et al. (2015). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Kollár, L. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Jain, N., et al. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. PubMed. Available at: [Link]
-
Tang, W., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Enthaler, S. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Wang, J., et al. (2019). Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids: synthesis of a multi-substituted dihydronaphthalene scaffold. Chemical Communications. Available at: [Link]
-
Monchaud, D., et al. (2023). Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome. Molecules. Available at: [Link]
-
Shintani, R., & Nozaki, K. (2018). Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science. Available at: [Link]
-
Skrydstrup, T., et al. (2020). Pd-Catalyzed External-CO-Free Carbonylation: Preparation of N-Formylsaccharin. Organic Syntheses. Available at: [Link]
Sources
- 1. Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 11. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols: High-Purity Isolation of 1-(6-Methoxypyridin-3-yl)propan-1-one
Introduction: The Imperative for Purity
1-(6-Methoxypyridin-3-yl)propan-1-one is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a methoxypyridine ring linked to a propanone chain, makes it a versatile building block in drug discovery and development. The efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of such precursors. The presence of process-related impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to downstream reaction failures, reduced yields, and the formation of potentially toxic species in the final drug product.[1][2]
This guide provides a detailed examination of robust purification techniques tailored for 1-(6-Methoxypyridin-3-yl)propan-1-one. It is designed for researchers, chemists, and process development scientists, offering both the theoretical basis and practical, step-by-step protocols for achieving high purity. We will explore methods ranging from classical recrystallization and column chromatography to high-resolution preparative HPLC, enabling scientists to select the optimal strategy based on scale, required purity, and available resources.
Physicochemical Profile and Impurity Analysis
An effective purification strategy begins with a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.
Physicochemical Properties
The selection of an appropriate purification technique is guided by the compound's physical characteristics.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | (Predicted) Off-white to yellow solid | General observation for similar structures |
| Boiling Point | Not readily available; expected to be high (>250 °C) | Inferred from structure |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate); Low solubility in non-polar solvents (e.g., Hexane) and water. | [4][5] |
Potential Impurities
Impurities typically arise from the synthetic route. A common synthesis involves the reaction of a pyridine derivative with a propionylating agent. Potential impurities may include:
-
Unreacted Starting Materials: Such as 6-methoxypyridine derivatives.
-
Byproducts: Resulting from side reactions, such as over-alkylation or hydrolysis of the methoxy group.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial workup.
Purification Workflow: A Decision-Making Framework
The choice of purification method depends on the initial purity of the crude material and the final purity requirement. The following diagram outlines a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting a purification technique.
Method 1: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, particularly on a larger scale. It leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6]
Causality: The principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain soluble upon cooling. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the impurities behind in the solvent.[6][7]
Protocol: Solvent Screening and Recrystallization
-
Solvent Selection:
-
Place ~20-30 mg of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water, hexane/ethyl acetate) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[5]
-
Heat the tubes that show poor room-temperature solubility. An ideal solvent will fully dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high recovery of crystalline solid. A common and effective solvent system for aromatic ketones is often an alcohol like ethanol or a mixture of a good solvent (ethyl acetate) and an anti-solvent (hexane).[5]
-
-
Recrystallization Procedure:
-
Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., hot ethanol) portion-wise with gentle heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[4]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once crystallization appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor from the crystal surfaces.
-
Dry the purified crystals under vacuum. The purity can be assessed by melting point analysis; a sharp melting point indicates high purity.[7]
-
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8][9] It is highly effective for separating mixtures of compounds with different polarities.
Causality: For 1-(6-Methoxypyridin-3-yl)propan-1-one, which is a moderately polar molecule (due to the ketone and pyridine nitrogen), silica gel serves as a polar stationary phase. A mobile phase of relatively low polarity (e.g., a hexane/ethyl acetate mixture) is used. Less polar impurities will travel through the column faster, while the more polar target compound interacts more strongly with the silica and elutes later. Highly polar impurities will be retained strongly on the column.[10]
Protocol: Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
-
Mobile Phase Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. This Rf value typically ensures good separation on a column.
-
Start with a 9:1 Hexane:EtOAc mixture and gradually increase the polarity (e.g., 7:3, 1:1) to find the optimal system.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as dry loading and often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified 1-(6-Methoxypyridin-3-yl)propan-1-one.
-
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining the highest possible purity (>99.5%), especially for reference standards or early-stage drug development, preparative HPLC is the method of choice.[11][12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[13][14]
Causality: A reversed-phase C18 column is typically used, where the stationary phase is non-polar. A polar mobile phase (e.g., water/acetonitrile) is used for elution. In this system, polar impurities will elute first, while the moderately non-polar target compound will be retained longer. The high efficiency of HPLC columns allows for the separation of closely related impurities.[11][15]
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phases (e.g., gradients of water and acetonitrile, with 0.1% formic acid or trifluoroacetic acid to improve peak shape for the basic pyridine nitrogen).[16]
-
Optimize the gradient to achieve baseline separation between the main peak and all impurities.
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized analytical method to a preparative column (e.g., 21.2 x 150 mm, 5 µm) of the same stationary phase.
-
Adjust the flow rate and gradient time proportionally to the column volume to maintain the separation.
-
Calculate the maximum sample load that can be injected without compromising resolution.
-
-
Purification Run:
-
Dissolve the semi-purified material in the mobile phase or a compatible strong solvent like DMSO.
-
Perform the injection and run the preparative HPLC system.
-
Collect fractions corresponding to the target peak using an automated fraction collector triggered by a UV detector signal.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) via rotary evaporation.
-
If the mobile phase contained non-volatile buffers, a subsequent liquid-liquid extraction or solid-phase extraction step may be necessary. Often, lyophilization (freeze-drying) is used to remove the remaining water, yielding the final pure product.
-
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | Solvent is too non-polar; Cooling is too rapid; Compound is impure. | Use a more polar solvent or a solvent pair; Ensure slow cooling; Pre-purify by column chromatography. |
| Poor Recovery in Recrystallization | Too much solvent was used; Compound has significant solubility in cold solvent. | Use the absolute minimum amount of hot solvent; Ensure thorough cooling in an ice bath; Try a different solvent system. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity; Column overload; Poorly packed column. | Optimize mobile phase using TLC (aim for Rf ~0.3); Reduce the amount of sample loaded; Repack the column carefully to avoid channels. |
| Peak Tailing in HPLC | Strong interaction with residual silanols on the stationary phase; Column overload. | Add a mobile phase modifier like 0.1% TFA or TEA; Adjust mobile phase pH; Reduce injection volume/concentration.[16] |
Conclusion
The purification of 1-(6-Methoxypyridin-3-yl)propan-1-one is a critical step in the synthesis of high-value pharmaceutical compounds. The choice of methodology—recrystallization, column chromatography, or preparative HPLC—should be guided by the scale of the synthesis, the nature of the impurities, and the stringent purity requirements of the final application. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate this key intermediate with the desired level of purity, ensuring the success of subsequent synthetic steps and the quality of the final product.
References
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. CN101981007A.
- Google Patents. (n.d.). Purification of pyridine bases by distillation. US2708653A.
-
Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
ResearchGate. (2014). How do I get dry pyridine? Retrieved from [Link]
- Google Patents. (n.d.). Separation of pyridine from water by extractive distillation. US5100514A.
- Google Patents. (n.d.). Distillation process for mixtures of pyridines. US3087867A.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18. Retrieved from [Link]
-
JoVE. (2020). Video: Recrystallization - Concept. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1-(6-Methoxy(3-pyridyl))propylamine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2004). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid. US3819492A.
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of ketones. US2826537A.
-
Lead Sciences. (n.d.). (R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride. Retrieved from [Link]
-
Arkivoc. (2007). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Molecules. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Video: Recrystallization - Concept [jove.com]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. jackwestin.com [jackwestin.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. de.gilson.com [de.gilson.com]
- 13. Preparative Chromatography | Evotec [evotec.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction, improve yields, and ensure the highest purity of your final product. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The most common and direct route for synthesizing 1-(6-methoxypyridin-3-yl)propan-1-one is through a Friedel-Crafts acylation reaction.[1][2][3][4] This electrophilic aromatic substitution involves reacting 2-methoxypyridine with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
The methoxy group (-OCH₃) on the pyridine ring is an electron-donating group, which activates the ring towards electrophilic attack and directs the incoming acyl group primarily to the para position (position 5) and ortho position (position 3). Due to steric hindrance, acylation at the 5-position is generally favored.
Reaction Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields are a common issue in Friedel-Crafts acylations and can stem from several factors. Here’s a systematic approach to troubleshooting:
A. Reagent Quality and Stoichiometry:
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present will react with the catalyst, deactivating it and reducing the reaction efficiency.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the Lewis acid in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box).
-
-
Purity of Starting Materials: Impurities in the 2-methoxypyridine or propionyl chloride can lead to side reactions and lower the yield of the desired product.
-
Solution: Use freshly distilled or high-purity reagents. Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the ketone product.[2][3] This means that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.
-
Solution: Start with at least 1.1 equivalents of the Lewis acid relative to the limiting reagent (typically the 2-methoxypyridine). You may need to optimize this amount for your specific conditions.
-
B. Reaction Conditions:
-
Temperature Control: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are temperature-dependent.
-
Solution: The initial formation of the acylium ion complex is often performed at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature or gently heated to drive the reaction to completion. Careful monitoring and control of the temperature throughout the process is crucial.
-
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Continue the reaction until the starting material is consumed.
-
C. Work-up and Purification:
-
Inefficient Extraction: The desired product may not be fully extracted from the aqueous layer during the work-up.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers to maximize product recovery.
-
-
Loss During Purification: The product can be lost during purification steps like column chromatography if the stationary and mobile phases are not optimized.
-
Solution: Carefully select your column chromatography conditions (silica gel, solvent system) to ensure good separation of the product from impurities and unreacted starting materials.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Improvement |
| Lewis Acid (AlCl₃) Stoichiometry | 1.0 eq | 1.1 - 1.2 eq | Overcomes catalyst deactivation by complexation with the product.[2][3] |
| Initial Reaction Temperature | Room Temperature | 0°C | Better control over the initial exothermic reaction and minimizes side products. |
| Solvent | Standard Grade | Anhydrous | Prevents deactivation of the moisture-sensitive Lewis acid catalyst.[1] |
| Reaction Monitoring | Fixed Time | TLC or LC-MS | Ensures the reaction is complete before quenching, maximizing conversion. |
FAQ 2: I am observing multiple products in my crude reaction mixture. What are the potential side reactions, and how can I suppress them?
Answer: The formation of multiple products is often due to the regioselectivity of the acylation and potential side reactions.
A. Isomer Formation:
-
Cause: While the 5-position (para to the methoxy group) is the major product, some acylation may occur at the 3-position (ortho to the methoxy group), leading to the formation of 1-(2-methoxypyridin-3-yl)propan-1-one as a minor isomer.
-
Solution:
-
Choice of Lewis Acid: Different Lewis acids can exhibit different regioselectivity. Experimenting with milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might improve the selectivity for the desired isomer.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.
-
B. Polysubstitution:
-
Cause: Although the acyl group is deactivating, under harsh conditions, a second acylation can occur, leading to di-acylated products. This is less common than in Friedel-Crafts alkylations but can still happen.[1][3]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 2-methoxypyridine relative to the propionyl chloride to minimize the chance of the product reacting further.
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
FAQ 3: What is the detailed, step-by-step protocol for this synthesis?
Answer: The following is a representative experimental protocol. Note that optimization may be required based on your specific laboratory conditions and reagent sources.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Propionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
-
Acylium Ion Formation:
-
Slowly add propionyl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Electrophilic Aromatic Substitution:
-
Dissolve 2-methoxypyridine (1.05 eq) in anhydrous dichloromethane.
-
Add the 2-methoxypyridine solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of ice-cold water.
-
Once the initial vigorous reaction has subsided, add 1M HCl solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the pure 1-(6-methoxypyridin-3-yl)propan-1-one.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
III. References
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. This document provides troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in the Friedel-Crafts acylation of 2-methoxypyridine is a common issue stemming from several factors, primarily related to the inherent reactivity of the pyridine ring.
The most prevalent synthetic route is the Friedel-Crafts acylation of 2-methoxypyridine with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] While effective, this reaction is sensitive to conditions.
Root Causes & Troubleshooting Steps:
-
Competitive N-Acylation: The pyridine nitrogen is a Lewis base and can be acylated to form an N-acylpyridinium salt. This is a significant side reaction that consumes the starting material and the acylating agent. The nitrogen can also coordinate with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic aromatic substitution.[3]
-
Solution: Control the reaction temperature carefully. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can disfavor the formation of the N-acylpyridinium salt. The order of addition is also critical; slowly adding the acylating agent to the mixture of the pyridine substrate and Lewis acid can help minimize this side reaction.
-
-
Incorrect Stoichiometry of Lewis Acid: Unlike typical Friedel-Crafts reactions which are catalytic, acylation requires at least a stoichiometric amount of the Lewis acid.[1] The product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive. For pyridine substrates, more than one equivalent is often necessary to also account for coordination with the nitrogen atom.
-
Solution: Use at least 2.5 to 3.0 equivalents of AlCl₃. This ensures enough active catalyst is available to generate the acylium ion electrophile after accounting for complexation with the pyridine nitrogen and the product ketone.[4]
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will quench the catalyst, generate HCl, and can lead to hydrolysis of the acylating agent, drastically reducing the yield.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure the reagents are of high purity and handled with care to prevent exposure to air.
-
-
Suboptimal Reaction Temperature: The activation energy for Friedel-Crafts acylation can be high, and insufficient temperature may lead to a stalled or incomplete reaction.[4] Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: A systematic temperature study is recommended. Start at 0 °C during reagent addition and then allow the reaction to slowly warm to room temperature or gently heat to 40-60 °C while monitoring by TLC or HPLC.
-
Q2: I'm observing a major byproduct with a similar polarity to my product, making purification difficult. What is this impurity and how can I prevent its formation?
A2: The most probable byproduct is an isomeric ketone, 1-(6-methoxypyridin-2-yl)propan-1-one, or a product from N-acylation.
The methoxy group (-OCH₃) at the 6-position is an activating, ortho-, para-directing group.[5] However, the pyridine nitrogen is a strong deactivating group. The desired product results from acylation at the C-3 position, which is ortho to the activating methoxy group and meta to the deactivating nitrogen atom.
Root Causes & Prevention:
-
Isomer Formation (C-5 Acylation): Acylation can sometimes occur at the C-5 position, which is para to the methoxy group. While C-3 is generally favored, changes in Lewis acid, solvent, or temperature can alter the regioselectivity.
-
Prevention: The choice of Lewis acid is critical. Stronger Lewis acids or higher temperatures might lead to a loss of selectivity. Stick to well-documented conditions, such as using AlCl₃ in a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
-
N-Acylpyridinium Salt Hydrolysis: If the N-acylpyridinium salt forms, it may not be stable through the workup and could potentially lead to other impurities.
-
Prevention: As mentioned in A1, controlling temperature and addition rates is key. A carefully controlled aqueous workup, for instance, pouring the reaction mixture slowly onto crushed ice and acid, can help decompose the catalyst complexes and manage the exotherm.
-
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying common reaction byproducts.
Q3: My reaction stalls and does not proceed to completion. What troubleshooting steps can I take?
A3: A stalled reaction is typically due to catalyst deactivation, insufficient activation energy, or poor reagent quality.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
2-Methoxypyridine: Ensure it is pure and free from water. Distill if necessary.
-
Propionyl Chloride: Use a freshly opened bottle or distill before use. It can hydrolyze over time to propionic acid, which is less reactive.
-
Aluminum Chloride: Use a high-purity, anhydrous grade. A simple visual check can be helpful; it should be a fine, free-flowing white or pale-yellow powder. Clumpy or discolored AlCl₃ may have been exposed to moisture.
-
-
Re-evaluate Catalyst Loading: As detailed in A1, insufficient Lewis acid is a primary cause of incomplete conversion. The product itself sequesters the catalyst.[1]
-
Action: In a small-scale trial, increase the AlCl₃ loading to 3.5 equivalents and monitor the reaction progress.
-
-
Increase Reaction Temperature: If the reaction is clean but stalled at room temperature (as observed by TLC/HPLC), the activation energy barrier may not be overcome.[4]
-
Action: Gently warm the reaction mixture to 40-50 °C and hold for several hours, taking aliquots periodically to monitor for product formation and potential decomposition.
-
Table 1: Comparison of Lewis Acids for Pyridine Acylation
| Lewis Acid | Typical Equivalents | Common Solvent | Temperature (°C) | Key Considerations |
| AlCl₃ | 2.5 - 3.5 | DCE, DCM | 0 to 60 | Highly effective but very moisture-sensitive. Strong exotherm upon complexation.[4] |
| FeCl₃ | 2.5 - 3.5 | DCE | 25 to 80 | Milder than AlCl₃, may require higher temperatures but can sometimes offer better selectivity. |
| TiCl₄ | 2.0 - 3.0 | DCM | -20 to 25 | Can be effective at lower temperatures; workup can be more complex due to stable titanium dioxide formation.[6] |
| ZnCl₂ | 3.0+ | Neat or High-Boiling Solvents | >100 | Generally a weaker Lewis acid, requiring more forcing conditions. |
Q4: How do I effectively purify the final product and remove residual starting materials or byproducts?
A4: Purification of 1-(6-methoxypyridin-3-yl)propan-1-one typically involves a combination of aqueous workup, extraction, and final purification by chromatography or recrystallization.
Step-by-Step Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the basic pyridine nitrogen, helping to separate it from non-basic impurities.
-
Initial Extraction (Acidic): Transfer the quenched mixture to a separatory funnel. Extract with a solvent like DCM or Ethyl Acetate to remove any non-basic organic impurities. The protonated product should remain in the aqueous layer.
-
Basification and Product Extraction: Carefully basify the aqueous layer with a base such as aqueous NaOH or Na₂CO₃ until the pH is ~8-9, while keeping the solution cool in an ice bath. This deprotonates the pyridinium salt, making the product soluble in organic solvents. Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate) multiple times.[7]
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification:
-
Column Chromatography: This is the most effective method for removing closely related isomers. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate) can yield highly pure material.
-
Caption: General workflow for the purification of the target compound.
References
-
Shrestha, R., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE 13(7): e0200186. Available at: [Link]
-
Wikipedia (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
Sikorski, J. A., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]
-
Sikorski, J. A., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]
-
Reddit r/Chempros (2021). Acetylation of secondary alcohols. Reddit. Available at: [Link]
-
Organic Chemistry Portal (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
ResearchGate (2010). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2019). What is the best work-up for acetic anhydride/pyridine acetylation?. ResearchGate. Available at: [Link]
-
Pearson+. What is the consequence of not using pyridine in the acylation of... Pearson+. Available at: [Link]
- Google Patents (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. UW-Madison Chemistry. Available at: [Link]
-
MDPI (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]
- Google Patents (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
ResearchGate (2014). What is best method to remove pyridine from a reaction mixture?. ResearchGate. Available at: [Link]
- Google Patents (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
PubMed (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
ACS Publications (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
- Google Patents (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Google Patents (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.
-
ResearchGate (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]
- Google Patents (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 1-(6-Methoxypyridin-3-yl)propan-1-one
Welcome to the technical support center for the analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the identification and characterization of potential impurities. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of any pharmaceutical compound.
This resource is structured to provide immediate answers to common questions, detailed troubleshooting for complex analytical challenges, and robust, step-by-step protocols for core analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Q1: What are the most likely types of impurities I should expect to find in a sample of 1-(6-Methoxypyridin-3-yl)propan-1-one?
A1: Impurities can generally be categorized into three main groups:
-
Process-Related Impurities: These arise from the synthetic route used to produce the final compound. They include unreacted starting materials (e.g., 2-methoxypyridine, propionyl chloride, or propanoic anhydride), reagents, and by-products from side reactions. The specific impurities will be highly dependent on the chosen synthesis pathway.
-
Degradation Products: These form when the active pharmaceutical ingredient (API) degrades under storage conditions or upon exposure to stress factors like heat, light, humidity, or extreme pH. For a methoxypyridine derivative, potential degradation pathways include oxidation of the pyridine ring or hydrolysis of the methoxy group.[1][2][3]
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed. The specific solvents will depend on the manufacturing process.
Q2: Which analytical technique is the best starting point for impurity profiling?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard and the best starting point.[4][5][6] It is a powerful technique for separating the main compound from its impurities, allowing for their detection and quantification. An initial screening with a gradient reversed-phase HPLC method is highly recommended to get a broad overview of the impurity profile.
Q3: My HPLC chromatogram shows several small, unknown peaks. What is the next logical step?
A3: The next step is to gain structural information about these unknown peaks. The most efficient way to do this is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] LC-MS provides the molecular weight of each impurity, which is a critical piece of information for proposing potential structures.
Q4: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
A4: NMR spectroscopy is the gold standard for unequivocal structure elucidation of unknown impurities.[7][8][9][10] It is typically employed after an impurity has been detected by HPLC and its molecular weight determined by LC-MS. If an impurity is present at a significant level (typically >0.10% as per ICH guidelines) and its structure cannot be confirmed by other means, isolating the impurity and performing 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is necessary for complete characterization.[11]
Part 2: Troubleshooting Guide: From Detection to Identification
This section provides a structured, question-and-answer guide to troubleshoot specific experimental challenges.
Q5: I see a new peak in my HPLC analysis of a stability sample. How do I determine if it's a degradant?
A5:
-
Review the Stress Conditions: First, consider the conditions the sample was exposed to (e.g., heat, humidity, light, acid/base). This provides clues about the likely degradation pathway. For instance, acidic or basic conditions might suggest hydrolysis of the methoxy group.
-
Forced Degradation Studies: To confirm, you can perform forced degradation studies on a pure sample of 1-(6-Methoxypyridin-3-yl)propan-1-one.[1] Expose the pure compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) and analyze the resulting samples by HPLC.[12] If the peak in your stability sample matches the retention time of a peak generated under one of these stress conditions, it is strong evidence that it is a degradation product.
-
LC-MS Analysis: Analyze the stability sample using LC-MS to determine the molecular weight of the new peak. This will help in proposing a structure consistent with a degradation pathway.
Q6: My LC-MS data shows a peak with a mass of [M+16]. What could this impurity be?
A6: A mass increase of 16 Da is a classic indicator of oxidation. In the case of 1-(6-Methoxypyridin-3-yl)propan-1-one, the most likely site of oxidation is the nitrogen atom on the pyridine ring, forming an N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.[2][3] To confirm this, you would need to isolate the impurity and perform NMR analysis or synthesize the suspected N-oxide standard and compare its retention time and mass spectrum.
Q7: I suspect I have a positional isomer as an impurity, but it co-elutes with my main peak in HPLC. How can I resolve it?
A7:
-
Method Development: Co-elution of isomers is a common challenge. You will need to optimize your HPLC method.
-
Change the Stationary Phase: If you are using a standard C18 column, try a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano column.
-
Vary the Mobile Phase: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol), and change the pH of the aqueous phase.[13] Pyridine-containing compounds are basic, and adjusting the pH can significantly alter their retention behavior and improve separation.[13]
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks.
-
-
Alternative Techniques: If HPLC method development fails, consider Gas Chromatography (GC) if the isomer is sufficiently volatile and thermally stable.[14]
Q8: I am struggling to get a clean mass spectrum for a low-level impurity. What can I do?
A8:
-
Increase Concentration: If possible, prepare a more concentrated sample for injection. This will increase the amount of the impurity reaching the detector.
-
Optimize MS Parameters: Tune the mass spectrometer specifically for the expected mass of the impurity. Adjust parameters like the capillary voltage, cone voltage (fragmentor voltage), and gas flows to maximize the signal for your ion of interest.
-
Use a More Sensitive Instrument: If available, use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. These instruments offer higher sensitivity and mass accuracy, making it easier to identify the molecular formula of the impurity even at low concentrations.
-
Fraction Collection: If the impurity is present at a high enough level to be seen by UV, you can perform multiple HPLC runs and collect the fraction corresponding to the impurity peak. Concentrate the collected fractions and re-inject the purified impurity into the LC-MS system.
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for the key analytical techniques discussed.
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Screening
This method serves as an excellent starting point for separating 1-(6-Methoxypyridin-3-yl)propan-1-one from its potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard, robust column chemistry for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the basic pyridine moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 270 nm | A wavelength where the pyridine ring is expected to have strong absorbance. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | A standard concentration and diluent. |
Workflow for Identification of an Unknown Impurity
This workflow illustrates the logical progression from detecting an unknown peak to elucidating its structure.
Caption: Workflow for impurity identification.
Potential Impurity Formation Pathway
This diagram illustrates a plausible synthetic route and a potential side reaction leading to an impurity. For example, a Friedel-Crafts acylation could be used for synthesis.
Caption: Potential formation of a positional isomer impurity.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
- Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 197-216.
-
Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Retrieved from [Link]
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Fetzner, S. (2015). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp..... ResearchGate. Retrieved from [Link]
-
Vaitekunas, J., & Fetzner, S. (2018). Proposed degradation pathways of pyridine derivatives in bacteria.... ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Retrieved from [Link]
-
Ito, Y., & Zou, H. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Retrieved from [Link]
-
Al-Ghanim, A. M., & Abdel-Ghany, M. F. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]
-
Perevyazova, T., et al. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Retrieved from [Link]
-
Nechaeva, O., & Fetzner, S. (2025, August 6). Study of microbiological destruction of pyridine and its methyl derivatives. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
De Ruiter, J. (2008). Analytical Methods. RSC Publishing. Retrieved from [Link]
- Pellissetto, A., & Vergani, D. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]
-
Wang, X., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Reddy, M. S., et al. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.
-
Li, B., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Retrieved from [Link]
-
Various Authors. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Retrieved from [Link]
- Various Authors. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. toref-standards.com [toref-standards.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common challenges encountered during this synthesis. The following question-and-answer format addresses specific experimental issues, explaining the underlying chemical principles to empower you to not only solve immediate problems but also to anticipate and prevent future complications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one can stem from several factors, primarily related to the reactivity of the pyridine ring and the choice of synthetic route. The electron-deficient nature of the pyridine ring makes it less susceptible to classical Friedel-Crafts acylation, a common method for synthesizing aryl ketones.[1][2]
Common Causes and Solutions:
-
Inappropriate Acylation Method: Standard Friedel-Crafts conditions (e.g., acyl chloride and a strong Lewis acid like AlCl₃) are often ineffective for pyridines.[2][3] The Lewis acid can coordinate to the nitrogen atom of the pyridine ring, further deactivating it towards electrophilic aromatic substitution.[1]
-
Recommended Solution: Employ alternative strategies such as:
-
Acylation of a Metalated Pyridine: This involves deprotonating the pyridine ring using a strong base (e.g., LDA or n-BuLi) at low temperatures, followed by the addition of an acylating agent.[1] This approach inverts the reactivity (umpolung), making the pyridine nucleophilic.
-
Grignard Reagent Addition to a Pyridine N-oxide: This method involves the formation of a Grignard reagent which then adds to a pyridine N-oxide.[4][5] Subsequent treatment can yield the desired 2-substituted pyridine.
-
Nucleophilic Aromatic Substitution (SNAr): A plausible route involves the reaction of 1-(6-chloro-pyridin-3-yl)-propan-1-one with sodium methoxide.[6] This displaces the chloro group with a methoxy group.
-
-
-
Moisture Contamination: Grignard reagents and strong bases like LDA are extremely sensitive to moisture.[7][8] Any water present in the glassware, solvents, or starting materials will quench these reagents, drastically reducing the yield.
-
Preventative Measures:
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.[7]
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Ensure starting materials are dry.
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Optimization: Carefully control the stoichiometry of your reagents. A slight excess of the acylating agent or the organometallic reagent may be beneficial, but large excesses can lead to purification difficulties.
-
-
Suboptimal Reaction Temperature: The formation of organometallic intermediates and their subsequent reactions are often highly temperature-dependent.
-
Temperature Control: Maintain the recommended low temperatures (e.g., -78 °C for lithiation) to prevent side reactions such as decomposition of the organometallic species or addition to other positions on the pyridine ring.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products and how can I minimize their formation?
A2: The presence of multiple products indicates the occurrence of side reactions. The nature of these byproducts depends on the synthetic route chosen.
Potential Side Products and Mitigation Strategies:
-
Polysubstitution: In some acylation reactions, more than one acyl group can be added to the aromatic ring, especially if the reaction conditions are too harsh or the reaction time is prolonged.
-
Mitigation: Use a stoichiometric amount of the acylating agent and carefully monitor the reaction progress by TLC to stop the reaction upon consumption of the starting material.
-
-
Isomer Formation: Depending on the directing effects of the substituents on the pyridine ring, acylation might occur at different positions, leading to a mixture of isomers. For 2-methoxypyridine, the methoxy group is an ortho-, para-director.
-
Mitigation: The choice of synthetic method can significantly influence regioselectivity. Directed ortho-metalation techniques can provide high regiocontrol.
-
-
Products from Reagent Decomposition: Strong bases and organometallic reagents can be unstable, especially at higher temperatures, leading to various decomposition products.
-
Mitigation: Maintain strict temperature control throughout the reaction.
-
-
Pyridine-Related Byproducts: When using pyridine as a catalyst or solvent in acylation reactions with agents like acetic anhydride, it can react to form byproducts.[9]
-
Mitigation: If pyridine is used as a catalyst, use it in catalytic amounts. If it is the solvent, ensure appropriate workup procedures to remove it and any related impurities.
-
Q3: The work-up procedure seems to be causing product loss. Are there any specific recommendations for the aqueous work-up and extraction of 1-(6-Methoxypyridin-3-yl)propan-1-one?
A3: The basic nature of the pyridine nitrogen can complicate the work-up and extraction process.
Optimized Work-up and Extraction Protocol:
-
Quenching: For reactions involving organometallic reagents, the reaction should be carefully quenched at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This protonates the intermediate alkoxide and destroys any unreacted organometallic species. Avoid quenching with strong acids initially, as this can lead to vigorous and potentially hazardous reactions.
-
pH Adjustment: After quenching, the pH of the aqueous layer should be carefully adjusted.
-
If the product is in the organic layer, you may want to wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities. However, be aware that protonation of the product's pyridine nitrogen will increase its water solubility.
-
To extract the product into the organic layer, the aqueous layer should be made basic (e.g., with NaHCO₃ or a dilute NaOH solution) to ensure the pyridine nitrogen is in its free base form, which is less water-soluble.
-
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[10][11] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal: Remove the solvent under reduced pressure.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a Grignard-based synthesis approach, which is a common strategy for functionalizing pyridine rings.
Caption: A generalized workflow for the synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one via a Grignard reaction.
Quantitative Data Summary
The following table provides a general guide for reagent stoichiometry for a common synthetic approach. Note that these values may require optimization for your specific reaction conditions.
| Reagent | Molar Equivalents | Purpose |
| 6-Methoxypyridine Derivative (e.g., ester or nitrile) | 1.0 | Starting Material |
| Grignard Reagent (e.g., Ethylmagnesium bromide) | 1.1 - 1.5 | Nucleophile for C-C bond formation |
| Anhydrous Solvent (e.g., THF, Diethyl Ether) | - | Reaction Medium |
| Quenching Agent (e.g., sat. aq. NH₄Cl) | Excess | To protonate the intermediate and destroy excess Grignard reagent |
Key Protocol: Purification by Column Chromatography
A frequent challenge in this synthesis is the purification of the final product from unreacted starting materials and side products. Column chromatography is often the most effective method.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (a mixture of a non-polar and a polar solvent, e.g., hexanes and ethyl acetate). A typical starting polarity would be 9:1 or 8:2 hexanes:ethyl acetate.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(6-methoxypyridin-3-yl)propan-1-one.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems, their causes, and the recommended solutions.
Caption: Logical flow from observed problems to their causes and solutions.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Friedel–Crafts reaction. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Chemical Reviews. Retrieved from [Link]
-
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimization of Reaction Conditions for 1-(6-Methoxypyridin-3-yl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and achieve your synthetic goals.
I. Synthetic Strategies: An Overview
The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scale, and desired purity. Below is a comparative overview of the three most common strategies, each with its own set of advantages and potential pitfalls.
| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Pros | Cons |
| Route A: Friedel-Crafts Acylation | 6-Methoxypyridine | Propanoyl chloride or propionic anhydride, Lewis Acid (e.g., AlCl₃, FeCl₃) | Anhydrous, inert atmosphere | Potentially cost-effective, direct C-H functionalization | Harsh conditions, potential for N-acylation, regioselectivity issues, catalyst disposal |
| Route B: Suzuki-Miyaura Coupling | 3-Bromo-6-methoxypyridine and propanoylating agent or 6-methoxypyridine-3-boronic acid and propanoyl halide | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) | Anhydrous solvent (e.g., Toluene, Dioxane) | Mild reaction conditions, high functional group tolerance, good yields | Cost of palladium catalyst and ligands, potential for homo-coupling byproducts |
| Route C: Grignard Reaction | 6-Methoxynicotinonitrile or 6-methoxynicotinaldehyde | Propylmagnesium bromide | Anhydrous etheral solvent (e.g., THF, Et₂O) | Readily available starting materials, strong C-C bond formation | Highly sensitive to moisture and protic solvents, potential for over-addition, requires strict inert atmosphere |
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Friedel-Crafts Acylation
Q1: My reaction is showing low or no conversion of the starting 6-methoxypyridine. What are the likely causes and how can I fix it?
A1: Low conversion in Friedel-Crafts acylation of pyridines is a common issue, primarily due to the electron-deficient nature of the pyridine ring and potential side reactions.
-
Probable Cause 1: Deactivation of the Lewis Acid Catalyst. The nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it and preventing the formation of the acylium ion.
-
Solution: Increase the stoichiometry of the Lewis acid. A molar ratio of 2:1 or even 3:1 of Lewis acid to 6-methoxypyridine may be necessary. However, be mindful that excess Lewis acid can lead to charring and difficult work-up. A stepwise addition of the Lewis acid might also be beneficial.
-
-
Probable Cause 2: Insufficient Reaction Temperature. The activation energy for the acylation of the deactivated pyridine ring can be high.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 50-80 °C, monitoring the reaction progress by TLC or GC-MS. Be cautious of potential side reactions at higher temperatures.
-
-
Probable Cause 3: Inactive Acylating Agent. Propanoyl chloride or propionic anhydride can degrade if exposed to moisture.
-
Solution: Use freshly opened or distilled propanoyl chloride/anhydride. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Q2: I am observing the formation of a significant amount of a water-soluble byproduct and my desired product yield is low. What is happening?
A2: This is a classic sign of N-acylation , where the acylating agent reacts with the pyridine nitrogen instead of the carbon at the 3-position. The resulting N-acylpyridinium salt is highly water-soluble.
-
Solution 1: Use a bulkier Lewis acid. A sterically hindered Lewis acid might favor C-acylation over N-acylation. Consider using catalysts like zinc chloride or iron(III) chloride.
-
Solution 2: Employ a different acylating agent. In some cases, using propionic anhydride with a catalytic amount of a strong acid (e.g., triflic acid) can favor C-acylation.
-
Solution 3: Consider an alternative synthetic route. If N-acylation remains a persistent problem, switching to a Suzuki-Miyaura coupling or Grignard reaction is highly recommended as these methods avoid this issue.
DOT Script for Friedel-Crafts Troubleshooting Logic:
Caption: General workflow for Suzuki-Miyaura coupling.
Route C: Grignard Reaction
Q5: My Grignard reaction is not initiating, or the yield is very low. What should I check?
A5: Grignard reactions are notoriously sensitive to reaction conditions.
-
Probable Cause 1: Presence of Water or Protic Solvents. Grignard reagents are strong bases and will be quenched by even trace amounts of water, alcohols, or other protic species. [1] * Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents. The starting materials should be dry. The reaction must be conducted under a strictly inert atmosphere.
-
Probable Cause 2: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium by crushing it in a dry mortar and pestle just before use. A small crystal of iodine can also be added to the reaction flask to etch the magnesium surface and initiate the reaction.
-
Q6: I am getting a significant amount of a tertiary alcohol byproduct instead of my desired ketone. How can I prevent this?
A6: This is a result of the initially formed ketone being more reactive than the starting nitrile or aldehyde, leading to a second addition of the Grignard reagent. [2]
-
Solution 1: Low Temperature. Perform the reaction at a low temperature (e.g., -78 °C) and add the Grignard reagent slowly to the solution of the nitrile or aldehyde. This can help to control the reactivity and minimize the over-addition.
-
Solution 2: Inverse Addition. Add the nitrile or aldehyde solution slowly to the Grignard reagent. This maintains a low concentration of the electrophile and can favor the formation of the ketone.
-
Solution 3: Use a less reactive organometallic reagent. Organocuprates (Gilman reagents) are generally less reactive than Grignard reagents and are less prone to over-addition to ketones.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of 6-methoxypyridine?
A1: The methoxy group at the 6-position is an ortho-, para-director. In the case of 6-methoxypyridine, the 3- and 5-positions are activated towards electrophilic aromatic substitution. The 3-position is generally favored due to less steric hindrance from the methoxy group. However, a mixture of isomers is possible, and purification by column chromatography is often necessary.
Q2: Can I use other coupling partners for the Suzuki-Miyaura reaction?
A2: Yes, besides acyl chlorides, you can use thioesters or esters as the propanoylating agent. Alternatively, you can couple 3-bromo-6-methoxypyridine with a propanoylboronate ester. The choice will depend on the availability and stability of the reagents.
Q3: What are the safety precautions I should take when working with Grignard reagents?
A3: Grignard reagents are highly reactive and pyrophoric. Always work in a well-ventilated fume hood and under an inert atmosphere. Use anhydrous solvents and oven-dried glassware. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride behind a blast shield.
Q4: What are the recommended purification methods for 1-(6-methoxypyridin-3-yl)propan-1-one?
A4: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The exact eluent system should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for further purification if the product is a solid.
Q5: How can I confirm the structure of my final product?
A5: The structure of 1-(6-methoxypyridin-3-yl)propan-1-one should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton and carbon signals should be compared with literature values if available.
IV. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Approach
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-6-methoxypyridine (1.0 eq), 6-methoxypyridine-3-boronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).
-
Solvent Addition and Degassing: Add anhydrous toluene (or another suitable solvent) via a cannula. Bubble nitrogen through the mixture for 15-20 minutes to degas the solution.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
Sciencemadness.org. (2007). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 63. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
Sources
Challenges in the scale-up of 1-(6-Methoxypyridin-3-yl)propan-1-one production
Technical Support Center: Scale-Up of 1-(6-Methoxypyridin-3-yl)propan-1-one
Introduction: Welcome to the technical support guide for the synthesis and scale-up of 1-(6-Methoxypyridin-3-yl)propan-1-one. This molecule is a key building block in the development of various pharmaceutical agents. While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot or production scale introduces significant challenges related to yield, purity, process control, and safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will explore the common synthetic routes, troubleshoot potential issues, and provide detailed, field-tested protocols to ensure a robust and scalable process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 1-(6-Methoxypyridin-3-yl)propan-1-one at scale?
A1: Two principal routes are commonly considered for large-scale synthesis:
-
Friedel-Crafts Acylation: This classic method involves the reaction of 2-methoxypyridine with an acylating agent like propionyl chloride or propionic anhydride, catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃). It is an electrophilic aromatic substitution reaction.[1][2] The primary advantage is the direct formation of the target ketone. However, challenges in regioselectivity and catalyst handling are significant considerations during scale-up.
-
Organometallic Addition (Grignard-based): This route typically involves the reaction of an organometallic reagent, such as ethylmagnesium bromide, with a 6-methoxynicotinoyl derivative. To prevent over-addition, which forms a tertiary alcohol, the use of a Weinreb amide (N-methoxy-N-methyl-6-methoxynicotinamide) is highly recommended. This approach offers excellent control and predictability but requires stringent anhydrous conditions.[3]
Q2: Why is regioselectivity a major concern in the Friedel-Crafts route?
A2: The methoxy group (-OCH₃) on the pyridine ring is an activating, ortho-para directing group. In the context of 2-methoxypyridine, it directs electrophilic attack to the C3 and C5 positions. While C3 acylation yields the desired product, concurrent acylation at the C5 position leads to the formation of the 1-(6-methoxypyridin-2-yl)propan-1-one isomer, which can be difficult to separate from the final product. Controlling reaction parameters like temperature and catalyst choice is crucial to maximize the yield of the desired C3 isomer.[4]
Q3: What are the critical safety considerations when scaling up these reactions?
A3: Both routes have specific safety hazards that are magnified at scale:
-
Friedel-Crafts Acylation: The use of stoichiometric amounts of strong Lewis acids like AlCl₃ results in highly exothermic reactions upon quenching with water. Vigorous off-gassing of HCl is also a major concern. Proper reactor design for heat dissipation and gas scrubbing is mandatory.
-
Grignard Reaction: Grignard reagents are highly pyrophoric and react violently with water or protic solvents.[5] The initial formation of the Grignard reagent from magnesium metal and an alkyl halide is also highly exothermic and can have a significant induction period, creating a risk of a runaway reaction. All operations must be conducted under a strictly inert and anhydrous atmosphere.
Q4: Is purification by column chromatography viable for multi-kilogram production?
A4: While feasible, relying on silica gel chromatography for large-scale purification is often economically and logistically prohibitive due to high solvent consumption and waste generation. The primary goal of process development should be to optimize the reaction to minimize impurities, enabling purification by more scalable methods such as crystallization or distillation. If chromatography is unavoidable, techniques like medium-pressure liquid chromatography (MPLC) with optimized solvent gradients can be employed.[6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield in Friedel-Crafts Acylation
-
Potential Cause 1: Lewis Acid Deactivation. The nitrogen atom of the 2-methoxypyridine substrate is a Lewis base and can coordinate with the Lewis acid catalyst, effectively sequestering it from the reaction. This requires using more than stoichiometric amounts of the catalyst.
-
Suggested Solution 1:
-
Increase Catalyst Loading: Perform a stoichiometric analysis. A common starting point is to use 1.1 to 1.5 equivalents of AlCl₃ per equivalent of 2-methoxypyridine, in addition to the 1.1 equivalents required for the acylating agent.
-
Temperature Control: Add the Lewis acid at a low temperature (0-5 °C) to control the initial exotherm from complexation before slowly warming to the reaction temperature.
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Suggested Solution 2:
-
Reaction Monitoring: Implement in-process controls (IPC) using HPLC or TLC to track the consumption of the starting material.
-
Parameter Optimization: Systematically study the effect of temperature. While higher temperatures can increase reaction rate, they may also promote side-product formation. A Design of Experiments (DoE) approach can efficiently map the optimal parameter space.
-
Problem 2: Formation of Tertiary Alcohol Byproduct in Grignard Route
-
Potential Cause: Over-addition of Grignard Reagent. When using a 6-methoxynicotinate ester as the substrate, the initially formed ketone is more reactive than the starting ester. It can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[3]
-
Suggested Solution:
-
Utilize a Weinreb Amide: The most robust solution is to use N-methoxy-N-methyl-6-methoxynicotinamide as the starting material. The Grignard reagent adds to form a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup. This effectively prevents over-addition.
-
Inverse Addition at Low Temperature: If using an ester is unavoidable, perform an inverse addition by slowly adding the Grignard reagent to the ester solution at a very low temperature (e.g., -78 °C) to keep the instantaneous concentration of the Grignard reagent low.
-
Problem 3: Product is an Oil and Difficult to Purify/Isolate
-
Potential Cause 1: Presence of Impurities. Small amounts of isomeric byproducts or residual solvents can act as an eutectic contaminant, preventing your product from crystallizing.
-
Suggested Solution 1:
-
Pre-Purification Workup: Perform an acidic wash (e.g., dilute HCl) to remove any unreacted basic starting material (2-methoxypyridine) followed by a basic wash (e.g., NaHCO₃ solution) to remove acidic residues.[6]
-
High-Vacuum Distillation: If the product is thermally stable, short-path distillation can be an effective method for removing non-volatile impurities at scale.
-
-
Potential Cause 2: Inappropriate Crystallization Solvent. The solvent system may not be suitable for inducing crystallization.
-
Suggested Solution 2:
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures. Common choices for compounds of this type include isopropanol, ethyl acetate/heptane, or toluene.
-
Seeding Strategy: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to induce crystallization.
-
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Friedel-Crafts Acylation Route
This protocol is a representative starting point. Optimization for your specific equipment and scale is necessary.
-
Reactor Setup: Charge a dry, inerted reactor with anhydrous dichloromethane (10 volumes relative to 2-methoxypyridine). Begin stirring and cool the vessel to 0-5 °C.
-
Lewis Acid Addition: Carefully add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane (2 volumes) dropwise, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction completion by HPLC.
-
Quenching: Cool the reactor to 0 °C and very slowly add the reaction mixture to a separate vessel containing crushed ice (10 parts by weight). Caution: Highly exothermic and involves vigorous HCl gas evolution. Ensure adequate cooling and ventilation/scrubbing.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes). Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Caption: Friedel-Crafts acylation of 2-methoxypyridine.
Protocol 2: Grignard Route via Weinreb Amide
This protocol offers superior control over the reaction stoichiometry.
-
Amide Formation: Prepare N-methoxy-N-methyl-6-methoxynicotinamide from methyl 6-methoxynicotinate and N,O-dimethylhydroxylamine hydrochloride. This is a standard literature procedure.
-
Grignard Reagent Preparation: In a separate dry, inerted reactor, charge magnesium turnings (1.2 equivalents) and anhydrous THF (5 volumes). Add a small crystal of iodine to initiate the reaction. Slowly add ethyl bromide (1.1 equivalents) in THF to maintain a gentle reflux. After the addition, heat the mixture at 40-50 °C for 1 hour to ensure complete formation. Cool to room temperature.
-
Grignard Reaction: In the main reactor, charge the Weinreb amide (1.0 equivalent) dissolved in anhydrous THF (5 volumes). Cool the solution to 0 °C.
-
Addition: Slowly add the prepared Grignard reagent via cannula or dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor completion by HPLC.
-
Quenching: Slowly add the reaction mixture to a cooled (0 °C) solution of 1M HCl (10 volumes). Stir for 30 minutes.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Caption: Scalable workflow for Grignard synthesis.
Section 4: Comparative Data
The following table provides a generalized comparison of the two primary synthetic routes for scale-up consideration. Actual results will vary based on specific process optimization.
| Parameter | Friedel-Crafts Acylation Route | Grignard Route (via Weinreb Amide) |
| Starting Materials | 2-methoxypyridine, Propionyl Chloride | N-methoxy-N-methyl-6-methoxynicotinamide, Ethyl Bromide |
| Key Reagents | AlCl₃ (or other Lewis Acid) | Magnesium Metal |
| Typical Yield | 55-75% (unoptimized) | 70-90% |
| Key Impurities | C5-acylated isomer, di-acylated products | Tertiary alcohol (if ester is used), unreacted starting material |
| Process Control | Challenging (highly exothermic quench) | Moderate (exothermic Grignard formation, requires strict anhydrous conditions) |
| Scalability Score | 6/10 | 8/10 |
| Cost of Goods | Potentially lower (fewer steps) | Potentially higher (extra step for Weinreb amide) |
References
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
-
Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.
-
PubChem. (n.d.). 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one.
-
MDPI. (n.d.). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone.
-
ResearchGate. (2001). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts.
-
Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
-
University Course Website. (n.d.). Grignard Reaction.
-
MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
-
BenchChem. (n.d.). Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions.
-
Chemistry LibreTexts. (2020). 20.17: Synthesis.
-
ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
-
YouTube. (2020). Grignard multi-step synthesis example.
-
Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
University Course Website. (n.d.). 13 Friedel-Crafts Acylation.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
MDPI. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Minimizing byproduct formation in 1-(6-Methoxypyridin-3-yl)propan-1-one synthesis
Welcome to the technical support center for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Introduction to Synthetic Challenges
The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one, while achievable through several standard organic transformations, presents unique challenges related to the electronic nature of the methoxypyridine ring. The interplay between the activating methoxy group and the electron-deficient pyridine ring can lead to issues with regioselectivity, over-reaction, and the formation of stubborn byproducts. This guide will focus on three common synthetic strategies:
-
Friedel-Crafts Acylation of 2-methoxypyridine.
-
Grignard Reaction with a 6-methoxypyridine-3-carboxaldehyde or nitrile derivative.
-
Suzuki-Miyaura Cross-Coupling of a suitable 3-halopyridine derivative.
Below, we address specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
I. Friedel-Crafts Acylation Route
Question 1: I am attempting a Friedel-Crafts acylation of 2-methoxypyridine with propionyl chloride and AlCl₃, but I am getting a complex mixture of products with low yield of the desired ketone. What is going wrong?
Answer: This is a common issue when attempting classical Friedel-Crafts acylation on pyridine derivatives. The primary reason is the high propensity for the Lewis acid catalyst (e.g., AlCl₃) to coordinate with the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic aromatic substitution, often leading to low yields or no reaction.[1][2] Furthermore, the reaction can lead to a mixture of isomers.
Troubleshooting Steps:
-
Catalyst Choice and Stoichiometry: Traditional strong Lewis acids like AlCl₃ are often problematic. Consider using milder Lewis acids or alternative catalytic systems that are less prone to strong coordination with the pyridine nitrogen.[3] Using an excess of the Lewis acid may be necessary to ensure some is available to activate the acylating agent after coordination with the pyridine.[4]
-
Alternative Acylating Agents: Instead of propionyl chloride, consider using propionic anhydride. In some cases, anhydrides can lead to cleaner reactions, although they may require higher temperatures.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Less coordinating solvents are generally preferred.
-
Alternative Synthetic Routes: Due to the inherent difficulties with Friedel-Crafts reactions on pyridines, it is often more practical to consider alternative strategies such as a Grignard reaction or a Suzuki coupling, which are generally more reliable for this class of compounds.
Question 2: How can I control the regioselectivity of the acylation on the 2-methoxypyridine ring?
Answer: The methoxy group is an ortho-, para-directing group. In the case of 2-methoxypyridine, this would direct acylation to the 3- and 5-positions. The electronic and steric environment of the ring will influence the final isomeric ratio. Generally, acylation at the 5-position (para to the methoxy group) is sterically more favorable. However, achieving high regioselectivity can be challenging.
Strategies for Improving Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product.
-
Bulky Catalysts: Employing a bulkier Lewis acid-acylating agent complex might favor acylation at the less sterically hindered 5-position.
Diagram: Friedel-Crafts Acylation Challenges
Caption: Challenges in Friedel-Crafts acylation of 2-methoxypyridine.
II. Grignard Reaction Route
Question 3: I am using ethylmagnesium bromide with 6-methoxynicotinonitrile to synthesize the target ketone, but the yield is low and I am isolating unreacted starting material. What can be done to improve this?
Answer: Grignard reactions with nitriles can be an effective way to synthesize ketones.[1][5][6] The initial product is a magnesium imine salt, which is then hydrolyzed to the ketone. Low conversion could be due to several factors.
Troubleshooting Protocol:
-
Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated. Grignard reagents are highly sensitive to moisture and air.
-
Reaction Temperature: The addition of the Grignard reagent to the nitrile should typically be performed at a low temperature (e.g., 0 °C or below) to control the reaction exotherm and minimize side reactions. After the addition, the reaction may need to be warmed to room temperature or gently heated to drive it to completion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Hydrolysis Step: The hydrolysis of the intermediate imine salt is crucial. Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to avoid degradation of the product.
Question 4: I am considering a Grignard reaction with an ester, such as methyl 6-methoxynicotinate. What are the potential byproducts?
Answer: A significant and common byproduct in the reaction of Grignard reagents with esters is the formation of a tertiary alcohol .[7][8][9] This occurs because the initially formed ketone is more reactive towards the Grignard reagent than the starting ester. The Grignard reagent will add to the ketone in a second step, leading to the tertiary alcohol after workup.
Minimizing Tertiary Alcohol Formation:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the ester at a very low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent and can favor the formation of the ketone.
-
Use of a Weinreb Amide: A more robust solution is to use a Weinreb amide (N-methoxy-N-methylamide) derivative of 6-methoxynicotinic acid. The intermediate formed from the Grignard addition to a Weinreb amide is a stable chelate that does not collapse to a ketone until acidic workup. This prevents the second addition of the Grignard reagent.
Diagram: Grignard Reaction Pathways and Byproducts
Caption: Grignard reaction pathways showing desired ketone and tertiary alcohol byproduct.
III. Suzuki-Miyaura Cross-Coupling Route
Question 5: I am attempting a Suzuki-Miyaura coupling between 3-bromo-6-methoxypyridine and a propanoyl source, but the reaction is sluggish and gives low yields. How can I optimize this?
Answer: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation.[10] For heteroaryl systems, careful optimization of the catalyst, ligand, base, and solvent is often necessary.[11]
Optimization Parameters for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | These are common and effective catalysts for Suzuki couplings. The choice may depend on the specific substrates.[5][12] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | These ligands can promote the oxidative addition and reductive elimination steps, which can be challenging for electron-deficient pyridines. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and can significantly impact the reaction rate and yield. An aqueous solution of the base is often used. |
| Solvent | Dioxane/water, Toluene/water, or DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Boronic Acid/Ester | Use of a boronic ester (e.g., pinacol ester) | Boronic esters can sometimes offer greater stability and reactivity compared to the corresponding boronic acids.[13] |
Troubleshooting Common Suzuki Coupling Issues:
-
Homocoupling of the Boronic Acid: This byproduct can form if the reaction conditions are too harsh or if oxygen is present. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. The choice of a suitable base is important to prevent this.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of appropriate ligands can mitigate this.
Diagram: Key Components of Suzuki-Miyaura Coupling
Caption: Essential components for a successful Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Grignard Reaction with 6-Methoxynicotinonitrile
This protocol is a reliable method for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one, minimizing the risk of over-addition.
Materials:
-
6-Methoxynicotinonitrile
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-methoxynicotinonitrile (1.0 eq) dissolved in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the ethylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(6-methoxypyridin-3-yl)propan-1-one.
References
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
-
MDPI. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved from [Link]
- Google Patents. (n.d.). KR20230163283A - Method for preparation of 6-methoxypyridine-3-yl derivatives.
- Google Patents. (n.d.). CN102731374A - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(6-Methoxypyridin-3-yl)propan-1-one
Welcome to the technical support center for the purification of 1-(6-Methoxypyridin-3-yl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in various synthetic pathways, ensuring the crystalline purity of this aryl ketone is paramount.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the recrystallization process. We will address common challenges and provide a logical framework for troubleshooting, enabling you to develop a robust and reproducible purification method.
Part 1: Foundational Knowledge - The Rational Approach to Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] For 1-(6-Methoxypyridin-3-yl)propan-1-one, specific solubility data is not widely published. Therefore, an empirical, small-scale screening approach is the most effective strategy.
Predictive Analysis Based on Structure
1-(6-Methoxypyridin-3-yl)propan-1-one is a moderately polar molecule. The pyridine ring, methoxy group, and ketone functionality contribute polar characteristics, while the propyl chain and aromatic ring add non-polar character. This suggests that solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are excellent starting points. Highly non-polar solvents like hexanes are likely to be poor solvents, while highly polar solvents like water may also show low solubility.
Experimental Solvent Screening Protocol
This protocol is designed to efficiently identify a suitable solvent using a minimal amount of your crude compound.
Objective: To determine a solvent that dissolves the compound when hot but not when cold.
Materials:
-
Crude 1-(6-Methoxypyridin-3-yl)propan-1-one (~10-20 mg per test)
-
Selection of test solvents (see Table 1)
-
Small test tubes or vials
-
Heat source (hot plate or oil bath)
-
Stirring rod
Procedure:
-
Place ~15 mg of the crude solid into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL of solvent at room temperature, the solvent is unsuitable as a single-solvent system.[2]
-
If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture gently while stirring.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78 | 24.5 | Good starting point for moderately polar compounds like aryl ketones.[1] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. Good for inducing crystallization. |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity, good dissolving power for many organics. |
| Acetone | 56 | 20.7 | Often too powerful a solvent, but can be useful in mixed-solvent systems. |
| Toluene | 111 | 2.4 | May be effective if the compound is less polar than anticipated. |
| Hexanes/Heptane | ~69 | ~1.9 | Likely to have low solubility; primarily useful as an anti-solvent. |
| Water | 100 | 80.1 | Unlikely to be a good solvent alone but may work in a pair with a miscible organic solvent like ethanol. |
Decision-Making Flowchart for Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?
A1: Senior Application Scientist Insights
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when a high concentration of impurities significantly depresses the melting point of your compound.[3][4] The resulting "oil" is an amorphous, supercooled liquid that often traps impurities, defeating the purpose of recrystallization.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add 10-20% more hot solvent. This lowers the saturation temperature of the solution. Allow it to cool very slowly. Slow cooling is critical to give molecules sufficient time to arrange into a crystal lattice.
-
Lower the Solution Temperature: Try a different solvent with a lower boiling point. For example, if you observe oiling out in toluene (BP 111°C), switching to ethyl acetate (BP 77°C) or ethanol (BP 78°C) may solve the problem.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth to begin.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites to induce crystallization.
Q2: I have a very poor yield after filtration. What are the most likely causes?
A2: Senior Application Scientist Insights
Low recovery is a frustrating but common issue. It almost always points to one of a few procedural missteps.
Troubleshooting Steps:
-
Check for Excessive Solvent Use: The most frequent cause of low yield is using too much solvent to dissolve the crude material.[6][7] Remember the goal is to create a saturated solution at high temperature. To recover more product, you can try boiling off some of the solvent from the mother liquor and cooling again to obtain a "second crop" of crystals.
-
Avoid Premature Crystallization: Did the compound crystallize in the filter funnel during a hot filtration step? This can be prevented by using a stemless funnel, pre-heating the funnel with hot solvent or steam, and keeping the solution at a rolling boil during the filtration.[8]
-
Ensure Proper Cooling: If the solution is not cooled sufficiently (e.g., in an ice-water bath), a significant amount of the compound may remain dissolved in the mother liquor.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room-temperature solvent will re-dissolve a portion of your purified product.[6]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A3: Senior Application Scientist Insights
This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[7] The system lacks a nucleation point to initiate crystal formation.
Troubleshooting Steps:
-
Induce Nucleation: The first steps are to try adding a seed crystal or scratching the flask, as described in Q1. These are the most reliable methods for overcoming supersaturation.
-
Reduce the Volume: It's possible you used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.
-
Add an Anti-Solvent (for Mixed-Solvent Systems): If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to clarify the solution and allow it to cool slowly. A common pair for a moderately polar compound like this would be Ethanol (solvent) and Water (anti-solvent).
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Senior Application Scientist Insights
Colored impurities are often highly polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon (charcoal).
Procedure for Decolorization:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause violent bumping.
-
Gently heat the mixture for a few minutes while swirling.
-
Perform a hot filtration to remove the charcoal, which now has the colored impurities adsorbed to its surface.
-
Allow the clear filtrate to cool and crystallize as usual.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 1-(6-Methoxypyridin-3-yl)propan-1-one in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the melting point and yield of the purified product. A sharp melting point indicates high purity.[1]
SOP 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears.
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Cooling & Collection: Follow steps 3-6 from the Single-Solvent SOP.
Recrystallization Workflow Diagram
Caption: General workflow for the purification of a solid by recrystallization.
References
-
2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
thetoastyone. (2011). Re: Recrystallization (help meeeeee). Reddit. Retrieved January 15, 2026, from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved January 15, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 15, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved January 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved January 15, 2026, from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 15, 2026, from [Link]
Sources
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. johornationalparks.gov.my [johornationalparks.gov.my]
- 3. rubingroup.org [rubingroup.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 885229-42-5|1-(6-Methoxypyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Stability testing of 1-(6-Methoxypyridin-3-yl)propan-1-one under different conditions
Technical Support Center: Stability of 1-(6-Methoxypyridin-3-yl)propan-1-one
Prepared by: Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of 1-(6-Methoxypyridin-3-yl)propan-1-one. It is designed to offer both foundational knowledge and practical, field-proven insights into designing, executing, and troubleshooting stability studies. The content is structured in a flexible question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(6-Methoxypyridin-3-yl)propan-1-one based on its chemical structure?
A1: The structure of 1-(6-Methoxypyridin-3-yl)propan-1-one contains three key functional groups that are primary sites for potential degradation: the pyridine ring, the methoxy ether linkage, and the propanone (ketone) side chain.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can be susceptible to oxidation, forming a pyridine N-oxide.[1] The entire ring system can also undergo oxidative cleavage under harsh conditions.[2]
-
Methoxy Ether Group: Ether linkages are known to be susceptible to cleavage under strong acidic conditions (hydrolysis). This would lead to the formation of a hydroxypyridine derivative.
-
Propanone Group: While ketones are generally stable, the carbonyl group can make the adjacent alpha-protons acidic and susceptible to base-catalyzed reactions. Under extreme thermal stress, cleavage of the side chain could occur.[3][4]
Q2: What are forced degradation (stress testing) studies, and why are they essential?
A2: Forced degradation studies are a critical component of the drug development process where the drug substance is intentionally exposed to stress conditions exceeding those of accelerated stability testing.[5][6] The purpose is multi-faceted:
-
Identify Degradation Pathways: To determine the likely degradation products that could form under various environmental stresses.[5][6]
-
Assess Intrinsic Stability: To understand the molecule's inherent vulnerabilities.[6]
-
Develop and Validate Analytical Methods: To ensure the analytical methods used (typically HPLC) are "stability-indicating." This means the method must be able to accurately separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its potential degradation products.[7][8]
-
Inform Formulation and Packaging: Data from these studies helps in developing a stable formulation and selecting appropriate packaging to protect the drug from adverse conditions like light or humidity.[5][9]
These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][10]
Q3: What are the standard conditions for a forced degradation study?
A3: According to ICH guidelines and common industry practice, a comprehensive forced degradation study should include exposure to hydrolysis, oxidation, heat, and light.[6][8]
-
Hydrolysis: Testing across a range of pH values is crucial. Typical conditions involve using 0.1 M to 1.0 M HCl for acidic hydrolysis and 0.1 M to 1.0 M NaOH for basic hydrolysis.[11]
-
Oxidation: A common oxidizing agent is hydrogen peroxide (H₂O₂), often used at concentrations ranging from 3% to 30%.[12]
-
Thermal Degradation: The solid drug substance and a solution are typically exposed to elevated temperatures, often in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C, or higher).[8]
-
Photostability: The drug should be exposed to a combination of visible and ultraviolet (UV) light to simulate exposure to sunlight or artificial lighting, as outlined in ICH guideline Q1B.[11][13][14]
Q4: My compound has low aqueous solubility. How should I prepare solutions for hydrolytic studies?
A4: This is a common challenge. If 1-(6-Methoxypyridin-3-yl)propan-1-one is not freely soluble in aqueous acid or base, a co-solvent is necessary.
-
Co-solvent Selection: Choose a water-miscible organic solvent that is known to be stable under the stress conditions and in which the compound is soluble. Methanol and acetonitrile are common first choices.
-
Procedure: First, dissolve the compound in a minimal amount of the organic co-solvent. Then, dilute this solution with the aqueous acidic or basic medium to achieve the final target concentration.
-
Caution: It is critical to ensure the selected solvent does not participate in the degradation reaction or interfere with the analytical method.[11] A parallel control experiment with just the solvent and the stress agent should be run to confirm its stability.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| No significant degradation (<5%) is observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the severity of the conditions. For hydrolysis, increase the concentration of acid/base (e.g., from 0.1 M to 1.0 M) or increase the temperature (e.g., from room temperature to 60°C).[11] For thermal stress, increase the temperature or duration of exposure. |
| Excessive degradation (>20%) occurs rapidly, making it difficult to track degradants. | The stress conditions are too harsh for the molecule. | Reduce the severity of the conditions. Decrease the stressor concentration, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to properly identify and quantify the primary degradants.[5] |
| Poor mass balance in the final chromatogram (sum of API and degradants is <95%). | A degradant is not being detected by the analytical method (e.g., it lacks a chromophore), it is volatile, or it has precipitated out of solution. The analytical method is not stability-indicating. | Ensure the detection wavelength is appropriate for both the parent compound and potential degradants. A photodiode array (PDA) detector can be invaluable here. Check for sample precipitation. Modify the mobile phase or gradient to ensure all components are eluted and detected. |
| Inconsistent or irreproducible results between experiments. | Uncontrolled experimental variables such as pH shifts, exposure to ambient light, or temperature fluctuations. Degradation continuing after the intended stress period. | Ensure precise control over pH, temperature, and light exposure. For hydrolytic studies, it is crucial to neutralize the samples immediately after the specified time point to halt the reaction before analysis.[11] |
Detailed Experimental Protocols
These protocols provide a validated starting point for conducting forced degradation studies on 1-(6-Methoxypyridin-3-yl)propan-1-one. The goal is to achieve 5-20% degradation. Adjust conditions as necessary.
Preparation of Stock Solution
-
Objective: To create a standardized solution for all stress tests.
-
Procedure:
-
Accurately weigh and dissolve 1-(6-Methoxypyridin-3-yl)propan-1-one in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Ensure the compound is fully dissolved. This stock solution will be used for subsequent degradation experiments.
-
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Stopper the flask and keep it at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 0.2 M NaOH.
-
Dilute to a suitable concentration for analysis with the mobile phase.
-
Analyze immediately by a validated stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Stopper the flask and keep it at room temperature for 8 hours.
-
After incubation, carefully neutralize the solution with an equivalent amount of 0.2 M HCl.
-
Dilute to a suitable concentration for analysis with the mobile phase.
-
Analyze immediately by HPLC.
-
Oxidative Degradation Protocol
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Dilute to volume with the solvent mixture.
-
Stopper the flask and keep it at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
Analyze by HPLC.
-
Thermal Degradation Protocol
-
Objective: To evaluate the effect of heat.
-
Procedure (Solid State):
-
Place a thin layer of the solid API in a petri dish.
-
Expose it to a temperature of 70°C in a thermostatically controlled oven for 7 days.
-
After exposure, prepare a solution of known concentration and analyze by HPLC.
-
-
Procedure (Solution State):
-
Prepare a 1 mg/mL solution of the API in the chosen solvent.
-
Keep the solution at 70°C for 48 hours.
-
Cool, dilute if necessary, and analyze by HPLC.
-
Photolytic Degradation Protocol
-
Objective: To determine light sensitivity as per ICH Q1B guidelines.[14]
-
Procedure:
-
Expose the solid API and a solution of the API (in a chemically inert, transparent container) to a light source that provides a combined UV-visible output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
-
A parallel set of samples, wrapped in aluminum foil to serve as dark controls, should be stored under the same temperature conditions.[8]
-
After exposure, prepare the solid sample for analysis and dilute the solution sample.
-
Analyze both the exposed samples and the dark controls by HPLC.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways Diagram
Caption: Hypothesized degradation pathways for the compound.
Data Summary
Results from the stability studies should be tabulated for clear comparison.
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Major Degradant (Area %) |
| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24h @ 60°C | 90.5 | 9.5 | 2 | RRT 0.85 (7.2%) |
| 0.1 M NaOH | 8h @ RT | 94.2 | 5.8 | 1 | RRT 0.79 (5.1%) |
| 30% H₂O₂ | 24h @ RT | 85.1 | 14.9 | 3 | RRT 1.15 (10.3%) |
| Thermal (Solid) | 7 days @ 70°C | 99.1 | 0.9 | 1 | RRT 0.92 (0.8%) |
| Photolytic (Solution) | ICH Q1B | 92.8 | 7.2 | 2 | RRT 0.95 (6.5%) |
RRT = Relative Retention Time
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][11]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][10]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link][5]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link][6]
-
Lubiniecki, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link][7]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link][9]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link][8]
-
Feklistova, N., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link][2]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][13]
-
Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of /3-Hydroxy Ketones. The Journal of Organic Chemistry. Retrieved from [Link][3][4]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link][14]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. snscourseware.org [snscourseware.org]
- 9. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(6-Methoxypyridin-3-yl)propan-1-one Assay
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 1-(6-Methoxypyridin-3-yl)propan-1-one, a keto-pyridine derivative with potential significance as a synthetic intermediate or active pharmaceutical ingredient (API), establishing a reliable and robust analytical method for its quantification is a foundational requirement. This guide provides a comparative analysis of potential analytical techniques and a detailed walkthrough of the method validation process, grounded in scientific principles and regulatory expectations.
This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, in-depth narrative that explains the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the most critical initial step and is dictated by the physicochemical properties of the analyte. 1-(6-Methoxypyridin-3-yl)propan-1-one is a non-volatile organic molecule, making certain techniques more suitable than others. The primary candidates for its assay are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the analysis of non-volatile, thermally unstable, and high-molecular-weight compounds, making it indispensable in pharmaceutical analysis.[1] HPLC separates components in a liquid sample by passing them through a column packed with a solid stationary phase, using a liquid mobile phase.[1] Its versatility in column chemistry and detection methods (e.g., UV-Vis, Mass Spectrometry) makes it the go-to method for API quantification and purity testing.[2]
-
Gas Chromatography (GC): GC is a highly efficient separation technique designed for volatile and thermally stable compounds.[1] It separates components based on their partitioning between a gaseous mobile phase and a stationary phase.[3] While excellent for analyzing residual solvents or volatile impurities, its requirement for sample vaporization without decomposition makes it generally unsuitable for most APIs, including likely 1-(6-Methoxypyridin-3-yl)propan-1-one.[2][4]
-
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. The presence of a ketone group and a pyridine ring (chromophores) in 1-(6-Methoxypyridin-3-yl)propan-1-one suggests it will absorb in the UV region, typically with a maximum absorbance (λ-max) for the ketone's n→π* transition around 270-300 nm.[5][6] While simple and rapid, UV-Vis spectroscopy lacks specificity. It cannot distinguish the analyte from impurities or degradation products that absorb at similar wavelengths, making it unsuitable as a standalone, stability-indicating assay method. However, it is an excellent detection method when coupled with a separation technique like HPLC.
Table 1: Comparison of Analytical Techniques for 1-(6-Methoxypyridin-3-yl)propan-1-one Assay
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy (Direct) |
| Principle | Liquid-solid phase partitioning | Gas-solid/liquid phase partitioning | Light absorption by chromophores |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds[1] | Suitable only for volatile & thermally stable compounds[7] | Requires a chromophore and a pure sample |
| Specificity | High (when properly developed); can separate analyte from impurities | High for volatile compounds | Low; susceptible to interference from other absorbing species |
| Primary Application | Assay, impurity profiling, stability testing of APIs[4] | Residual solvent analysis, analysis of volatile impurities[2] | Preliminary quantification, concentration checks of pure solutions |
| Conclusion for Topic | Most Recommended Method. Provides the necessary specificity and robustness for a regulatory-compliant assay. | Not recommended as a primary assay method due to the analyte's likely non-volatile nature. | Unsuitable as a primary method but ideal as a detector for HPLC. |
Based on this analysis, an HPLC method with UV detection is the most appropriate choice for developing a robust, specific, and reliable assay for 1-(6-Methoxypyridin-3-yl)propan-1-one.
The Blueprint for Trustworthy Data: Method Validation Fundamentals
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is a regulatory requirement in pharmaceutical analysis.[9][10]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of test results to the true value.[13][15] It is often determined through recovery studies.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Caption: Workflow for Analytical Method Validation.
A Practical Guide: Validating an HPLC Assay for 1-(6-Methoxypyridin-3-yl)propan-1-one
This section provides a detailed, step-by-step protocol for validating a hypothetical reversed-phase HPLC (RP-HPLC) method.
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Concentration: 100 µg/mL
Specificity (Including Forced Degradation)
Causality: Specificity ensures that the signal measured is only from the analyte of interest.[11] Forced degradation studies are the cornerstone of this, deliberately stressing the drug substance to produce potential degradation products and proving the method can separate them from the pure analyte.[17][18]
Protocol:
-
Prepare Solutions: Prepare solutions of 1-(6-Methoxypyridin-3-yl)propan-1-one (e.g., 100 µg/mL), a placebo (formulation excipients without the API), and the API spiked into the placebo.
-
Inject and Analyze: Inject each solution into the HPLC system.
-
Acceptance Criterion: The chromatograms must show no interfering peaks from the placebo at the retention time of the analyte. The peak for the analyte should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.[19]
-
-
Forced Degradation: Subject the API solution to the following stress conditions, aiming for 5-20% degradation[20]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (as per ICH Q1B) for 24 hours.[21]
-
-
Analyze Stressed Samples: Inject the stressed samples.
-
Acceptance Criterion: The method must demonstrate resolution between the analyte peak and all degradation product peaks. Peak purity analysis should confirm the analyte peak is spectrally homogeneous in all stressed samples.[19]
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between concentration and instrument response, which is fundamental for quantification.[13] The range defines the boundaries of this proportionality.[14]
Protocol:
-
Prepare Standards: Prepare at least five concentration levels of the analyte by diluting a stock solution, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[22]
-
Analyze Standards: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[16]
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
-
-
Accuracy
Causality: Accuracy confirms the method's ability to measure the "true" amount of analyte, free from systematic error.[15] This is typically assessed by spiking a known amount of analyte into a placebo matrix and measuring the recovery.[13]
Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[19] This is done by adding known amounts of the API to the placebo.
-
Analyze Samples: Assay the spiked samples using the proposed method.
-
Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Causality: Precision measures the random error of the method, indicating its reproducibility under different conditions.[13]
Protocol:
-
Repeatability (Intra-assay):
-
Intermediate Precision:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD and LOQ define the lower limits of the method's capabilities and are crucial for impurity analysis, though less critical for a primary assay method unless low concentrations are expected.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Measure the signal-to-noise (S/N) ratio of the chromatogram from a blank injection.
-
Estimate LOD and LOQ:
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
-
Confirm LOQ: Prepare a standard at the estimated LOQ concentration and inject it multiple times (e.g., n=6).
-
Acceptance Criterion: The precision (RSD) at the LOQ should be acceptable (typically ≤ 10%).
-
Robustness
Causality: Robustness testing demonstrates the method's reliability when subjected to minor, expected variations in its parameters, ensuring it can be successfully transferred between labs.[23]
Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5°C).
-
Wavelength (e.g., ± 2 nm).
-
-
Vary Parameters: Analyze a system suitability solution or a standard sample under each modified condition.
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final assay result.
-
Acceptance Criterion: The system suitability criteria must still be met, and the assay results should not significantly change, demonstrating the method's robustness.[16]
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria for an API Assay
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze placebo, API, and forced degradation samples. | No interference at analyte Rt; peak purity confirmed. |
| Linearity | 5 concentration levels, 3 replicates each. | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of test concentration.[19] |
| Accuracy | 3 concentration levels, 3 replicates each (spiked placebo). | Mean recovery between 98.0% and 102.0%.[15] |
| Precision (Repeatability) | 6 independent samples at 100% concentration. | RSD ≤ 2.0%.[15] |
| Precision (Intermediate) | Repeatability test under different conditions (day, analyst). | Overall RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). | Confirmed by acceptable precision at LOQ. |
| Robustness | Deliberate variation of key method parameters. | System suitability passes; results remain consistent. |
Interpreting the Results: A Holistic View
The validation parameters are not independent silos; they form an interconnected system that confirms the method's overall suitability.
Caption: Interrelationship of Analytical Validation Parameters.
Linearity establishes the range over which the assay is valid. Accuracy and precision must be demonstrated across this range. Specificity is the foundation that ensures both accuracy and precision are meaningful, as it confirms you are measuring only the intended analyte. Robustness provides confidence that the validated state of accuracy and precision will be maintained during routine use.
Conclusion
The validation of an analytical method for the assay of 1-(6-Methoxypyridin-3-yl)propan-1-one is a systematic process that requires careful planning, execution, and documentation. While several analytical techniques exist, an HPLC method offers the optimal balance of specificity, reliability, and performance required for pharmaceutical applications. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the causal relationships between validation parameters, researchers can develop a robust, defensible, and scientifically sound analytical method. This ensures data integrity, which is the bedrock of quality in drug development and manufacturing.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Lab Manager. (2025, November 27). HPLC vs GC: Choosing the Right Chromatography Technique.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- Chrom Tech. (2025, January 8). HPLC vs. GC Columns: Key Differences Explained.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- Michigan State University. (n.d.). UV-Visible Spectroscopy.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of ChemTech Research. (2022, November 30). Forced Degradation – A Review.
- Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. veeprho.com [veeprho.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. assayprism.com [assayprism.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. environics.com [environics.com]
- 17. longdom.org [longdom.org]
- 18. biomedres.us [biomedres.us]
- 19. ema.europa.eu [ema.europa.eu]
- 20. veeprho.com [veeprho.com]
- 21. ICH Official web site : ICH [ich.org]
- 22. scispace.com [scispace.com]
- 23. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Purity Standards for Pharmaceutical Grade 1-(6-Methoxypyridin-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the purity standards for the pharmaceutical-grade active pharmaceutical ingredient (API), 1-(6-Methoxypyridin-3-yl)propan-1-one. In the absence of a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), this document establishes a framework for ensuring the quality and safety of this compound. By synthesizing information from general pharmacopeial chapters and predicting potential impurities based on a plausible synthetic route, this guide offers a robust analytical strategy for the identification, assay, and control of impurities. Detailed experimental protocols for key analytical methods, including a stability-indicating High-Performance Liquid Chromatography (HPLC) method, are provided to support drug development professionals in establishing stringent quality control measures.
Introduction: The Critical Role of Purity in Active Pharmaceutical Ingredients
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising patient safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to control impurities in drug substances.[2][3]
1-(6-Methoxypyridin-3-yl)propan-1-one is an important intermediate and starting material in the synthesis of various pharmaceutical compounds. While a specific monograph for this API is not yet available in the major pharmacopeias, the principles outlined in general chapters of the USP, EP, and JP provide a clear pathway for establishing robust purity standards. This guide will delineate these standards, propose a likely impurity profile based on a common synthetic route, and provide the necessary analytical methodologies to ensure the quality of pharmaceutical-grade 1-(6-Methoxypyridin-3-yl)propan-1-one.
Regulatory Framework: A Comparative Overview of Pharmacopeial Standards
The major pharmacopeias provide a framework for controlling impurities in APIs through general chapters. These chapters outline the thresholds for reporting, identifying, and qualifying impurities.
| Parameter | United States Pharmacopeia (USP) <1086> | European Pharmacopoeia (EP) 5.10 | International Council for Harmonisation (ICH) Q3A(R2) |
| Reporting Threshold | The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is 0.05%.[4][5] | Aligns with ICH Q3A(R2); 0.05% for a maximum daily dose of ≤ 2g/day.[6][7] | 0.05% for a maximum daily dose of ≤ 2g/day. |
| Identification Threshold | The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is 0.10% or a total daily intake of 1.0 mg, whichever is lower.[4][5] | Aligns with ICH Q3A(R2); 0.10% or 1.0 mg total daily intake, whichever is lower, for a maximum daily dose of ≤ 2g/day.[6][7] | 0.10% or 1.0 mg total daily intake, whichever is lower, for a maximum daily dose of ≤ 2g/day. |
| Qualification Threshold | The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is 0.15% or a total daily intake of 1.0 mg, whichever is lower.[4][5] | Aligns with ICH Q3A(R2); 0.15% or 1.0 mg total daily intake, whichever is lower, for a maximum daily dose of ≤ 2g/day.[6][7] | 0.15% or 1.0 mg total daily intake, whichever is lower, for a maximum daily dose of ≤ 2g/day. |
| General Principle | Impurities in drug substances can arise from the manufacturing process or degradation. These must be controlled to ensure the safety and quality of the drug product.[4][5] | Monographs are designed to ensure acceptable quality. The control of impurities is based on scientific, technical, and regulatory considerations.[6][7] | The drug substance specification should include a list of impurities, and analytical procedures should be validated to quantify these impurities. |
Predicted Impurity Profile from a Plausible Synthetic Route
A common and efficient method for the synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one is the Friedel-Crafts acylation of 2-methoxypyridine with propanoyl chloride or propanoic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Plausible synthetic route for 1-(6-Methoxypyridin-3-yl)propan-1-one and potential impurities.
Based on this synthetic pathway, the following process-related impurities can be anticipated:
-
Unreacted Starting Materials:
-
2-Methoxypyridine
-
Propanoyl chloride (or propanoic acid if anhydride is used)
-
-
Reagents and Catalysts:
-
Residual Lewis acid (e.g., aluminum salts)
-
Residual solvents
-
-
By-products:
-
Isomeric Impurities: Acylation at other positions of the pyridine ring, such as the 2, 4, or 5-positions, can lead to isomeric ketones. The directing effects of the methoxy group and the nitrogen atom will influence the regioselectivity.
-
Over-acylation Products: Although less common in Friedel-Crafts acylation due to the deactivation of the product, di-acylated products are a theoretical possibility.
-
Hydrolysis Products: If water is present, propanoyl chloride can hydrolyze to propanoic acid.
-
Comprehensive Analytical Strategy for Purity Determination
A robust analytical strategy is essential to ensure the quality of pharmaceutical-grade 1-(6-Methoxypyridin-3-yl)propan-1-one. The following tests are recommended:
| Test | Purpose | Recommended Method |
| Appearance | To ensure the physical form and color are consistent. | Visual Inspection |
| Identity | To confirm the chemical structure of the API. | FTIR, UV-Vis Spectroscopy, and comparison of retention time in HPLC with a reference standard. |
| Assay | To determine the potency of the API. | High-Performance Liquid Chromatography (HPLC) with UV detection. |
| Organic Impurities | To identify and quantify process-related impurities and degradation products. | Stability-indicating HPLC with UV detection. |
| Residual Solvents | To control the levels of solvents used in the manufacturing process. | Gas Chromatography (GC) with headspace sampling. |
| Elemental Impurities | To control the levels of heavy metals and other elemental impurities. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a heavy metals limit test as per USP <232>/<233>. |
| Sulfated Ash | To determine the amount of inorganic impurities. | As per USP <281>. |
Experimental Protocols
Stability-Indicating HPLC Method for Assay and Organic Impurities
This method is designed to separate the API from its potential impurities and degradation products, making it "stability-indicating."
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Reference Standard Preparation: Prepare a reference standard solution of 1-(6-Methoxypyridin-3-yl)propan-1-one at the same concentration as the sample.
-
System Suitability:
-
Resolution: The resolution between the API peak and the nearest eluting impurity peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the API peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the API peak should be not less than 2000.
-
-
Calculations:
-
Assay: Calculate the percentage of 1-(6-Methoxypyridin-3-yl)propan-1-one by comparing the peak area of the sample to that of the reference standard.
-
Impurities: Determine the percentage of each impurity by area normalization, assuming a response factor of 1.0 for unknown impurities. For identified impurities, a relative response factor should be determined and applied.
-
Analytical Method Validation Workflow
Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
Conclusion
Ensuring the purity of pharmaceutical-grade 1-(6-Methoxypyridin-3-yl)propan-1-one is paramount for the safety and efficacy of the final drug products in which it is used. In the absence of a specific pharmacopeial monograph, a comprehensive quality control strategy must be developed based on the general principles outlined in the USP, EP, and JP, as well as the harmonized ICH guidelines. This guide has provided a framework for such a strategy by proposing a plausible synthetic route, identifying potential impurities, and detailing a robust analytical program. The implementation of a validated, stability-indicating HPLC method is a cornerstone of this strategy, allowing for the accurate assay of the API and the quantification of organic impurities. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the consistent quality of 1-(6-Methoxypyridin-3-yl)propan-1-one, thereby safeguarding patient health.
References
-
U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]
-
United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]
-
European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Available at: [Link]
- European Pharmacopoeia. General Chapter 5.10. Control of impurities in substances for pharmaceutical use. (Access requires subscription)
-
Scribd. 1086 Impurities in Drug Substances and Drug Products. Available at: [Link]
-
Dalton Pharma Services. FDA's Guidelines for GMP Of API. Available at: [Link]
-
European Pharmaceutical Review. EMA and FDA approval of regulatory starting materials. Available at: [Link]
-
Scribd. 5.10. Control of Impurities in Substances For Pharmaceutical Use. Available at: [Link]
-
Japanese Pharmacopoeia. General Information. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one | C12H17NO3 | CID 177690815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Key Intermediates in Etoricoxib Synthesis: A Focus on the Ketosulfone Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the therapeutic efficacy and tolerability of etoricoxib and diclofenac in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 6. Portico [access.portico.org]
- 7. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 8. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 9. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 12. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 13. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one: A Cost-Benefit Analysis
Introduction
1-(6-Methoxypyridin-3-yl)propan-1-one is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. Its substituted pyridine ketone structure is a common scaffold in drug discovery, making the efficient and cost-effective synthesis of this intermediate a critical consideration for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, evaluating each method based on chemical efficiency, cost of materials, operational complexity, and scalability. We will delve into three major synthetic paradigms: Friedel-Crafts Acylation, Grignard Reagent Addition, and Palladium-Catalyzed Suzuki Coupling.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming an aryl ketone through electrophilic aromatic substitution.[1][2] In this approach, the aromatic ring of 2-methoxypyridine attacks an acylium ion, generated in situ from a propanoyl source and a Lewis acid catalyst.
Causality and Mechanistic Insight
The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride or propanoic anhydride, by a strong Lewis acid such as aluminum trichloride (AlCl₃). This forms a highly electrophilic acylium ion. The electron-rich 2-methoxypyridine then acts as a nucleophile. The methoxy group at the 6-position is an ortho-, para-director, and while the pyridine nitrogen is deactivating, the strong activating effect of the methoxy group preferentially directs the acylation to the C3 and C5 positions. Steric hindrance at C5 generally favors substitution at the C3 position. A key challenge is the Lewis basicity of the pyridine nitrogen, which can complex with the AlCl₃ catalyst, requiring a stoichiometric or even excess amount of the Lewis acid to drive the reaction.[1] The product ketone itself can also form a complex with AlCl₃, which must be hydrolyzed during aqueous workup to liberate the final product.[3]
Experimental Protocol
-
To a stirred suspension of anhydrous aluminum trichloride (1.2 to 2.5 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add propanoyl chloride (1.1 equivalents) dropwise.
-
Allow the mixture to stir for 15-30 minutes to pre-form the acylium ion complex.
-
Add a solution of 2-methoxypyridine (1.0 equivalent) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to hydrolyze the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Friedel-Crafts Acylation Pathway
Caption: Reaction mechanism for Friedel-Crafts acylation.
Method 2: Grignard Reagent-Based Synthesis
This classic organometallic approach involves the synthesis of a pyridyl Grignard reagent, which then acts as a potent nucleophile to attack a suitable propanoyl electrophile.[4][5] This method constructs the crucial carbon-carbon bond from the opposite perspective of the Friedel-Crafts reaction.
Causality and Mechanistic Insight
The synthesis begins with the formation of 3-pyridylmagnesium bromide from 3-bromo-6-methoxypyridine and magnesium metal under strictly anhydrous conditions.[5] The resulting Grignard reagent is a powerful carbon nucleophile.[6] The choice of electrophile is critical. While propanoyl chloride could be used, the high reactivity of the Grignard reagent often leads to a double addition, forming a tertiary alcohol as a significant byproduct.[6] A less reactive electrophile, such as N,N-dimethylpropanamide (a Weinreb amide), is often preferred. The initial adduct formed with a Weinreb amide is a stable, chelated intermediate that resists further addition. This intermediate collapses to the desired ketone only upon acidic workup, thus preventing over-addition and improving the yield of the target ketone.
Experimental Protocol
-
Activate magnesium turnings (1.5 equivalents) in an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Add a crystal of iodine to initiate the reaction.
-
Add a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of N,N-dimethylpropanamide (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualization: Grignard Synthesis Workflow
Caption: Grignard synthesis using a Weinreb amide.
Method 3: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful modern method for C-C bond formation.[7][8] While not a direct acylation, a multi-step sequence involving a Suzuki coupling can provide a high-yielding and functional-group-tolerant route to the target ketone. A common strategy involves coupling a pyridylboronic acid with a vinyl partner, followed by oxidation.
Causality and Mechanistic Insight
This strategy involves the palladium-catalyzed cross-coupling of 6-methoxypyridine-3-boronic acid with a vinyl partner, such as 1-propoxyprop-1-ene. The catalytic cycle involves three key steps: oxidative addition of the vinyl partner to the Pd(0) catalyst, transmetalation with the activated boronic acid (in the presence of a base), and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[9][10] The resulting enol ether is then hydrolyzed under acidic conditions to yield the final ketone. This approach avoids the harsh Lewis acids of the Friedel-Crafts method and the highly reactive, moisture-sensitive organometallics of the Grignard reaction. The primary challenges are the cost of the palladium catalyst and ligands, and the potential need to synthesize the boronic acid if it is not commercially available.
Experimental Protocol
-
Suzuki Coupling:
-
To a flask, add 6-methoxypyridine-3-boronic acid (1.0 equivalent), 1-propoxyprop-1-ene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a solvent mixture, such as 1,4-dioxane and water.
-
Degas the mixture (e.g., by bubbling argon through it for 15 minutes).
-
Heat the reaction to 80-100 °C and stir for 6-18 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield the crude enol ether.
-
-
Hydrolysis:
-
Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature for 1-4 hours.
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography.
-
Visualization: Suzuki Coupling and Hydrolysis Pathway
Caption: Two-step synthesis via Suzuki coupling.
Cost-Benefit Analysis: A Comparative Summary
| Metric | Friedel-Crafts Acylation | Grignard Synthesis (Weinreb) | Suzuki Coupling |
| Starting Materials Cost | Low-Moderate ( | Moderate ( | High ( |
| (2-methoxypyridine, AlCl₃) | (3-bromo-6-methoxypyridine, Mg) | (Boronic acid, Pd catalyst) | |
| Reagent Sensitivity | High (AlCl₃ is hygroscopic) | Very High (Strictly anhydrous) | Low-Moderate (Air-stable) |
| Typical Yield | Moderate (50-70%) | Good (65-85%) | High (70-90%) |
| Scalability | Challenging (Exotherm, Al-waste) | Moderate (Anhydrous control) | Good (Low catalyst loading) |
| Safety & Handling | Corrosive, exothermic quench | Pyrophoric potential, anhydrous | Lower toxicity, but Pd cost |
| Environmental Impact | High (Stoichiometric Al waste) | Moderate (Mg salts) | Low (Catalytic, but metal removal) |
| Operational Complexity | Moderate | High | Moderate-High (Multi-step) |
Conclusion and Recommendation
The optimal synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one is highly dependent on the specific context of the research or production campaign.
-
For small-scale, exploratory synthesis where cost is a primary driver, the Friedel-Crafts Acylation offers the most direct and economical route, provided the potential for lower yields and challenges with regioselectivity and purification are acceptable.
-
For achieving high yields with excellent control over byproduct formation, the Grignard Synthesis using a Weinreb amide is a superior choice. While it demands more rigorous experimental technique (i.e., strictly anhydrous conditions), the reliability and higher yield often justify the increased operational complexity.
-
For large-scale synthesis, process development, and applications where functional group tolerance is paramount, the Suzuki Coupling represents the most modern and robust approach. Despite the higher upfront cost of the palladium catalyst and boronic acid, its high yield, operational safety, and scalability make it the most attractive option for industrial applications. The ability to recycle the catalyst can further improve its economic viability.[8]
Ultimately, the choice of method requires a careful balance between material costs, available equipment, the technical skill of the chemist, and the desired scale and purity of the final product.
References
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Impurity Profiling of 1-(6-Methoxypyridin-3-yl)propan-1-one from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. This guide provides a comprehensive framework for the impurity profiling of 1-(6-Methoxypyridin-3-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, by comparing materials from different commercial suppliers. This document is intended to serve as a practical resource for researchers and quality control analysts, offering insights into potential impurities, analytical methodologies for their detection and quantification, and the importance of a robust impurity control strategy.
The Significance of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] Impurity profiling is a critical component of the drug development process, providing a detailed understanding of the impurities present in an API. This includes process-related impurities arising from the synthetic route and degradation products that may form during storage or handling. A thorough impurity profile is essential for ensuring batch-to-batch consistency, setting appropriate specifications, and ultimately, safeguarding patient health.
Potential Impurities in 1-(6-Methoxypyridin-3-yl)propan-1-one
The impurity profile of 1-(6-Methoxypyridin-3-yl)propan-1-one is intrinsically linked to its synthetic pathway and stability characteristics. While specific proprietary synthesis methods may vary between suppliers, a general understanding of plausible synthetic routes allows for the prediction of potential process-related impurities.
A likely synthetic route to 1-(6-Methoxypyridin-3-yl)propan-1-one may involve the acylation of a 6-methoxypyridine derivative. For instance, a Friedel-Crafts acylation or a coupling reaction involving a suitable organometallic reagent could be employed. Based on such potential pathways, the following classes of impurities could be anticipated:
-
Starting Materials: Unreacted starting materials, such as 2-methoxy-5-bromopyridine or 2-methoxypyridine, and the acylating agent (e.g., propionyl chloride or propanoic anhydride).
-
Intermediates: Incomplete conversion of reaction intermediates.
-
By-products: Isomeric products, products of side reactions (e.g., over-alkylation or hydrolysis of the methoxy group), and reagents used in the synthesis.
-
Reagents and Solvents: Residual catalysts, reagents, and solvents used in the manufacturing process.
Degradation Products: Forced degradation studies are crucial for identifying potential degradation products that may arise under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3][5][6][7] For 1-(6-Methoxypyridin-3-yl)propan-1-one, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of the methoxy group to form the corresponding pyridone derivative.
-
Oxidation: Oxidation of the pyridine ring or the propanone side chain.
-
Photodegradation: Decomposition upon exposure to light.
A Multi-faceted Analytical Approach for Comprehensive Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of 1-(6-Methoxypyridin-3-yl)propan-1-one.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
A validated stability-indicating HPLC method is the cornerstone of impurity quantification. A reverse-phase method with UV detection is typically suitable for this class of compounds.
Experimental Protocol: HPLC-UV Method for Related Substances
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL. |
This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
LC-MS/MS is a powerful tool for the identification and structural elucidation of impurities, particularly those present at low levels.[8] By coupling the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, even trace impurities can be detected and characterized.
Experimental Protocol: LC-MS/MS for Impurity Identification
The same chromatographic conditions as the HPLC-UV method can be employed, with the eluent directed to a mass spectrometer.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 50-1000) and Product Ion Scan |
| Collision Energy | Ramped to obtain optimal fragmentation |
The fragmentation patterns of the parent compound and its impurities can be used to propose their structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the preferred technique for the analysis of residual solvents and other volatile organic impurities that may be present from the manufacturing process.[9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer |
| Headspace Sampler | Vial Equilibration Temperature: 80 °C |
| Vial Equilibration Time: 30 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of isolated impurities.[10] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of molecules.
Comparative Analysis of Commercial Samples
To conduct a meaningful comparison, samples of 1-(6-Methoxypyridin-3-yl)propan-1-one should be procured from multiple suppliers. A list of potential suppliers includes, but is not limited to:
The following workflow is recommended for the comparative analysis:
Caption: Workflow for Comparative Impurity Profiling.
Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner to facilitate easy comparison.
Table 1: Comparison of Impurity Levels (% Area) in 1-(6-Methoxypyridin-3-yl)propan-1-one from Different Suppliers
| Impurity (Retention Time) | Supplier A | Supplier B | Supplier C |
| Impurity 1 (e.g., 5.2 min) | 0.08 | 0.15 | 0.05 |
| Impurity 2 (e.g., 7.8 min) | ND | 0.03 | ND |
| Impurity 3 (e.g., 10.1 min) | 0.12 | 0.09 | 0.18 |
| Total Impurities | 0.20 | 0.27 | 0.23 |
| ND: Not Detected |
Table 2: Identification of Major Impurities by LC-MS/MS
| Impurity | Observed m/z | Proposed Structure | Potential Origin |
| Impurity 1 | [Value] | [Structure] | Process-related (e.g., unreacted starting material) |
| Impurity 3 | [Value] | [Structure] | Degradation product (e.g., hydrolysis product) |
Conclusion and Recommendations
This guide outlines a systematic approach to the impurity profiling of 1-(6-Methoxypyridin-3-yl)propan-1-one from various commercial suppliers. The results of such a comparative study will reveal variations in the impurity profiles, which can be attributed to differences in synthetic routes, purification processes, and storage conditions.
Key Takeaways for Researchers and Drug Developers:
-
Supplier Qualification is Critical: The impurity profile can vary significantly between suppliers. A thorough evaluation of multiple sources is necessary to select a supplier that consistently provides material of the required purity.
-
A Multi-technique Approach is Essential: No single analytical technique can provide a complete picture of the impurity profile. A combination of chromatographic and spectroscopic methods is required for comprehensive analysis.
-
Understanding the Process is Key to Controlling Impurities: Knowledge of the synthetic route is invaluable for predicting and controlling process-related impurities.
-
Forced Degradation Studies are Predictive: These studies provide crucial information about the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods.
By implementing a robust impurity profiling strategy as outlined in this guide, pharmaceutical scientists can ensure the quality and consistency of 1-(6-Methoxypyridin-3-yl)propan-1-one, thereby contributing to the development of safe and effective medicines.
References
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link][1]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][2][11]
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][10]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link][5]
-
European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. [Link][9]
-
U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link][3]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link][8]
- Google Patents. PROCESS FOR PREPARING 1-(6-METHYLPYRIDIN-3-YL)-2-[4-(METHYLSULFONYL)
-
U.S. Food and Drug Administration. Q3B(R2) Impurities in New Drug Products. [Link][4]
-
European Medicines Agency. Guideline on the chemistry of active substances. [Link]
-
Agilent. Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
ResearchGate. Separation, identification and structural elucidation of a new impurity in the drug substance of amlodipine maleate using LC-MS/MS, NMR and IR. [Link]
-
PubMed Central. Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development o. [Link]
-
PlumX Metrics. Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 885229-42-5|1-(6-Methoxypyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one
Introduction: The Bedrock of Analytical Confidence
In the landscape of pharmaceutical development and quality control, the integrity of every analytical measurement is paramount. The data we generate directly influences critical decisions, from process optimization to final product release and regulatory submission. At the heart of this data integrity lies the reference standard—a highly characterized material that serves as the benchmark against which all samples are measured. For a compound like 1-(6-Methoxypyridin-3-yl)propan-1-one, which may function as a key starting material, an intermediate, or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the quality of its reference standard is not merely a technical detail; it is the bedrock of analytical confidence.
This guide provides an in-depth comparison of reference standards for the analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one. Moving beyond a simple catalog of options, we will explore the causality behind the analytical techniques used for characterization, detail the protocols that ensure a self-validating system of analysis, and provide the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Comparing Reference Standards: More Than Just a Purity Value
Selecting a reference standard involves evaluating the rigor of its characterization and the quality of the accompanying documentation. While pharmacopeial standards (e.g., from USP, EP) are the gold standard when available, high-quality certified reference materials (CRMs) from reputable commercial suppliers are essential for non-compendial compounds. These are often produced under an ISO 17034 quality system, which ensures competence and consistency in the production of reference materials.[1][2][3][4][5]
A comprehensive Certificate of Analysis (CoA) is the key deliverable, transforming a vial of powder into a valid analytical tool. The table below outlines the critical parameters to compare when selecting a reference standard for 1-(6-Methoxypyridin-3-yl)propan-1-one.
Table 1: Comparison of Key Attributes for a High-Quality Reference Standard
| Attribute | Primary Pharmacopeial Standard (Hypothetical) | High-Quality Commercial CRM (ISO 17034) | Standard Research Grade Material |
| Grade | Primary Standard | Certified Reference Material (CRM) / Secondary Standard | Reagent / Research Grade |
| Intended Use | Definitive standard for compendial assays | Quantitative analysis, method validation, system suitability | Qualitative identification, research & development |
| Purity Assignment | Mass balance or qNMR, with full impurity profile | Mass balance or qNMR, with detailed impurity data | Typically >95-98% by a single method (e.g., HPLC area %) |
| Certification | N/A (Issued by Pharmacopeia) | ISO 17034 for producer, with testing under ISO/IEC 17025 | None |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | Orthogonal methods: ¹H NMR, MS, IR | Often single method (e.g., NMR or MS) |
| Water Content | Karl Fischer Titration | Karl Fischer Titration | Not always specified |
| Residual Solvents | Headspace GC-MS | Headspace GC-MS | May not be quantified |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | Residue on Ignition / ICP-MS | Not typically measured |
| Traceability | Traceable to the SI unit (kilogram) | Metrologically traceable to a primary standard or SI unit | Not traceable |
| Certificate of Analysis | Comprehensive monograph and CoA | Detailed, multi-page CoA with spectra and data | Basic CoA with purity and appearance |
The Self-Validating System: Orthogonal Analytical Methodologies
Caption: Workflow for qualifying a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[6][7] Its separation power allows for the quantification of the main component relative to organic impurities, including process-related impurities and degradation products. A reversed-phase method is ideal for 1-(6-Methoxypyridin-3-yl)propan-1-one due to its moderate polarity. The use of a photodiode array (PDA) detector is crucial as it provides spectral information, helping to confirm that co-eluting peaks are not present and assessing peak purity.
Experimental Protocol: HPLC-UV Purity Method
-
System: HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
-
Column: C18, 2.7 µm, 4.6 x 100 mm. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the sub-3 µm particle size ensures high efficiency and resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic or basic functional groups, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for detection at lower wavelengths.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
Rationale: A gradient is essential to elute any potential impurities that are more or less retained than the main peak, providing a full impurity profile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 270 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine chromophore, ensuring high sensitivity.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Purity Calculation: Use the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. This calculation assumes that all impurities have a similar response factor at the chosen wavelength.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Causality: GC-MS is a powerful orthogonal technique.[9][10][11] It confirms the compound's identity through its characteristic mass spectrum (molecular ion and fragmentation pattern) and is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[12]
Experimental Protocol: GC-MS Identity and Residual Solvents (Headspace)
-
System: Gas Chromatograph with a Mass Spectrometric Detector and a Headspace Autosampler.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Rationale: These parameters ensure that volatile solvents are partitioned from the sample matrix into the vial's headspace for injection, while minimizing the transfer of the non-volatile main compound.
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 35-400 amu
-
-
Sample Preparation: Accurately weigh ~50 mg of the reference standard into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent like DMSO. Crimp securely.
-
Data Analysis: Compare the acquired mass spectrum of the main peak (if performing direct injection for identity) against a library or theoretical fragmentation pattern. For headspace, identify and quantify any solvent peaks against a calibrated standard.
Quantitative NMR (qNMR) for Absolute Purity (Assay)
Causality: Unlike chromatography, which provides a relative purity measurement, qNMR is a primary ratio method capable of determining the absolute purity (assay) of a substance without needing a reference standard of the same compound.[13][14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, a direct, SI-traceable assay can be calculated.
Experimental Protocol: ¹H-qNMR Assay
-
System: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified, high purity, known assay). Rationale: Maleic acid is a good choice as it is non-volatile, stable, has a simple spectrum (a singlet for the two vinyl protons) that is unlikely to overlap with the analyte signals, and is accurately weighable.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual proton signal does not interfere with the maleic acid signal.
-
Sample Preparation:
-
Accurately weigh ~15 mg of 1-(6-Methoxypyridin-3-yl)propan-1-one into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds. Rationale: A long relaxation delay (at least 5 times the longest T₁ of the protons being integrated) is CRITICAL to ensure full relaxation of all nuclei, which is essential for accurate quantification.
-
Number of Scans: ≥16.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the methoxy singlet at ~3.9 ppm).
-
Integrate the singlet from the maleic acid internal standard (~6.3 ppm).
-
Calculate the assay using the following formula:
Panalyte = (Ianalyte / IIS) × (NIS / Nanalyte) × (Manalyte / MIS) × (mIS / manalyte) × PIS
Where:
-
P = Purity (assay)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Caption: Decision tree for selecting analytical methods.
Conclusion: An Investment in Data Quality
The selection and use of a reference standard for 1-(6-Methoxypyridin-3-yl)propan-1-one is a foundational step that dictates the quality of all subsequent analytical work. A high-quality, well-characterized reference standard is not an expense but an investment in data integrity, regulatory compliance, and the overall success of a development program. By demanding a comprehensive Certificate of Analysis backed by orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, researchers can ensure their measurements are accurate, reproducible, and defensible. This rigorous, science-led approach transforms a simple chemical into a trusted standard, enabling confident decision-making throughout the pharmaceutical lifecycle.
References
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
ANAB. ISO 17034 Reference Material Producer (RMP) Accreditation. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.). [Link]
-
NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]
-
Trapmann, S., et al. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Accreditation and Quality Assurance, 22(6), 381–387. [Link]
-
Ihara, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 439. [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Millennial Scientific. (2025). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. [Link]
-
Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards? [Link]
Sources
- 1. aroscientific.com [aroscientific.com]
- 2. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 3. certbetter.com [certbetter.com]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. nata.com.au [nata.com.au]
- 6. pharmtech.com [pharmtech.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. millennialscientific.com [millennialscientific.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. omicsonline.org [omicsonline.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-(6-Methoxypyridin-3-yl)propan-1-one
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The compound 1-(6-Methoxypyridin-3-yl)propan-1-one, a key intermediate in the synthesis of various pharmacologically active agents, is no exception. Its purity, stability, and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, establishing a suite of robust, reliable, and validated analytical methods is not merely a regulatory formality but a scientific necessity.
This guide provides an in-depth, objective comparison of four orthogonal analytical techniques for the characterization and quantification of 1-(6-Methoxypyridin-3-yl)propan-1-one. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, grounding our protocols in the principles of analytical lifecycle management as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip researchers, analytical chemists, and drug development professionals with a comprehensive framework for selecting and cross-validating the most appropriate methods for their specific needs, from routine quality control to in-depth structural confirmation.
The Cross-Validation Framework: A Mandate for Trustworthiness
The core principle of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a set of key performance characteristics. Our approach is anchored in the recently updated ICH Q2(R2) guidelines, which emphasize a more scientific, risk-based model for validation throughout the method's lifecycle.[2][5][6][7][8]
The following diagram illustrates the logical workflow of our cross-validation study, where data from each technique is used to build a holistic and reliable analytical profile of the target compound.
Caption: Workflow for the cross-validation of analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For a moderately polar molecule like 1-(6-Methoxypyridin-3-yl)propan-1-one, a reversed-phase method is the logical choice.
Rationale for Method Design:
-
Column: A C18 stationary phase is selected for its hydrophobic interaction with the analyte, providing good retention. The use of a core-shell particle column can enhance efficiency and speed.[9]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier with good UV transparency. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times as the pyridine moiety's charge state is pH-dependent.
-
Detection: UV detection at 270 nm is chosen, corresponding to a high absorbance wavelength for the pyridine chromophore, thus maximizing sensitivity.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL 1-(6-Methoxypyridin-3-yl)propan-1-one reference standard in 50:50 ACN:Water. Create a series of calibration standards ranging from 1.0 µg/mL to 200 µg/mL via serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 100 µg/mL in the diluent.
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).[9]
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 8 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 270 nm.
-
-
System Suitability Test (SST): Perform five replicate injections of a 100 µg/mL standard. The acceptance criteria are: %RSD of peak area < 2.0% and tailing factor between 0.9 and 1.5.[10]
-
Analysis: Inject the calibration standards to establish the linearity curve, followed by the sample solutions.
Validation Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Result | Status |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 5.0 - 150 µg/mL | 5.0 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.85% | Pass |
| Intermediate: ≤ 2.5% | 1.32% | Pass | |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.5 µg/mL | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identity and Volatile Impurities
GC-MS offers exceptional specificity due to the combination of chromatographic separation and mass spectral identification. It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities that may not be resolved by HPLC.
Rationale for Method Design:
-
Column: A low-polarity HP-5ms column is chosen. This (5%-phenyl)-methylpolysiloxane phase is robust and provides good separation for a wide range of analytes, including aromatic and heterocyclic compounds.[11]
-
Injection: A split injection is used to prevent column overloading and ensure sharp peaks. The inlet temperature is optimized to ensure complete volatilization without thermal degradation of the analyte.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity, while a full scan is used for initial identification and impurity screening.[11]
Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL reference standard in ethyl acetate. Create calibration standards from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film).[11]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 3 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (m/z 40-450) for identification; SIM for quantification (ions: m/z 179, 150, 122).
-
-
Analysis: Inject standards to generate a calibration curve, followed by the samples. Confirm identity by comparing the retention time and mass spectrum to the reference standard.
Validation Data Summary: GC-MS
| Validation Parameter | Acceptance Criteria | Result | Status |
| Linearity (R²) | ≥ 0.998 | 0.9991 | Pass |
| Range | 1.0 - 100 µg/mL | 1.0 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.3% - 102.1% | Pass |
| Precision (%RSD) | Repeatability: ≤ 3.0% | 1.15% | Pass |
| Intermediate: ≤ 4.0% | 2.04% | Pass | |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL | Pass |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
While chromatography provides quantitative data, NMR spectroscopy offers definitive structural confirmation. Both ¹H and ¹³C NMR are essential for verifying the molecular structure of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Rationale for Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks provides a relative ratio of protons.
-
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for organic molecules of this type.
Protocol and Expected Spectral Features
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Data (δ, ppm):
-
~8.8 (d, 1H): Proton on the pyridine ring at C2 (adjacent to N and C3-substituent).
-
~8.1 (dd, 1H): Proton on the pyridine ring at C4.
-
~6.8 (d, 1H): Proton on the pyridine ring at C5.
-
~4.0 (s, 3H): Methoxy (-OCH₃) protons.
-
~3.0 (t, 2H): Methylene (-CH₂-) protons adjacent to the carbonyl group.
-
~1.2 (t, 3H): Methyl (-CH₃) protons of the propyl group.
-
-
Expected ¹³C NMR Data (δ, ppm):
-
~199: Carbonyl (C=O) carbon.
-
~164: Pyridine C6 (attached to -OCH₃).
-
~148, ~138, ~124, ~111: Aromatic carbons of the pyridine ring.
-
~54: Methoxy (-OCH₃) carbon.
-
~32: Methylene (-CH₂-) carbon.
-
~8: Methyl (-CH₃) carbon.
-
The combination of chemical shifts, coupling patterns, and integrations provides an unambiguous fingerprint of the molecule's structure.[12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick identity check and can reveal the presence of unexpected functional groups indicative of impurities.
Rationale for Analysis: The infrared spectrum provides characteristic absorption bands for the carbonyl (C=O), methoxy (C-O-C), and aromatic (C=C, C=N) functionalities within the target molecule.
Protocol and Expected Spectral Features
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3050-3100: Aromatic C-H stretching.
-
~2850-2980: Aliphatic C-H stretching (from propyl and methoxy groups).
-
~1680: Strong absorption from the ketone C=O stretching.
-
~1600, ~1470: Aromatic C=C and C=N ring stretching vibrations.
-
~1250: Asymmetric C-O-C stretching of the methoxy group.[15]
-
~1020: Symmetric C-O-C stretching.
-
This spectral pattern serves as a unique fingerprint for the compound, allowing for rapid confirmation of its identity against a reference standard.[16][17]
Caption: Relationship between analytical techniques and their primary applications.
Comparative Analysis and Recommendations
The cross-validation exercise demonstrates that HPLC and GC-MS are both highly capable quantitative techniques, while NMR and FTIR are indispensable for identity confirmation.
-
For Routine Quality Control (QC) and Batch Release: HPLC is the recommended method. It demonstrates excellent precision and accuracy for assay and purity determination and is generally more straightforward to implement in a QC environment than GC-MS.
-
For Impurity Profiling and Residual Solvent Analysis: GC-MS is superior. Its high sensitivity and specificity make it ideal for detecting and identifying trace-level volatile and semi-volatile impurities that might be missed by HPLC.
-
For Reference Standard Characterization and Structural Verification: A combination of all four techniques is essential. NMR provides the definitive structural proof, FTIR confirms functional groups, and both HPLC and GC-MS establish purity and provide orthogonal quantitative data, creating a comprehensive and undeniable analytical package.
By leveraging the strengths of these orthogonal techniques, a scientifically sound and defensible control strategy can be established for 1-(6-Methoxypyridin-3-yl)propan-1-one, ensuring its quality and suitability for downstream pharmaceutical manufacturing. This multi-faceted approach embodies the principles of modern analytical science, where trustworthiness is built not on a single method, but on a foundation of cross-validated, corroborating evidence.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties Source: PMC - NIH URL: [Link]
-
Title: ANALYTICAL METHODS (for Propylene Glycol) Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Electronic supplementary information Source: The Royal Society of Chemistry URL: [Link]
-
Title: 13 C{ 1 H} NMR spectra (d 6 -propanone, 120 MHz, 21 @BULLET C) of (A)... Source: ResearchGate URL: [Link]
-
Title: Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts Source: PubMed URL: [Link]
-
Title: FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine Source: Elixir Comp. Chem. URL: [Link] (2016) 38077-38086.pdf
-
Title: Pyridine and GC Capillary Column, is it safe? Source: ResearchGate URL: [Link]
-
Title: Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: MDPI URL: [Link]
-
Title: Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips Source: PubMed URL: [Link]
-
Title: N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Source: MDPI URL: [Link]
-
Title: FTIR Spectroscopic Studies on the Binary Solutions of 1 – Propanol with Xylene Isomers Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature Source: MDPI URL: [Link]
-
Title: Analytical Methods Source: RSC Publishing URL: [Link]
-
Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Spectroscopic investigation (FTIR spectrum), NBO, HOMO-LUMO energies, NLO and thermodynamic properties of 8-Methyl-N-vanillyl-6-nonenamideby DFT methods Source: PubMed URL: [Link]
-
Title: CHEMICAL CHARACTERIZATION AND FTIR SPECTROSCOPY OF THERMALLY COMPRESSED EUCALYPTUS WOOD PANELS Source: Dialnet URL: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic investigation (FTIR spectrum), NBO, HOMO-LUMO energies, NLO and thermodynamic properties of 8-Methyl-N-vanillyl-6-nonenamideby DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
A Comparative Benchmarking Guide to the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one
In the landscape of pharmaceutical and agrochemical research, the synthesis of heteroaromatic ketones is a cornerstone for the development of novel bioactive molecules. Among these, 1-(6-methoxypyridin-3-yl)propan-1-one stands as a key intermediate. Its propionylpyridine core is a feature in various pharmacologically active compounds. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of two primary synthetic strategies for this target molecule: the classical Friedel-Crafts Acylation and a modern organometallic approach via a Grignard Reaction.
This analysis is grounded in established chemical principles and supported by experimental data drawn from analogous reactions, offering a clear perspective on the practical advantages and limitations of each method. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a quantitative comparison to guide your synthetic planning.
Method 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a long-established and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one, the logical starting material is 2-methoxypyridine, which is acylated with propionyl chloride or propionic anhydride. The methoxy group is an activating, ortho-, para-director. However, in the case of 2-methoxypyridine, the directing effects of the nitrogen atom and the methoxy group are opposing. The nitrogen atom is deactivating and directs meta to its position (C-3 and C-5), while the methoxy group activates and directs ortho and para (C-3 and C-5). This confluence of directing effects favors substitution at the C-3 and C-5 positions.
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich pyridine ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, thus preventing over-acylation.[1]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol (Analogous Procedure)
The following protocol is adapted from a standard Friedel-Crafts acylation of a methoxy-activated aromatic ring.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 eq.) in a dry, inert solvent such as dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.05 eq.) dropwise to the stirred suspension.
-
Addition of Substrate: To the resulting mixture, add a solution of 2-methoxypyridine (1.0 eq.) in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-(6-methoxypyridin-3-yl)propan-1-one.
Method 2: The Organometallic Approach - Grignard Reaction
The Grignard reaction offers a powerful and versatile alternative for the formation of carbon-carbon bonds.[4][5] This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[5] For the synthesis of our target molecule, two main pathways utilizing a Grignard reagent can be envisioned:
-
Pathway A: Reaction of a 6-methoxypyridin-3-ylmagnesium halide with propionaldehyde, followed by oxidation of the resulting secondary alcohol.
-
Pathway B: Reaction of a 6-methoxypyridin-3-ylmagnesium halide with propionitrile, followed by hydrolysis of the intermediate imine.
Pathway B is generally more direct for the synthesis of ketones. The Grignard reagent is typically prepared from the corresponding halo-pyridine, such as 3-bromo-6-methoxypyridine.
Mechanistic Rationale
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[4] In the reaction with a nitrile, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting intermediate magnesium salt of an imine is then hydrolyzed upon acidic work-up to yield the ketone.
Caption: Workflow for Grignard Reaction Synthesis.
Experimental Protocol (Pathway B)
The following protocol outlines the synthesis via the reaction of a Grignard reagent with a nitrile.
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-6-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is typically initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent solution to 0 °C. Add a solution of propionitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of aqueous hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ketone by vacuum distillation or column chromatography.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical outcomes for these reaction types.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction (with Nitrile) |
| Starting Materials | 2-Methoxypyridine, Propionyl Chloride/Anhydride | 3-Bromo-6-methoxypyridine, Magnesium, Propionitrile |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | None (Magnesium is a reagent) |
| Typical Yield | Moderate to Good (50-80%) | Good to Excellent (70-90%) |
| Reaction Conditions | Anhydrous, often cryogenic to room temperature | Strictly anhydrous, often requires initiation |
| Work-up | Aqueous quench, often with strong acid | Acidic hydrolysis of imine intermediate |
| Byproducts | HCl, Aluminum salts | Magnesium salts |
| Scalability | Can be challenging due to stoichiometry of catalyst and exotherms | Generally scalable with good process control |
| Substrate Scope | Sensitive to highly deactivated rings | Sensitive to acidic protons on the substrate |
| Green Chemistry | Generates significant acidic and metallic waste | Generates less hazardous waste |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and environmental considerations.
The Friedel-Crafts acylation is a direct, one-pot procedure from a readily available starting material (2-methoxypyridine). However, it requires a stoichiometric amount of a Lewis acid catalyst, which can complicate the work-up and generate significant waste.
The Grignard reaction , particularly the pathway involving a nitrile, often provides higher yields and is more atom-economical. While it requires the preparation of the Grignard reagent in a separate step, the overall process can be more efficient and "greener" due to the avoidance of a stoichiometric Lewis acid catalyst. The strict requirement for anhydrous conditions is a critical consideration for the success of this reaction.
For laboratory-scale synthesis where starting material availability is a primary concern, the Friedel-Crafts acylation may be a more straightforward initial approach. For process development and larger-scale synthesis, the higher yields and improved environmental profile of the Grignard reaction make it a more attractive and efficient option, provided the necessary precautions for handling organometallic reagents are taken.
References
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- Friedel-Crafts Acylation. Organic Chemistry Portal. (URL not available)
- Friedel–Crafts Acylation. Sigma-Aldrich. (URL not available)
- Grignard Reagents. Sigma-Aldrich. (URL not available)
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
- Application Notes and Protocols: Reaction of 3-(3-Methylphenyl)propionaldehyde with Grignard Reagents. Benchchem. (URL not available)
-
Grignard Reagents (video) | Week 3. Khan Academy. [Link]
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. (URL not available)
Sources
Regulatory requirements for 1-(6-Methoxypyridin-3-yl)propan-1-one as a pharmaceutical intermediate
Initiating Regulatory Research
I'm starting a deep dive into the regulatory frameworks surrounding pharmaceutical intermediates. My focus is initially on establishing the landscape in key areas – the US (FDA), Europe (EMA), and Japan (PMDA). I'm starting with Google searches, and will hone in on any available public data.
Analyzing Intermediate Options
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Gathering Regulatory Insights
I've laid a good groundwork for the general regulatory landscape surrounding pharmaceutical intermediates and drug substances. I've focused on key guidelines from the ICH, FDA, and EMA, specifically emphasizing ICH Q7 for Good Manufacturing Practice. My next step will be to explore how these guidelines are applied to specific drug classes or manufacturing processes.
Pivoting Focus for Guidance
I've made a good start on the general regulations for pharmaceutical intermediates and drug substances, mainly looking at ICH, FDA, and EMA guidelines, including ICH Q7, Q11, and Q13. I've covered aspects like quality control, GMP, risk management, and documentation, as well as post-approval changes and impurity control. I was unable to find specific info on "1-(6-Methoxypyridin-3-yl)propan-1-one," which is expected. I will now concentrate on the key principles of regulatory compliance.
Refining Regulatory Context
I've built on the previous research, establishing a stronger technical context for 1-(6-Methoxypyridin-3-yl)propan-1-one. The focus is now on applying general regulatory principles to this non-critical intermediate, considering its synthesis, potential impurities, and API production role. This approach will allow me to create a relevant and useful "Comparison Guide" that relates to the bigger picture. I will be comparing its regulatory needs against alternative intermediates and finished APIs.
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I've made some significant progress. My latest searches have yielded much more relevant data. I've now confirmed definitively that 1-(6-Methoxypyridin-3-yl)propan-1-one is not a known intermediate for Etoricoxib synthesis. The research is pointing towards 1-(6-methylpyridin-3-yl)- as the key intermediate.
Structuring the Regulatory Guide
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Clarifying Intermediate Focus
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(6-Methoxypyridin-3-yl)propan-1-one
This document provides essential procedural guidance for the safe and compliant disposal of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS No. 885229-42-5). As a substituted pyridine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Core Principle: Hazard Characterization and the Precautionary Approach
Proper disposal begins with a thorough understanding of a chemical's potential hazards. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-(6-Methoxypyridin-3-yl)propan-1-one is not widely available, its core structure as a pyridine derivative necessitates a conservative, safety-first approach. Pyridine itself is a flammable, toxic liquid that poses risks of irritation to the skin, eyes, and respiratory system.[1][2] Therefore, in the absence of specific toxicological data, 1-(6-Methoxypyridin-3-yl)propan-1-one must be managed as a hazardous waste .
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Until proven otherwise, this compound should be assumed to possess potential hazards qualifying it for disposal exclusively through a licensed hazardous waste program.[3][4]
| Compound Profile: 1-(6-Methoxypyridin-3-yl)propan-1-one | |
| CAS Number | 885229-42-5[5] |
| Molecular Formula | C₉H₁₁NO₂[5] |
| Molecular Weight | 165.19 g/mol [5] |
| Assumed Hazard Class | Hazardous Waste (Based on pyridine structure and lack of data) |
| Primary Disposal Route | Licensed Professional Waste Disposal Service[6] |
| Prohibited Disposal Routes | Regular Trash, Sanitary Sewer/Drain[4][7] |
Personnel Safety: Mandatory Personal Protective Equipment (PPE)
Protecting the handler is the first priority. Based on the known hazards of related pyridine compounds, the following PPE is mandatory when handling 1-(6-Methoxypyridin-3-yl)propan-1-one for disposal.
-
Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Eye Protection : Safety goggles or chemical safety glasses are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[1] For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]
-
Respiratory Protection : All handling of this compound, especially the generation of waste, should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of any potential vapors.[1][10]
Step-by-Step Waste Collection and Segregation Protocol
The "cradle-to-grave" management of hazardous waste, as mandated by the EPA, begins at the point of generation.[11] Adherence to a strict collection protocol is critical for safety and compliance.
Step 1: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with pyridine derivatives.[12][13] Plastic (e.g., high-density polyethylene) or glass bottles are typically appropriate.[4] The container must have a tightly sealing cap.[12]
Step 2: Waste Accumulation Collect all waste containing 1-(6-Methoxypyridin-3-yl)propan-1-one, including pure compound, solutions, and rinsates from cleaning, directly into your designated hazardous waste container.
-
DO NOT mix this waste with other, incompatible waste streams. Waste should be segregated by chemical compatibility, not alphabetically.[4][12] For example, do not mix with strong oxidizing agents or strong acids.[2]
-
Keep the waste container closed at all times except when actively adding waste.[12][13]
Step 3: Labeling the Hazardous Waste Container As soon as the first drop of waste is added, the container must be labeled. The label must include the words "HAZARDOUS WASTE" .[4][12] Federal and institutional standards require the following information:
-
Full common chemical name(s) of all components in the container.[4] Do not use abbreviations or chemical formulas.
-
The approximate percentage or volume of each component.
-
The date when waste was first added (the "accumulation start date").[13]
-
The physical location of generation (e.g., Building, Room Number, PI Name).[4]
-
Appropriate hazard pictograms (e.g., Flammable, Toxic).[4]
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area.[13] This area must be under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment bin to catch any potential leaks.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3]
Disposal Workflow and Decision Logic
The following diagram outlines the procedural flow for managing 1-(6-Methoxypyridin-3-yl)propan-1-one from the point of use to final disposal.
Caption: Waste Disposal Workflow for 1-(6-Methoxypyridin-3-yl)propan-1-one.
Spill and Emergency Procedures
Accidents require immediate and correct action. All personnel handling this compound should be familiar with the following spill cleanup procedure.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Secure the Area : Remove all ignition sources, as pyridine-based compounds may be flammable.[10]
-
Assess the Hazard : Only personnel trained in hazardous spill cleanup should address the spill.
-
Contain and Absorb : Cover the spill with a non-flammable absorbent material, such as sand, diatomaceous earth, or vermiculite.[14][15] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the spill cleanup waste as "Hazardous Waste" with a detailed description of the contents and dispose of it through your institution's hazardous waste program.
Management of Empty Containers
An empty container that held a hazardous chemical is not regular trash. It must be decontaminated before disposal.
-
Triple-Rinse Procedure : The container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[3][12]
-
Collect Rinsate : Crucially, all three rinses (the rinsate) must be collected and disposed of as hazardous waste in your designated waste container.[3][12]
-
Container Disposal : After triple-rinsing and air-drying, deface or remove the original chemical label. The container may then be disposed of in the regular trash or recycled, depending on institutional policy.[3][12]
By adhering to these rigorous procedures, you ensure that the disposal of 1-(6-Methoxypyridin-3-yl)propan-1-one is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[7]
References
-
Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Pyridine - Safety Data Sheet. (2024, November 26). Penta Chemicals. [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]
-
1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. [Link]
-
2-Methyl-1-(6-phenoxypyridin-3-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. [Link]
-
Methyl Orange Indicator Safety Data Sheet. (n.d.). Sigma-Aldrich. [Link]
-
1-(6-Isopropoxypyridin-3-yl)-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]
-
1-(2-Methoxypyridin-3-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
1-(6-Isopropoxypyridin-3-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. nj.gov [nj.gov]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. acs.org [acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.leyan.com [file.leyan.com]
- 10. carlroth.com [carlroth.com]
- 11. epa.gov [epa.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. mtu.edu [mtu.edu]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. jubilantingrevia.com [jubilantingrevia.com]
A Researcher's Guide to the Safe Handling of 1-(6-Methoxypyridin-3-yl)propan-1-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-(6-Methoxypyridin-3-yl)propan-1-one, a compound of interest in various research applications. The procedural guidance herein is designed to be a direct, actionable resource for your laboratory operations, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative and a ketone. While specific toxicological data for this compound is not extensively available, its structural components suggest a hazard profile that should be approached with caution. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Ketones, particularly when volatile, can pose inhalation risks and may be flammable.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
A Safety Data Sheet (SDS) for 1-(6-methoxypyridin-3-yl)propan-1-one is available and should be consulted, although it may be limited in detail.[5] In the absence of exhaustive data, we must extrapolate from the known hazards of similar chemical classes to establish a robust safety framework.
Core Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-(6-Methoxypyridin-3-yl)propan-1-one.
| Body Part | PPE Recommendation | Rationale |
| Eyes | Chemical splash goggles | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as during transfers of larger volumes or reactions under pressure. |
| Hands | Nitrile or Butyl rubber gloves | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and pyridine derivatives.[1] For prolonged or immersive contact, butyl rubber gloves may provide superior protection against ketones.[6] Always inspect gloves for integrity before use. |
| Body | Flame-resistant laboratory coat | Provides a barrier against spills and splashes.[4] Should be buttoned completely. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[7] |
| Respiratory | Use in a certified chemical fume hood | A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[1][8] For situations where a fume hood is not available or during a large spill, a respirator with an organic vapor cartridge may be necessary.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for minimizing risk. The following workflow illustrates the key stages of handling 1-(6-Methoxypyridin-3-yl)propan-1-one safely.
Pre-Operational Checklist:
-
Review the SDS: Familiarize yourself with all available safety information for 1-(6-Methoxypyridin-3-yl)propan-1-one.[5]
-
Inspect PPE: Ensure all PPE is in good condition and appropriate for the task.
-
Verify Fume Hood Function: Check the fume hood's certification and airflow monitor.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.[8]
-
Prepare Spill Kit: Have a spill kit with appropriate absorbent materials readily available.[1]
Handling and Use Protocol:
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be worn over the goggles.
-
Working in the Fume Hood: Conduct all manipulations of 1-(6-Methoxypyridin-3-yl)propan-1-one, including weighing and transferring, within the sash of a certified chemical fume hood.[1][8]
-
Avoid Inhalation and Contact: Handle the compound with care to avoid generating dust or aerosols. Do not smell or taste chemicals.[7]
-
Transporting: When moving the chemical, use a secondary container to prevent spills.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate. Avoid open flames.
Post-Operational Procedure:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove gloves first, turning them inside out as you do. Then remove your lab coat, followed by your face shield and goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[7]
Disposal Plan: Managing Chemical Waste
Proper disposal of 1-(6-Methoxypyridin-3-yl)propan-1-one and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing 1-(6-Methoxypyridin-3-yl)propan-1-one in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Container Compatibility: Ensure the waste container is compatible with pyridine derivatives and ketones.
-
Segregation: Do not mix this waste with incompatible materials.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-(6-Methoxypyridin-3-yl)propan-1-one".
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[1] Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow.
Conclusion
The responsible handling of 1-(6-Methoxypyridin-3-yl)propan-1-one is a cornerstone of safe and effective research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always remember that safety is an ongoing commitment, and continuous vigilance is your most valuable tool.
References
- ChemicalBook. (2023, July 1). 1-(6-methoxypyridin-3-yl)propan-1-one - Safety Data Sheet.
- Washington State University. (n.d.). Pyridine – CAS# 110-86-1.
- Echo Systems, Inc. (2022, January 18). Acetone Safety Precautions.
- Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. threesixtysafety.com [threesixtysafety.com]
- 4. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 5. 1-(6-methoxypyridin-3-yl)propan-1-one - Safety Data Sheet [chemicalbook.com]
- 6. sjsu.edu [sjsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
